molecular formula C₉₅H₁₄₅N₂₉O₂₃S B612772 ACTH (1-17) CAS No. 7266-47-9

ACTH (1-17)

Número de catálogo: B612772
Número CAS: 7266-47-9
Peso molecular: 2093.41
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This novel and selective probe for hydrogen sulfide (H2S), 7-azido-4-methylcoumarin (AzMC), is useful for monitoring cystathionine B-synthase (CBS) catalyzed reactions, which play a critical role in human sulfur metabolism. Deactivated CBS is characterized by high plasma levels of homocysteine and H2S, resulting in clinical manifestations of numerous disease states. AzMC, used as a fluorgenic probe and concurrent CBS activity, can be used to select compounds for activation or inhibition of this enzyme, and is suitable for high-throughput screening and the development of potential therapeutics. In addition, AzMC has been used as a photoaffinitry probe for the substrate binding site of human phenol sulfotransferase (SULT1A-1 or P-PST-1).>ACTH (1-17), an adrenocorticotropin analogue, is a potent human melanocortin 1 (MC1) receptor agonist with a Ki of 0.21 nM.

Propiedades

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H145N29O23S/c1-53(2)78(91(144)109-49-75(128)111-62(22-9-12-35-96)81(134)113-63(23-10-13-36-97)82(135)117-68(93(146)147)26-16-39-106-95(102)103)123-90(143)74-27-17-40-124(74)92(145)67(24-11-14-37-98)112-76(129)48-108-80(133)71(44-56-46-107-61-21-8-7-20-59(56)61)120-83(136)64(25-15-38-105-94(100)101)114-86(139)70(42-54-18-5-4-6-19-54)119-88(141)72(45-57-47-104-52-110-57)121-84(137)65(32-33-77(130)131)115-85(138)66(34-41-148-3)116-89(142)73(51-126)122-87(140)69(118-79(132)60(99)50-125)43-55-28-30-58(127)31-29-55/h4-8,18-21,28-31,46-47,52-53,60,62-74,78,107,125-127H,9-17,22-27,32-45,48-51,96-99H2,1-3H3,(H,104,110)(H,108,133)(H,109,144)(H,111,128)(H,112,129)(H,113,134)(H,114,139)(H,115,138)(H,116,142)(H,117,135)(H,118,132)(H,119,141)(H,120,136)(H,121,137)(H,122,140)(H,123,143)(H,130,131)(H,146,147)(H4,100,101,105)(H4,102,103,106)/t60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNMAFWEFLFAJN-QBQLSIIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H145N29O23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2093.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ACTH (1-17)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key player in the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for its role in stimulating the adrenal cortex. The synthetic fragment, ACTH (1-17), retains significant biological activity and has been a subject of interest for its therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of ACTH (1-17), focusing on its molecular interactions, signaling pathways, and cellular effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Receptor Binding and Activation

ACTH (1-17) exerts its effects primarily through interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs). The two principal receptors for ACTH (1-17) are the melanocortin 1 receptor (MC1R) and the melanocortin 2 receptor (MC2R).

Melanocortin 1 Receptor (MC1R): ACTH (1-17) is a potent agonist at the human MC1R.[1] This receptor is predominantly expressed in melanocytes and is crucial for regulating skin pigmentation.[2]

Melanocortin 2 Receptor (MC2R): The MC2R is the classical ACTH receptor, primarily located on the surface of adrenocortical cells.[3] The functional expression and signaling of MC2R are uniquely dependent on the presence of a small transmembrane protein known as the Melanocortin Receptor Accessory Protein (MRAP).[4] MRAP is essential for the trafficking of MC2R to the cell membrane and for enabling ACTH binding and subsequent signal transduction.[4]

Quantitative Receptor Binding and Functional Activity Data

The following table summarizes the key quantitative parameters that define the interaction of ACTH (1-17) with its primary receptor targets.

ParameterReceptorValueCell Line/SystemReference
Binding Affinity (Ki) Human MC1R0.21 ± 0.03 nMHEK293 cells[1]
Binding Affinity (Ki) Human MC1R0.23 nMHEK293 cells[5]
Functional Potency (EC50) Human MC1R3.02 nMHEK293 cells[5][6][7]
Inhibition Constant (IC50) Human MC2R5.5 ± 1.0 nMNot Specified[8]
Functional Potency (EC50) Human MC2R5.5 ± 1.0 nMNot Specified[8]

Signaling Pathways

Upon binding to its receptors, ACTH (1-17) initiates a cascade of intracellular signaling events. The primary signaling pathway for both MC1R and MC2R involves the activation of adenylyl cyclase through a stimulatory G protein (Gs).

MC1R Signaling Pathway

Activation of MC1R by ACTH (1-17) leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade ultimately leads to physiological responses such as melanogenesis in melanocytes.[2]

MC1R_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular ACTH_1_17 ACTH (1-17) MC1R MC1R ACTH_1_17->MC1R Binds G_Protein G Protein (Gs) MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Melanogenesis Melanogenesis CREB->Melanogenesis Induces

Caption: ACTH (1-17) signaling cascade via the MC1R.
MC2R Signaling Pathway

The signaling pathway downstream of MC2R is similar to that of MC1R, with the crucial involvement of MRAP. Following ACTH (1-17) binding to the MC2R-MRAP complex, the associated Gs protein is activated, leading to increased intracellular cAMP levels and subsequent PKA activation.[3] PKA then phosphorylates key proteins involved in steroidogenesis, such as Steroidogenic Acute Regulatory (StAR) protein and various cytochrome P450 enzymes. This ultimately results in the synthesis and secretion of glucocorticoids, such as cortisol, from the adrenal cortex. There is also evidence suggesting that MC2R activation can lead to the stimulation of the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can further modulate steroidogenesis.

MC2R_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular ACTH_1_17 ACTH (1-17) MC2R_MRAP MC2R-MRAP Complex ACTH_1_17->MC2R_MRAP Binds G_Protein G Protein (Gs) MC2R_MRAP->G_Protein Activates PLC Phospholipase C (PLC) MC2R_MRAP->PLC Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates IP3->Steroidogenesis Modulates

Caption: ACTH (1-17) signaling cascade via the MC2R.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ACTH (1-17).

Radioligand Binding Assay

This assay is used to determine the binding affinity of ACTH (1-17) to its receptors.

Objective: To determine the inhibition constant (Ki) of ACTH (1-17) for MC1R or MC2R.

Materials:

  • HEK293 cells transiently or stably expressing human MC1R or MC2R.

  • Radiolabeled ligand (e.g., [125I]Nle4,D-Phe7-α-MSH for MC1R).

  • Unlabeled ACTH (1-17).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold PBS).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture and Membrane Preparation: Culture HEK293 cells expressing the receptor of interest to 80-90% confluency. Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

  • Competition Binding: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of unlabeled ACTH (1-17) to the wells. Include wells with only radioligand (total binding) and wells with radioligand and a high concentration of a known non-specific competitor (non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled ACTH (1-17) concentration. Determine the IC50 value (the concentration of ACTH (1-17) that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Cells Prepare Receptor- Expressing Cells Start->Prepare_Cells Prepare_Membranes Prepare Cell Membranes Prepare_Cells->Prepare_Membranes Competition_Setup Set up Competition Binding Assay Prepare_Membranes->Competition_Setup Incubate Incubate to Equilibrium Competition_Setup->Incubate Filter Filter and Wash Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand binding assay.
cAMP Measurement Assay

This assay quantifies the production of cyclic AMP in response to receptor activation by ACTH (1-17).

Objective: To determine the functional potency (EC50) of ACTH (1-17) in stimulating cAMP production.

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293-hMC1R or CHO-hMC2R/MRAP).

  • ACTH (1-17).

  • Stimulation buffer (e.g., HBSS containing 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Remove the growth medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add increasing concentrations of ACTH (1-17) to the wells. Include control wells with buffer only (basal level) and a known agonist (positive control).

  • Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP detection assay as per the kit protocol. This typically involves the addition of detection reagents and incubation.

  • Quantification: Measure the signal (e.g., fluorescence, absorbance, or radioactivity) using a plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the ACTH (1-17) concentration. Determine the EC50 value (the concentration of ACTH (1-17) that produces 50% of the maximal response) from the resulting dose-response curve.

Inositol Trisphosphate (IP3) Assay

This assay measures the production of the second messenger inositol trisphosphate.

Objective: To determine if ACTH (1-17) stimulates the PLC pathway by measuring IP3 production.

Materials:

  • Cells expressing the receptor of interest.

  • [3H]-myo-inositol for radiolabeling.

  • ACTH (1-17).

  • Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer containing LiCl to inhibit inositol monophosphatase).

  • Trichloroacetic acid (TCA) for quenching the reaction.

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Labeling: Culture the cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

  • Pre-incubation: Wash the cells to remove unincorporated radiolabel and pre-incubate with stimulation buffer containing LiCl.

  • Stimulation: Add ACTH (1-17) at various concentrations to the cells and incubate for a short period (e.g., 30-60 seconds) at 37°C.

  • Extraction of Inositol Phosphates: Terminate the stimulation by adding ice-cold TCA. Scrape the cells and centrifuge to pellet the precipitate.

  • Separation of Inositol Phosphates: Apply the supernatant to a Dowex AG1-X8 column. Wash the column to remove free inositol. Elute the different inositol phosphates (IP1, IP2, IP3) with increasing concentrations of ammonium formate.

  • Quantification: Collect the fractions corresponding to IP3, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as the amount of [3H]-IP3 produced per well or normalized to protein content.

Steroidogenesis Assay

This assay measures the production of steroid hormones, such as cortisol, from adrenal cells in response to ACTH (1-17) stimulation.

Objective: To assess the steroidogenic activity of ACTH (1-17).

Materials:

  • Adrenal cell line (e.g., human NCI-H295R) or primary adrenal cells.

  • Cell culture medium.

  • ACTH (1-17).

  • Assay kit for the specific steroid to be measured (e.g., Cortisol ELISA kit).

  • Plate reader for the ELISA assay.

Procedure:

  • Cell Culture: Culture the adrenal cells in appropriate medium until they reach a desired confluency.

  • Stimulation: Replace the culture medium with fresh medium containing increasing concentrations of ACTH (1-17). Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted steroids.

  • Steroid Quantification: Measure the concentration of the steroid of interest (e.g., cortisol) in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve for the steroid. Calculate the concentration of the steroid in the samples. Plot the steroid concentration against the ACTH (1-17) concentration to generate a dose-response curve.

Conclusion

ACTH (1-17) is a potent peptide agonist that primarily signals through the MC1 and MC2 receptors. Its mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP pathway, leading to distinct physiological responses in different target tissues, namely melanogenesis and steroidogenesis. The unique requirement of MRAP for MC2R function adds a layer of complexity to its adrenal-specific actions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of ACTH (1-17) and related compounds for therapeutic applications.

References

The Biological Frontier of ACTH(1-17): A Technical Guide to its Function and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a pleiotropic peptide hormone derived from pro-opiomelanocortin (POMC). While the full-length ACTH(1-39) is well-recognized for its role in stimulating cortisol production via the melanocortin-2 receptor (MC2R), its N-terminal fragment, ACTH(1-17), has emerged as a molecule with distinct and potent biological activities. This technical guide provides an in-depth exploration of the biological function and activity of ACTH(1-17), focusing on its interactions with melanocortin receptors, its signaling pathways, and its diverse physiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and a thorough analysis of the current understanding of this intriguing peptide fragment.

Core Biological Functions and Activities

ACTH(1-17) is a potent agonist at several melanocortin receptors (MCRs), exhibiting a range of biological effects that are independent of the classical steroidogenic pathway of full-length ACTH. Its primary functions include immunomodulation, anti-inflammatory effects, neuroprotection, and regulation of melanogenesis.

Key Biological Activities:

  • Melanocortin Receptor Agonism: ACTH(1-17) is a potent agonist, particularly at the human melanocortin 1 receptor (MC1R)[1][2]. It also binds to MC3R, MC4R, and MC5R with varying affinities[3].

  • Melanogenesis: It stimulates melanogenesis in human melanocytes, with some studies suggesting it is more potent than alpha-melanocyte-stimulating hormone (α-MSH)[1][4]. The dose-response curve for ACTH in stimulating melanogenesis can be biphasic[5].

  • Anti-inflammatory and Immunomodulatory Effects: ACTH exhibits anti-inflammatory and immunomodulatory activities, including the ability to decrease inflammatory cytokine levels[6][7]. Oral administration of ACTH has been shown to inhibit IL-17 production in an animal model of multiple sclerosis[6][7].

  • Neuroprotection: Studies have demonstrated the neuroprotective effects of ACTH in models of hemorrhagic shock and peri-intraventricular hemorrhage in newborn rats[8].

  • Cardiovascular Effects: In animal models of hemorrhagic shock, ACTH(1-17) has been shown to increase mean arterial blood pressure[3].

Quantitative Data Summary

The following tables summarize the quantitative data on the binding affinity and functional potency of ACTH(1-17) at various melanocortin receptors.

Table 1: Binding Affinity (Ki) of ACTH(1-17) for Melanocortin Receptors

ReceptorKi (nM)Cell LineRadioligandReference
Human MC1R0.21 ± 0.03HEK 293[¹²⁵I]Nle⁴,D-Phe⁷ α-MSH[1][2]
Human MC1R0.23Not SpecifiedNot Specified[3]
Human MC3R14Not SpecifiedNot Specified[3]
Human MC4R419Not SpecifiedNot Specified[3]
Human MC5R4,240Not SpecifiedNot Specified[3]

Table 2: Functional Potency (EC50) of ACTH(1-17) at Melanocortin Receptors

ReceptorAssayEC50 (nM)Cell LineReference
Human MC1RAdenylate Cyclase Activity3.02HEK 293[3]
Human MC1RMelanogenesis0.0001 and 0.08 (biphasic)Melanocytes[3]

Signaling Pathways

ACTH(1-17) primarily exerts its effects by activating G-protein coupled melanocortin receptors, leading to the stimulation of intracellular signaling cascades. The most well-characterized pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).

MC1R Signaling Pathway

Upon binding to MC1R, ACTH(1-17) initiates the following signaling cascade:

  • G-protein Activation: The agonist-bound receptor activates the stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • CREB Phosphorylation: The catalytic subunit of PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB).

  • Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription. This leads to downstream effects such as melanogenesis and anti-inflammatory responses.

MC1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_1_17 ACTH(1-17) MC1R MC1R ACTH_1_17->MC1R Binds Gs Gs MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates PKA_cat PKA (catalytic subunit) PKA->PKA_cat Releases CREB CREB PKA_cat->CREB Phosphorylates pCREB pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Promotes Receptor_Binding_Assay_Workflow start Start cell_culture Culture hMCR-transfected HEK 293 cells start->cell_culture cell_prep Prepare cell membrane suspension cell_culture->cell_prep competition Set up competition binding (Radioligand + Competitor) cell_prep->competition incubation Incubate with cell membranes competition->incubation filtration Rapid filtration and washing incubation->filtration quantification Measure radioactivity (Gamma Counter) filtration->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_culture Seed hMCR-transfected HEK 293 cells start->cell_culture pre_incubation Pre-incubate with IBMX cell_culture->pre_incubation stimulation Stimulate with varying concentrations of ACTH(1-17) pre_incubation->stimulation lysis Lyse cells stimulation->lysis measurement Measure intracellular cAMP lysis->measurement analysis Data Analysis (EC50 determination) measurement->analysis end End analysis->end

References

α-Melanocyte-Stimulating Hormone (α-MSH) vs. Adrenocorticotropic Hormone (1-17) [ACTH (1-17)]: A Comparative Analysis of Physiological Roles and Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of α-melanocyte-stimulating hormone (α-MSH) and the N-terminal fragment of adrenocorticotropic hormone, ACTH (1-17). Both peptides are derived from the same pro-hormone, pro-opiomelanocortin (POMC), and share a common core amino acid sequence, leading to overlapping biological activities. However, subtle structural differences and interactions with the family of melanocortin receptors (MCRs) confer distinct physiological roles. This document delves into their receptor binding affinities, signaling pathways, comparative physiological functions, and detailed experimental protocols for their characterization, offering a critical resource for researchers in endocrinology, immunology, and drug development.

Introduction: The Pro-Opiomelanocortin (POMC) Family

The physiological activities of α-MSH and ACTH are deeply intertwined, originating from a single precursor protein, pro-opiomelanocortin (POMC).[1][2][3][4] The post-translational processing of POMC is a tissue-specific phenomenon, catalyzed by prohormone convertases (PCs), which dictates the final peptide products. In the anterior pituitary, PC1 cleaves POMC to produce ACTH (1-39) and β-lipotropin.[1][3] Further processing of ACTH (1-39) by PC2 in other tissues, such as the hypothalamus and the skin, yields ACTH (1-17), which can then be further cleaved and modified to produce α-MSH (an acetylated and amidated 13-amino acid peptide).[1][5] This shared origin is fundamental to their overlapping functions, yet their distinct processing pathways hint at specialized roles.

Molecular Structure and Receptor Interactions

The biological effects of α-MSH and ACTH (1-17) are mediated through a class of G protein-coupled receptors (GPCRs) known as melanocortin receptors (MCRs). Five subtypes have been identified (MC1R through MC5R), each with a distinct tissue distribution and physiological relevance.[1][2][6]

The core pharmacophore responsible for MCR binding is the amino acid sequence His-Phe-Arg-Trp, which is present in both peptides.[3] However, the additional amino acids in ACTH (1-17) can influence receptor affinity and potency.

Comparative Receptor Binding and Potency

Both α-MSH and ACTH (1-17) are agonists at MC1R, MC3R, MC4R, and MC5R. Notably, α-MSH does not interact with MC2R, which is the specific receptor for ACTH and mediates its effects on the adrenal gland.[4][7] Studies have shown that ACTH (1-17) can be a highly potent agonist at the human MC1R, in some cases demonstrating higher affinity and potency than α-MSH itself.[8][9]

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - cAMP Production
α-MSH hMC1R0.13 ± 0.005[8]~0.1 - 1
hMC3R~10 - 100~10 - 100
hMC4R~1 - 10~1 - 10
hMC5R~10 - 100~10 - 100
ACTH (1-17) hMC1R0.21 ± 0.03[8][9]Potent, in some cases > α-MSH[8]
hMC3RBinds, variable potencyAgonist activity demonstrated
hMC4RBinds, variable potencyAgonist activity demonstrated
hMC5RBinds, variable potencyAgonist activity demonstrated

Note: Values are approximate and can vary based on experimental systems and cell types. This table is a summary of reported findings.

Intracellular Signaling Pathways

Activation of MCRs by α-MSH and ACTH (1-17) initiates a cascade of intracellular signaling events. While the canonical pathway involves cyclic AMP (cAMP), evidence for alternative signaling routes has emerged, suggesting a more complex regulatory network.

Canonical Gαs-cAMP-PKA Pathway

The primary signaling mechanism for MC1R, MC3R, MC4R, and MC5R is the activation of the Gαs subunit, which stimulates adenylyl cyclase to increase intracellular cAMP levels.[10][11] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.

G_alpha_s_cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MCR MCR (MC1,3,4,5R) AC Adenylyl Cyclase MCR->AC Activates (Gαs) cAMP cAMP AC->cAMP Converts ATP PKA PKA (inactive) PKA_active PKA (active) PKA->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates Ligand α-MSH or ACTH (1-17) Ligand->MCR Binds cAMP->PKA

Canonical MCR Signaling Pathway
Alternative Signaling Pathways

Beyond the cAMP pathway, MCR activation can trigger other signaling cascades that contribute to the diverse physiological effects of these peptides.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and growth.[11][12]

  • Extracellular signal-regulated kinase (ERK)/MAPK Pathway: Activation of this pathway is linked to cell proliferation and differentiation.[12][13]

  • Calcium (Ca2+) Signaling: In some contexts, MCR activation can lead to an increase in intracellular calcium, influencing various cellular processes.[10]

Alternative_Signaling_Pathways Ligand α-MSH / ACTH (1-17) MCR MCR Ligand->MCR PI3K PI3K MCR->PI3K ERK ERK/MAPK MCR->ERK Ca Ca2+ Mobilization MCR->Ca Akt Akt PI3K->Akt Response Cellular Responses (Proliferation, Survival) Akt->Response ERK->Response Ca->Response

Alternative MCR Signaling Cascades

Comparative Physiological Roles

The activation of MCRs in different tissues by α-MSH and ACTH (1-17) results in a wide range of physiological effects, from pigmentation to immune modulation and energy balance.

Pigmentation

Both peptides are potent stimulators of melanogenesis (pigment production) in skin melanocytes.[14] This effect is mediated by MC1R, where activation leads to an increase in eumelanin (black/brown pigment) synthesis, which is photoprotective.[11][15] ACTH (1-17) has been shown to be as effective, if not more so, than α-MSH in stimulating this process.[8]

Anti-inflammatory and Immunomodulatory Effects

A key physiological role for α-MSH is its potent anti-inflammatory activity.[10][11] By binding to MC1R and MC3R on various immune cells, including macrophages and monocytes, α-MSH inhibits the activation of the pro-inflammatory transcription factor NF-κB.[1][10] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[2] ACTH shares these anti-inflammatory properties, which are independent of its ability to stimulate cortisol production, by acting directly on MCRs expressed on immune cells.[1]

Energy Homeostasis and Appetite Regulation

In the central nervous system, particularly the hypothalamus, both α-MSH and ACTH act as anorexigenic signals, meaning they suppress appetite and reduce food intake.[5][16] This action is primarily mediated by MC4R.[5] Endogenous ACTH has been demonstrated to play a significant role in the regulation of food intake, with effects that are not dependent on its conversion to α-MSH.[5][16]

Steroidogenesis: The Key Distinction

The classical and most distinct physiological role of full-length ACTH (1-39) is the stimulation of glucocorticoid (e.g., cortisol) synthesis and secretion from the adrenal cortex.[17][18][19] This is exclusively mediated by the MC2R, which, as noted, does not bind α-MSH.[4] While ACTH (1-17) contains the core MCR-binding domain, the C-terminal portion of the full-length peptide is critical for the full steroidogenic activity at the MC2R.

Key Experimental Protocols

Characterizing the interaction of ligands like α-MSH and ACTH (1-17) with MCRs requires standardized in vitro assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.

Methodology:

  • Cell Culture: Culture HEK293 cells stably transfected with the human MCR of interest (e.g., hMC1R).

  • Membrane Preparation: Harvest cells, homogenize in a buffered solution, and centrifuge to isolate a crude membrane preparation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a radiolabeled MCR ligand (e.g., [¹²⁵I]NDP-α-MSH), and varying concentrations of the unlabeled competitor peptides (α-MSH or ACTH 1-17).

  • Incubation: Incubate the plates at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash filters to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Culture MCR-expressing cells B Prepare cell membranes A->B C Incubate membranes with [¹²⁵I]NDP-α-MSH and competitor peptide B->C D Filter to separate bound vs. free ligand C->D E Measure radioactivity (Gamma Counter) D->E F Calculate IC50 and Ki E->F

Workflow for Competitive Binding Assay
cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

Methodology:

  • Cell Culture: Seed MCR-expressing cells into 96-well plates and grow to near confluency.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of the agonist (α-MSH or ACTH 1-17) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with the provided lysis buffer from a commercial cAMP detection kit.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP concentration (or assay signal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

cAMP_Assay_Workflow A Seed MCR-expressing cells in 96-well plate B Pre-incubate with phosphodiesterase inhibitor A->B C Stimulate with varying concentrations of agonist B->C D Lyse cells to release intracellular cAMP C->D E Quantify cAMP using HTRF or ELISA D->E F Calculate EC50 E->F

Workflow for cAMP Accumulation Assay

Conclusion and Future Directions

α-MSH and ACTH (1-17) are pleiotropic peptides with significant overlap in their physiological functions, a direct consequence of their shared POMC origin and interaction with four of the five melanocortin receptors. They are both key players in pigmentation, immune modulation, and energy homeostasis. The defining functional difference lies in the exclusive action of full-length ACTH on MC2R to stimulate steroidogenesis. However, the finding that ACTH (1-17) can be a more potent agonist than α-MSH at MC1R underscores the importance of considering the full spectrum of POMC-derived peptides when studying melanocortin physiology.

For drug development professionals, the subtle differences in receptor affinity and potential for biased signaling between these endogenous ligands offer intriguing possibilities. The development of selective agonists or antagonists for specific MCR subtypes holds therapeutic promise for a range of conditions, from inflammatory and autoimmune disorders to obesity and metabolic diseases. A thorough understanding of the distinct yet overlapping roles of α-MSH and ACTH fragments is critical to advancing these therapeutic strategies.

References

An In-depth Technical Guide to the Discovery and Synthesis of ACTH (1-17) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) (1-17), a 17-amino acid N-terminal fragment of the full-length ACTH, has emerged as a molecule of significant interest due to its potent and specific activity at the melanocortin 1 receptor (MC1R). Initially overshadowed by its parent hormone, ACTH (1-17) is now recognized as a key player in melanogenesis and potentially other physiological processes mediated by MC1R. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ACTH (1-17), with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this peptide. Detailed protocols for its synthesis, purification, and characterization are presented, alongside a thorough examination of its signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working with melanocortin peptides and their therapeutic applications.

Discovery and Biological Significance

The discovery of ACTH (1-17) as a distinct and potent bioactive peptide is rooted in the broader history of research into the pro-opiomelanocortin (POMC) gene and its peptide products. For many years, α-melanocyte-stimulating hormone (α-MSH), another POMC-derived peptide, was considered the primary endogenous ligand for the melanocortin 1 receptor (MC1R), a key regulator of skin pigmentation.

A pivotal study by Tsatmali and colleagues in 1999 challenged this dogma. Their research demonstrated that ACTH (1-17) is not only present in the skin at concentrations exceeding those of α-MSH but is also a more potent agonist at the human MC1R.[1] This discovery repositioned ACTH (1-17) as a significant physiological regulator of human melanocytes.

The amino acid sequence of human ACTH (1-17) is: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH

Synthesis of ACTH (1-17) Peptide

The chemical synthesis of ACTH fragments became feasible with the advent of solid-phase peptide synthesis (SPPS), a technique pioneered by R.B. Merrifield. Early syntheses of ACTH analogues, including a heptadecapeptide amide of ACTH (1-17), were reported as early as 1967. The modern and most common method for synthesizing ACTH (1-17) is through Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase chemistry.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of ACTH (1-17)

This protocol outlines the manual synthesis of ACTH (1-17) on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

    • Add HBTU, HOBt, and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, from C-terminus to N-terminus.

  • Final Deprotection: After the final amino acid (Fmoc-Ser(tBu)-OH) is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by HPLC.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides require purification to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps. Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.

Experimental Protocol: RP-HPLC Purification of ACTH (1-17)

  • Column: A C18 reversed-phase column is typically used for peptides of this size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. A typical gradient might be from 5% to 45% B over 30-60 minutes. The optimal gradient should be determined empirically.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of mobile phase A.

    • Inject the sample onto the equilibrated C18 column.

    • Run the gradient and collect fractions corresponding to the major peptide peak.

    • Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity.

    • Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization

The identity and purity of the synthesized ACTH (1-17) peptide are confirmed using mass spectrometry and analytical HPLC.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide. The expected monoisotopic mass of ACTH (1-17) can be calculated based on its amino acid composition.

  • Analytical HPLC: The purity of the final product is assessed by analytical RP-HPLC, ideally showing a single sharp peak.

Quantitative Data

The biological activity of ACTH (1-17) has been quantified through various in vitro assays, primarily focusing on its interaction with melanocortin receptors.

Table 1: Receptor Binding Affinity of ACTH (1-17) and Related Peptides

PeptideReceptorBinding Assay MethodKi (nM)Reference
ACTH (1-17) Human MC1RCompetitive binding with [¹²⁵I]Nle⁴DPhe⁷α-MSH0.21 ± 0.03[1]
α-MSHHuman MC1RCompetitive binding with [¹²⁵I]Nle⁴DPhe⁷α-MSH0.13 ± 0.005[1]
ACTH (1-17) Human MC2RCompetitive binding with ¹²⁵I-ACTH(1-24)5.5 ± 1.0 (IC₅₀)[2]
ACTH (1-24)Human MC2RCompetitive binding with ¹²⁵I-ACTH(1-24)3.9 ± 1.2 (IC₅₀)[2]
ACTH (1-39)Human MC2RCompetitive binding with ¹²⁵I-ACTH(1-24)4.6 ± 1.2 (IC₅₀)[2]

Table 2: Functional Activity of ACTH (1-17) at Melanocortin Receptors

PeptideReceptorFunctional AssayEC₅₀ (nM)Reference
ACTH (1-17) Human MC2RcAMP production5.5 ± 1.0[2]
ACTH (1-24)Human MC2RcAMP production1.3 ± 0.2[2]
ACTH (1-39)Human MC2RcAMP production3.2 ± 0.5[2]

Signaling Pathways of ACTH (1-17) at the MC1 Receptor

ACTH (1-17) exerts its effects on melanocytes by binding to the MC1R, a G protein-coupled receptor (GPCR). This binding activates two primary signaling pathways: the adenylyl cyclase pathway and the phospholipase C pathway.[1]

Adenylyl Cyclase - cAMP Pathway

This is the canonical signaling pathway for MC1R activation.

MC1R_cAMP_Pathway ACTH_1_17 ACTH (1-17) MC1R MC1R ACTH_1_17->MC1R G_alpha_s Gαs MC1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: The MC1R-cAMP signaling pathway activated by ACTH (1-17).

Phospholipase C - IP₃/DAG Pathway

In addition to the cAMP pathway, ACTH (1-17) has been shown to stimulate the production of inositol trisphosphate (IP₃), indicating the activation of the phospholipase C (PLC) pathway.[1]

MC1R_PLC_Pathway ACTH_1_17 ACTH (1-17) MC1R MC1R ACTH_1_17->MC1R G_alpha_q Gαq/11 MC1R->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP₃ PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Ca2_plus->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: The MC1R-PLC signaling pathway activated by ACTH (1-17).

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and characterization of ACTH (1-17).

Peptide_Workflow Start Start: Define Peptide Sequence SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification HPLC Purification (Reversed-Phase C18) Cleavage->Purification Characterization Characterization Purification->Characterization Mass_Spec Mass Spectrometry (Verify Molecular Weight) Characterization->Mass_Spec Analytical_HPLC Analytical HPLC (Assess Purity) Characterization->Analytical_HPLC Bio_Assay Biological Activity Assays (e.g., cAMP, Melanogenesis) Characterization->Bio_Assay End End: Pure, Characterized Peptide Mass_Spec->End Analytical_HPLC->End Bio_Assay->End

Caption: General workflow for the synthesis and characterization of ACTH (1-17).

Conclusion

The discovery of ACTH (1-17) as a potent endogenous agonist of the MC1R has significantly advanced our understanding of skin pigmentation and melanocortin signaling. Its chemical synthesis is now a routine procedure, enabling further research into its physiological roles and therapeutic potential. This technical guide provides a foundational resource for scientists and researchers, offering detailed methodologies and quantitative data to support ongoing and future investigations into this important peptide. The continued exploration of ACTH (1-17) and its analogues may lead to the development of novel therapeutics for a range of conditions, from skin disorders to inflammatory diseases.

References

A Technical Guide to ACTH(1-17) as a Melanocortin 1 Receptor (MC1R) Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) (1-17) is a peptide fragment of ACTH and a potent agonist of the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR) pivotal in regulating skin pigmentation and inflammation.[1][2] This document provides a comprehensive technical overview of ACTH(1-17)'s interaction with MC1R, detailing its binding affinity, functional potency, and the intracellular signaling cascades it initiates. Detailed experimental protocols for characterizing this ligand-receptor interaction are provided, alongside visual representations of key pathways and workflows to support researchers in this field.

Introduction to ACTH(1-17) and MC1R

The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, plays a crucial role in a wide array of physiological processes.[3][4] The MC1R, primarily expressed on melanocytes, is a key regulator of skin and hair color and exerts anti-inflammatory effects.[1][5] Its activation classically switches melanin synthesis from the reddish-yellow pheomelanin to the brown-black eumelanin.[5]

While α-melanocyte-stimulating hormone (α-MSH) is considered a major endogenous ligand for MC1R, other pro-opiomelanocortin (POMC) derived peptides, such as ACTH(1-17), are also produced and function as potent agonists.[2] Studies have shown that ACTH(1-17) binds to the human MC1R (hMC1R) with high affinity and is more potent than α-MSH in stimulating melanogenesis and intracellular second messenger production in human cells.[2]

Quantitative Pharmacology of ACTH(1-17) at Melanocortin Receptors

The pharmacological profile of ACTH(1-17) is characterized by high-affinity binding and potent functional activity at MC1R. Its selectivity has been evaluated across other melanocortin receptor subtypes. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of ACTH(1-17) and α-MSH at human MC1R
LigandReceptorAssay TypeParameterValue (nM)Cell Line
ACTH(1-17)hMC1RCompetitive BindingKi0.21 ± 0.03HEK 293
α-MSHhMC1RCompetitive BindingKi0.13 ± 0.005HEK 293
Data sourced from competitive binding assays using [125I]Nle4,D-Phe7-α-MSH as the radioligand.[2][6]
Table 2: Functional Potency of ACTH(1-17) at human MC1R
LigandReceptorAssay TypeParameterValue (nM)Cell Line
ACTH(1-17)hMC1RAdenylate Cyclase ActivationEC503.02HEK 293
Data represents the concentration required to elicit 50% of the maximal cAMP response.[7]
Table 3: Binding Selectivity Profile of ACTH(1-17) across Melanocortin Receptors
Receptor SubtypeParameterValue (nM)
MC1RKi0.23
MC3RKi14
MC4RKi419
MC5RKi4,240
This data highlights the high selectivity of ACTH(1-17) for the MC1R subtype compared to other melanocortin receptors.[7]

MC1R Signaling Pathways Activated by ACTH(1-17)

MC1R is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins.[1][8] Agonist binding by ACTH(1-17) initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways.

The Canonical Gs/cAMP Pathway

The primary signaling cascade activated by ACTH(1-17) at MC1R is the Gs-adenylyl cyclase-cAMP pathway.[1][9]

  • Receptor Activation: ACTH(1-17) binds to the extracellular domain of MC1R.

  • G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase (AC) Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.

  • cAMP Production: AC converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[10]

  • Downstream Effectors: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Responsive Element-Binding Protein (CREB).[5][10] This leads to the upregulation of genes involved in melanogenesis, such as the Microphthalmia-associated Transcription Factor (MITF).[1]

MC1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm MC1R MC1R Gs Gαs Gβγ MC1R->Gs:g_alpha activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs:g_alpha->AC activates ACTH ACTH(1-17) ACTH->MC1R binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Gene Expression) CREB->MITF upregulates

Canonical MC1R signaling pathway initiated by ACTH(1-17).
Alternative Signaling Pathways

Evidence also suggests the existence of cAMP-independent signaling pathways downstream of MC1R activation. These can include the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][11] This may occur through mechanisms involving the G protein βγ-subunits or via transactivation of receptor tyrosine kinases like c-KIT.[1][5]

Key Experimental Methodologies

The characterization of ACTH(1-17) as an MC1R agonist relies on two primary types of in vitro assays: competitive binding assays to determine affinity and functional assays to measure potency and efficacy.

Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of ACTH(1-17) by measuring its ability to compete with a radiolabeled ligand for binding to MC1R.[12]

Detailed Protocol:

  • Membrane Preparation: Culture HEK 293 cells transiently or stably expressing hMC1R. Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptor. Resuspend the membrane pellet in an appropriate assay buffer.[13]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]Nle4,D-Phe7-α-MSH), and varying concentrations of the unlabeled competitor ligand (ACTH(1-17)).[2][13]

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.[13][14]

  • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through. Wash the filters rapidly with ice-cold buffer.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of ACTH(1-17). Use non-linear regression (e.g., one-site fit) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Binding_Assay_Workflow A Prepare Membranes (HEK293 cells expressing hMC1R) B Incubate in 96-well Plate: - Membranes - Radiolabeled Ligand ([125I]-NDP-α-MSH) - Unlabeled ACTH(1-17) (variable conc.) A->B C Reach Equilibrium (e.g., 60 min at 37°C) B->C D Rapid Vacuum Filtration (Separates bound from free ligand) C->D E Wash Filters (Ice-cold buffer) D->E F Quantify Radioactivity (Scintillation Counter) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Functional Assay

This assay measures the ability of ACTH(1-17) to stimulate the production of intracellular cAMP, providing a readout of its functional potency (EC50).[15] Various technologies are available, including Homogeneous Time-Resolved Fluorescence (HTRF).[15][16]

Detailed Protocol (HTRF-based):

  • Cell Plating: Seed cells expressing hMC1R into a 384-well assay plate and culture overnight.[15]

  • Compound Stimulation: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of ACTH(1-17).

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis & Detection: Add the two HTRF detection reagents sequentially: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. These are added in a lysis buffer to release intracellular cAMP.[16]

  • Equilibration: Incubate in the dark for 60 minutes to allow the competitive immunoassay to reach equilibrium.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[16]

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm). The signal is inversely proportional to the amount of cAMP produced. Convert the ratio to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log concentration of ACTH(1-17) and use non-linear regression to determine the EC50 value.[16]

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_detection Detection (HTRF) cluster_analysis Analysis A Plate hMC1R-expressing cells in 384-well plate B Stimulate with ACTH(1-17) (variable conc.) + PDE inhibitor A->B C Lyse cells and add detection reagents: 1. Eu-Ab (Donor) 2. d2-cAMP (Acceptor) B->C D Incubate (60 min, dark) C->D E Read FRET Signal (665nm / 620nm) D->E F Calculate cAMP concentration (using standard curve) E->F G Plot Dose-Response Curve & Calculate EC50 F->G

Workflow for a cAMP accumulation functional assay (HTRF).

Conclusion

ACTH(1-17) is a high-affinity, potent, and selective agonist for the melanocortin 1 receptor. Its ability to robustly activate the Gs/cAMP signaling pathway makes it a valuable tool for studying MC1R biology and a potential scaffold for the development of therapeutic agents targeting skin pigmentation disorders and inflammatory conditions. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to further investigate the pharmacological and physiological roles of ACTH(1-17) and other MC1R modulators.

References

Endogenous Production of ACTH(1-17) from Pro-opiomelanocortin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-opiomelanocortin (POMC) is a multifaceted prohormone that serves as the precursor to a variety of biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and β-endorphin. The tissue-specific processing of POMC is a critical regulatory step that dictates the profile of peptides produced and, consequently, their physiological effects. This technical guide provides an in-depth exploration of the endogenous production of ACTH(1-17), a significant cleavage product of ACTH, from the POMC precursor. This guide will detail the enzymatic cascade, summarize quantitative data, provide comprehensive experimental protocols for its study, and visualize the key pathways and workflows.

The Enzymatic Pathway of ACTH(1-17) Production

The generation of ACTH(1-17) is a multi-step process involving a series of enzymatic cleavages and modifications of the POMC prohormone. This process is primarily active in specific tissues, including the hypothalamus, the intermediate lobe of the pituitary, and the skin.[1][2][3]

The key steps are as follows:

  • Initial Cleavage of POMC by PC1/3: The process begins with the endoproteolytic cleavage of the 31-kDa POMC prohormone by prohormone convertase 1/3 (PC1/3). This initial cleavage occurs within the regulated secretory pathway and yields pro-ACTH and β-lipotropin (β-LPH).[2][4]

  • Generation of ACTH by PC1/3: Pro-ACTH is further processed by PC1/3 to produce the 39-amino acid peptide, ACTH(1-39), along with the N-terminal fragment of POMC (N-POMC) and the joining peptide.[2][4]

  • Formation of ACTH(1-17) by PC2: In tissues where prohormone convertase 2 (PC2) is expressed, such as the hypothalamus and skin, ACTH(1-39) undergoes further cleavage. PC2 cleaves ACTH(1-39) at a dibasic amino acid site to generate two smaller peptides: ACTH(1-17) and corticotropin-like intermediate peptide (CLIP), which corresponds to ACTH(18-39).[1][5][6]

  • Subsequent Processing to α-MSH: ACTH(1-17) can serve as a precursor for the production of α-melanocyte-stimulating hormone (α-MSH). This involves the removal of C-terminal amino acids by carboxypeptidase E (CPE), followed by amidation by peptidyl-glycine α-amidating monooxygenase (PAM) and N-terminal acetylation by an N-acetyltransferase (NAT).[2][5]

This tissue-specific expression of PC2 is the primary determinant for the production of ACTH(1-17) and its derivatives.[6]

POMC_Processing POMC Pro-opiomelanocortin (POMC) pro_ACTH Pro-ACTH POMC->pro_ACTH PC1/3 beta_LPH β-Lipotropin POMC->beta_LPH PC1/3 ACTH_full ACTH(1-39) pro_ACTH->ACTH_full PC1/3 N_POMC N-POMC JP Joining Peptide ACTH_1_17 ACTH(1-17) ACTH_full->ACTH_1_17 PC2 CLIP CLIP (ACTH(18-39)) ACTH_full->CLIP PC2 alpha_MSH α-MSH ACTH_1_17->alpha_MSH CPE, PAM, NAT IA_LC_MS_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Protein Extraction and Digestion (optional) Sample->Extraction IAC Immunoaffinity Capture of ACTH(1-17) Extraction->IAC Elution Elution of Captured Peptide IAC->Elution LC Liquid Chromatography Separation Elution->LC MS Tandem Mass Spectrometry (MS/MS) Analysis LC->MS Data Data Analysis and Quantification MS->Data

References

The Corticotropic Peptide ACTH (1-17): A Technical Guide to its Effects on Steroidogenesis and Cortisol Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release corticosteroids. While the full-length peptide, ACTH (1-39), and its synthetic analogue, ACTH (1-24), are well-characterized, the biological activities of shorter fragments are of increasing interest. This technical guide provides an in-depth analysis of ACTH (1-17), a cleavage product of ACTH, and its specific effects on steroidogenesis and cortisol secretion. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary physiological stimulus for adrenal steroidogenesis. The N-terminal region of ACTH is crucial for its biological activity. ACTH (1-17) is a peptide fragment that has been shown to be the minimal sequence required for binding to and activating the melanocortin 2 receptor (MC2R), the specific ACTH receptor in the adrenal cortex.[1][2] Understanding the precise effects of this shorter fragment is essential for elucidating the structure-activity relationship of ACTH and for the development of novel therapeutic agents targeting the HPA axis.

Quantitative Effects of ACTH (1-17) on Steroidogenesis

The following tables summarize the available quantitative data on the effects of ACTH (1-17) on the release of key adrenal steroids.

Table 1: In Vivo Human Studies on ACTH (1-17) and Steroid Release

ParameterStudy PopulationACTH (1-17) Dose & AdministrationBaseline Cortisol (µg/dL)Peak Cortisol (µg/dL)Time to PeakAldosterone ResponseReference
Plasma CortisolNormal Subjects100 µg, i.m.Varies with time of daySignificantly increasedNot specifiedSignificantly stimulated[3]

Table 2: In Vitro Studies on ACTH Peptides and Steroid Release from Adrenal Cells

Cell TypeACTH FragmentConcentrationCortisol Production (fold increase over basal)Aldosterone Production (fold increase over basal)Other Steroids MeasuredReference
Human Adrenal CellsACTH (1-39)10 nM>30-fold (after 48h)StimulatedDHEA-S, Androstenedione, Corticosterone, 11-deoxycortisol[4][5]
Bovine Adrenal Fasciculata CellsACTH (1-39)1 nMSignificantly increasedNot applicable-[6]
Human Adrenal CellsACTH (1-24) vs. ACTH (1-17)100 µg (in vivo)ACTH (1-17) showed greater and more sustained secretionStimulated by both-[7]

Note: Specific in vitro dose-response data for ACTH (1-17) on cortisol and aldosterone release from primary adrenal cells is limited in the reviewed literature. The provided data for ACTH (1-39) serves as a reference for the general potency of ACTH stimulation.

Signaling Pathways of ACTH (1-17) in Adrenal Steroidogenesis

ACTH (1-17) initiates a signaling cascade upon binding to the MC2R on the surface of adrenocortical cells. This process is fundamental to both acute and chronic steroidogenic responses.

Acute Steroidogenic Response

The immediate effect of ACTH (1-17) is the rapid mobilization of cholesterol to the inner mitochondrial membrane, the rate-limiting step in steroidogenesis. This is primarily mediated by the activation of the Steroidogenic Acute Regulatory (StAR) protein.

ACTH (1-17) Acute Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ACTH (1-17) ACTH (1-17) MC2R MC2R ACTH (1-17)->MC2R G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR_inactive Inactive StAR PKA->StAR_inactive Phosphorylates StAR_active Active StAR (Phosphorylated) StAR_inactive->StAR_active OMM Outer Mitochondrial Membrane StAR_active->OMM Translocates Cholesterol to Cholesterol_droplet Cholesterol Droplet Free_Cholesterol Free Cholesterol Cholesterol_droplet->Free_Cholesterol Mobilization Free_Cholesterol->OMM IMM Inner Mitochondrial Membrane P450scc P450scc (CYP11A1) Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Cholesterol to

Caption: Acute signaling pathway of ACTH (1-17) leading to steroidogenesis.

Chronic Steroidogenic Response

Prolonged stimulation by ACTH (1-17) leads to the increased transcription of genes encoding key steroidogenic enzymes, thereby enhancing the overall capacity of the adrenal cortex to produce steroids.

Caption: Chronic signaling pathway of ACTH (1-17) upregulating steroidogenic enzyme expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro studies of ACTH (1-17) effects.

In Vivo ACTH (1-17) Stimulation Test in Humans

Objective: To assess the in vivo adrenal response to ACTH (1-17).

Protocol:

  • Subject Preparation: Subjects should fast overnight. A baseline blood sample is collected in the morning (e.g., 08:00 h).

  • ACTH (1-17) Administration: A standardized dose of ACTH (1-17) (e.g., 100 µg) is administered intramuscularly (i.m.) or intravenously (i.v.).[3]

  • Blood Sampling: Serial blood samples are collected at specified time points post-injection (e.g., 30, 60, 90, 120, 180, and 240 minutes).

  • Hormone Analysis: Plasma or serum is separated and stored at -20°C or lower until analysis. Cortisol, aldosterone, and other relevant steroids (e.g., 17-hydroxyprogesterone, DHEA) are quantified using validated methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro ACTH (1-17) Stimulation of Primary Adrenal Cells

Objective: To determine the direct effect and dose-response of ACTH (1-17) on steroid production in isolated adrenal cells.

Protocol:

  • Adrenal Cell Isolation: Primary adrenal cells are isolated from adrenal glands (e.g., human, bovine, or rodent) by enzymatic digestion (e.g., with collagenase).

  • Cell Culture: Cells are plated in appropriate culture dishes and maintained in a suitable culture medium supplemented with serum.

  • Stimulation: After a period of stabilization, the culture medium is replaced with a serum-free medium containing various concentrations of ACTH (1-17) (e.g., 10⁻¹² to 10⁻⁸ M). A vehicle control is also included.

  • Incubation: Cells are incubated for a defined period (e.g., 2, 24, or 48 hours).

  • Supernatant Collection: The culture supernatant is collected and stored at -20°C or lower for steroid analysis.

  • Steroid Quantification: The concentrations of cortisol, aldosterone, and other steroids in the supernatant are measured using LC-MS/MS or other sensitive immunoassays.

  • Data Normalization: Steroid production is often normalized to the total protein content or cell number in each well.

Experimental Workflow Diagram

Experimental Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study start_vivo Subject Recruitment & Baseline Sampling admin_vivo ACTH (1-17) Administration start_vivo->admin_vivo sampling_vivo Serial Blood Sampling admin_vivo->sampling_vivo analysis_vivo Steroid Quantification (LC-MS/MS, RIA) sampling_vivo->analysis_vivo end_vivo Data Analysis analysis_vivo->end_vivo start_vitro Primary Adrenal Cell Isolation & Culture stim_vitro ACTH (1-17) Stimulation (Dose-Response) start_vitro->stim_vitro supernatant_vitro Supernatant Collection stim_vitro->supernatant_vitro analysis_vitro Steroid Quantification (LC-MS/MS) supernatant_vitro->analysis_vitro end_vitro Data Analysis analysis_vitro->end_vitro

Caption: General experimental workflows for in vivo and in vitro studies of ACTH (1-17).

Discussion and Future Directions

The available evidence indicates that ACTH (1-17) is a biologically active peptide capable of stimulating adrenal steroidogenesis, including the release of cortisol and aldosterone. Its mechanism of action mirrors that of full-length ACTH, involving the activation of the MC2R and the subsequent cAMP/PKA signaling cascade. This leads to both acute effects on cholesterol mobilization and chronic effects on the expression of steroidogenic enzymes.

However, a significant gap in the literature is the lack of comprehensive in vitro dose-response studies specifically for ACTH (1-17) on a wide range of adrenal steroids. Such studies would be invaluable for precisely quantifying its potency relative to ACTH (1-24) and ACTH (1-39). Furthermore, detailed investigations into the effects of ACTH (1-17) on the expression of the complete panel of steroidogenic enzymes at both the mRNA and protein levels are warranted.

For drug development professionals, the smaller size of ACTH (1-17) may offer advantages in terms of synthesis and potential for modification to enhance stability or receptor selectivity. A thorough understanding of its pharmacokinetics and pharmacodynamics is a critical next step.

Conclusion

ACTH (1-17) represents the minimal active core of the ACTH molecule for adrenal stimulation. It effectively stimulates the production and release of cortisol and other adrenal steroids through the established MC2R-mediated signaling pathway. This technical guide provides a foundational understanding of its actions, highlighting the need for further quantitative research to fully delineate its steroidogenic profile and therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for designing future investigations into this important corticotropic peptide.

References

The Role of ACTH(1-17) in Skin Pigmentation and Melanogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH)(1-17), a peptide derived from proopiomelanocortin (POMC), is emerging as a pivotal regulator of human skin pigmentation. Traditionally, alpha-melanocyte-stimulating hormone (α-MSH) has been considered the primary physiological ligand for the melanocortin-1 receptor (MC1R) on melanocytes, the activation of which is the key control point for melanogenesis. However, accumulating evidence demonstrates that ACTH(1-17) is a more potent agonist at the human MC1R than α-MSH and is present in the skin at higher concentrations.[1][2] This technical guide provides an in-depth analysis of the role of ACTH(1-17) in melanogenesis, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Introduction: Beyond α-MSH in Skin Pigmentation

The regulation of melanin synthesis, or melanogenesis, is a complex process crucial for protecting the skin from ultraviolet (UV) radiation and determining skin and hair color. The central pathway involves the binding of melanocortin peptides to the MC1R, a G-protein coupled receptor on the surface of melanocytes. While α-MSH has been the most studied agonist, research has revealed that other POMC-derived peptides, particularly ACTH and its fragments, are also significant players.[2]

ACTH(1-17) is not merely a precursor to α-MSH but an independent and highly active signaling molecule in the skin.[2] Its enhanced potency in stimulating melanin production and altering melanocyte morphology suggests its potential as a primary paracrine mediator of the tanning response and a target for therapeutic interventions in pigmentation disorders.[3]

ACTH(1-17) and its Interaction with the Melanocortin-1 Receptor (MC1R)

ACTH(1-17) demonstrates a high affinity for the human MC1R, comparable to, and in some studies, slightly higher than that of α-MSH.[1] Competitive binding assays have established its capacity to function as a potent agonist at this receptor.[1]

Comparative Agonist Potency

Studies comparing the efficacy of various POMC peptides in activating the human MC1R have consistently shown ACTH(1-17) to be a superior agonist to α-MSH. The order of potency for increasing adenylate cyclase activity in cells transfected with the MC1R is as follows: ACTH(1-17) > α-MSH > ACTH(1-39) > desacetyl α-MSH > acetylated ACTH(1-10) > ACTH(1-10).[2] This heightened potency is also observed in primary human melanocyte cultures, where ACTH(1-17) stimulates melanogenesis more effectively than α-MSH.[1][4]

Signaling Pathways Activated by ACTH(1-17)

A key distinction in the mechanism of action between ACTH(1-17) and α-MSH lies in the downstream signaling cascades they activate. While α-MSH predominantly signals through the cyclic AMP (cAMP) pathway, ACTH(1-17) uniquely activates both the cAMP and the inositol trisphosphate/diacylglycerol (IP3/DAG) pathways.[5] This dual signaling capability likely accounts for its increased potency and the characteristic biphasic dose-response curve observed in melanogenesis assays.[1][6]

The cAMP-PKA-CREB-MITF Pathway

Similar to α-MSH, ACTH(1-17) binding to the MC1R activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[9] Phosphorylated CREB acts as a transcription factor, upregulating the expression of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte survival and differentiation, controlling the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).[9][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome ACTH(1-17) ACTH(1-17) MC1R MC1R ACTH(1-17)->MC1R AC Adenylyl Cyclase MC1R->AC Activates PLC Phospholipase C MC1R->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Tyrosinase_p Phosphorylated Tyrosinase PKC->Tyrosinase_p Phosphorylates Tyrosinase MITF MITF CREB->MITF Upregulates Transcription Melanogenic_Genes Tyrosinase, TRP-1, TRP-2 Genes MITF->Melanogenic_Genes Activates Transcription Melanogenic_Genes->Tyrosinase_p Expression Melanin Melanin Synthesis Tyrosinase_p->Melanin Catalyzes

Caption: ACTH(1-17) dual signaling pathways in melanocytes.

The IP3/DAG-PKC Pathway

In addition to cAMP activation, ACTH(1-17) binding to the MC1R also activates Phospholipase C (PLC).[1][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC), specifically PKC-β.[7][8] Activated PKC-β can then directly phosphorylate and activate tyrosinase, further enhancing melanin production.[9][10]

Quantitative Effects of ACTH(1-17) on Melanogenesis

The stimulatory effects of ACTH(1-17) on melanogenesis have been quantified in various studies, primarily through measuring melanin content in cultured human melanocytes.

Table 1: Effect of ACTH(1-17) and α-MSH on Melanin Content in Cultured Human Hair Follicle Melanocytes

Cell Line/Donor Hair ColorTreatment (10⁻⁸ M)% Increase in Melanin Content (Mean ± SEM)Reference
Pooled (n=7)Acetylated α-MSH25.1 ± 3.40%[4]
Pooled (n=7)ACTH(1-17)31.2 ± 4.98%[4]
Dark Brown/Black DonorsAcetylated α-MSHVariable, up to 37.4%[4]
Dark Brown/Black DonorsACTH(1-17)Variable, up to 46.5%[4]

Data adapted from Kauser et al., 2003. The study highlights that the melanogenic response was more pronounced in melanocytes derived from donors with darker hair.[4]

Effects of ACTH(1-17) on Melanocyte Morphology and Proliferation

Beyond stimulating melanin synthesis, ACTH(1-17) also induces significant changes in melanocyte morphology and proliferation, indicative of a broader role in melanocyte biology.

Dendricity

Treatment of human melanocyte cultures with ACTH(1-17) leads to an increase in cell dendricity, the formation of dendrites which are essential for transferring melanosomes to surrounding keratinocytes.[2][4] While both ACTH(1-17) and α-MSH stimulate this process, some studies suggest α-MSH may be slightly more potent in inducing dendrite formation.[4]

Proliferation

ACTH(1-17) has been shown to have a mitogenic effect on human melanocytes, stimulating their proliferation.[3][11] This effect, coupled with its melanogenic properties, suggests a role in increasing the population of functional melanocytes in the epidermis, particularly in response to stimuli like UV radiation.

Experimental Protocols

The following section details the methodologies commonly employed in the study of ACTH(1-17)'s effects on melanocytes.

Cell Culture
  • Primary Human Melanocytes: Normal human epidermal melanocytes (NHEM) or hair follicle melanocytes (HFM) are isolated from neonatal foreskins or scalp skin, respectively.[4]

  • Culture Medium: Cells are typically cultured in a specialized melanocyte growth medium (e.g., Medium 254) supplemented with a human melanocyte growth supplement (HMGS), which often contains phorbol 12-myristate 13-acetate (PMA), basic fibroblast growth factor (bFGF), insulin, transferrin, and bovine pituitary extract.[4] For stimulation experiments, cells are often transferred to a basal medium lacking PMA or other cAMP inducers to establish a baseline.[11]

  • Cell Lines: Transfected HEK 293 cells expressing the human MC1R are frequently used for receptor binding and signaling assays.[1][2]

Melanogenesis Assay (Melanin Content Measurement)

A standardized protocol for quantifying melanin content in cultured melanocytes is outlined below.

G start Start culture Culture melanocytes to 80% confluency start->culture treat Treat cells with ACTH(1-17) or control for 72h culture->treat harvest Harvest cells by trypsinization treat->harvest count Count cells (e.g., with a hemocytometer) harvest->count pellet Pellet cells by centrifugation count->pellet lyse Lyse cell pellet in 1N NaOH at 80°C pellet->lyse read Read absorbance at 475 nm using a spectrophotometer lyse->read calculate Calculate melanin content using a standard curve of synthetic melanin read->calculate end End calculate->end

Caption: Experimental workflow for melanin content assay.

  • Cell Seeding and Treatment: Melanocytes are seeded in culture plates and allowed to adhere. They are then treated with various concentrations of ACTH(1-17) (e.g., 10⁻⁸ M) or a vehicle control for a specified period, typically 72 hours.[4]

  • Cell Harvest and Lysis: Cells are washed, trypsinized, and counted. The cell pellet is then solubilized in a solution of 1N NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.[4]

  • Quantification: The absorbance of the resulting solution is measured at 475 nm using a spectrophotometer. Melanin concentration is determined by comparison to a standard curve generated with synthetic melanin. Results are often normalized to the cell number and expressed as pg/cell.[4]

Tyrosinase Activity Assay
  • Cell Lysis: Cultured melanocytes are lysed in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Enzyme Reaction: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase.

  • Detection: The rate of L-DOPA oxidation to dopachrome is measured by monitoring the increase in absorbance at 475 nm over time.[12]

Receptor Binding and Signaling Assays
  • Competitive Binding Assay: Performed on HEK 293 cells transfected with hMC1R. Involves incubating the cells with a radiolabeled ligand (e.g., [¹²⁵I]Nle⁴,D-Phe⁷ α-MSH) in the presence of increasing concentrations of unlabeled ACTH(1-17) to determine its binding affinity (Ki).[1]

  • cAMP Assay: Intracellular cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits after stimulating cells with ACTH(1-17) for a short period.[1]

  • IP3 Assay: IP3 production is quantified using competitive binding assays with a specific IP3 binding protein, typically from bovine adrenal cortex, following cell stimulation.[1]

Conclusion and Future Directions

The evidence strongly supports a significant and potentially primary role for ACTH(1-17) in the local regulation of human skin pigmentation. Its superior potency compared to α-MSH, attributable to its unique ability to activate both cAMP and IP3/DAG signaling pathways, positions it as a key molecule in the skin's response to environmental cues.

For researchers and drug development professionals, ACTH(1-17) and its signaling cascade represent promising targets. The development of selective agonists or antagonists for the MC1R that mimic or block the dual signaling of ACTH(1-17) could lead to novel therapies for hyperpigmentation disorders (e.g., melasma) or conditions requiring enhanced photoprotection. Further research is warranted to fully elucidate the in vivo relevance of ACTH(1-17) in the human tanning response and to explore its therapeutic potential.

References

The Agonist Profile of ACTH(1-17): A Technical Guide to its Interaction with Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adrenocorticotropic hormone fragment, ACTH(1-17), and its interaction with the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). This document summarizes key binding affinities and functional activities, details relevant experimental methodologies, and visualizes the core signaling pathways.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the pro-opiomelanocortin (POMC) precursor. While full-length ACTH is the primary endogenous ligand for the melanocortin-2 receptor (MC2R), various smaller fragments of ACTH are also biologically active. Among these, ACTH(1-17) has emerged as a significant agonist at several melanocortin receptors, exhibiting a distinct profile of interaction and signaling. Understanding the specific binding kinetics and functional consequences of ACTH(1-17) at each MCR subtype is crucial for the development of targeted therapeutics in fields such as dermatology, endocrinology, and neurology.

Quantitative Analysis of ACTH(1-17) Interaction with Melanocortin Receptors

The binding affinity (Ki) and functional potency (EC50) of ACTH(1-17) have been characterized at the five melanocortin receptors. The following table summarizes the available quantitative data from studies utilizing human or rodent receptors.

ReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Notes
MC1R 0.21 ± 0.03[1]3.02[2]Potent agonist, more so than α-MSH. Stimulates both cAMP and IP3 production[1].
MC2R Not explicitly reportedNot explicitly reportedACTH(1-17) is the minimal peptide required for receptor binding and activation, stimulating cAMP production[3]. However, a D-Phe7 substituted ACTH(1-17) lost its ability to bind and activate the receptor[4].
MC3R 14[2]Not explicitly reportedAn analog of ACTH(1-17) has been shown to induce cAMP production, with ACTH(1-17) being the minimal sequence for this activation[5].
MC4R 419[2]Not explicitly reportedAn analog of ACTH(1-17) has been shown to induce cAMP production, with ACTH(1-17) being the minimal sequence for this activation[5].
MC5R 4,240[2]Not explicitly reportedACTH(1-17) is a potent stimulator of cAMP production at this receptor.

Signaling Pathways

The interaction of ACTH(1-17) with melanocortin receptors primarily initiates G-protein-coupled signaling cascades. The canonical pathway for all MCRs involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). At the MC1R, evidence also suggests a potential coupling to the phosphoinositide pathway.

Gs-cAMP Signaling Pathway

Gs_cAMP_Signaling

Caption: Gs-cAMP signaling pathway initiated by ACTH(1-17).

Gq-PLC-IP3/DAG Signaling Pathway (MC1R)

Gq_PLC_Signaling

Caption: Gq-PLC signaling at MC1R leading to IP3/DAG production.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ACTH(1-17) with melanocortin receptors.

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of ACTH(1-17) for a specific melanocortin receptor.

Binding_Assay_Workflow start Start cell_culture Cell Culture: HEK293 cells expressing the target MCR are cultured to ~80-90% confluency. start->cell_culture membrane_prep Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate cell membranes. cell_culture->membrane_prep incubation Incubation: Membranes are incubated with a fixed concentration of radioligand (e.g., ¹²⁵I-NDP-α-MSH) and varying concentrations of ACTH(1-17). membrane_prep->incubation filtration Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. incubation->filtration washing Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand. filtration->washing scintillation Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter. washing->scintillation data_analysis Data Analysis: Competition binding curves are generated to calculate the IC50, which is then converted to a Ki value. scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human melanocortin receptor of interest are cultured in appropriate media until they reach 80-90% confluency.

    • Cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation.

    • The cell pellet is resuspended in ice-cold lysis buffer and homogenized.

    • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Nle⁴,D-Phe⁷-α-MSH), and a range of concentrations of unlabeled ACTH(1-17).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.

    • The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • The filters are washed multiple times with ice-cold wash buffer.

    • The radioactivity on the filters is quantified using a gamma or beta counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the log concentration of ACTH(1-17).

    • The IC50 (the concentration of ACTH(1-17) that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to measure the ability of ACTH(1-17) to stimulate the production of cyclic AMP (cAMP) in cells expressing a melanocortin receptor.

cAMP_Assay_Workflow start Start cell_seeding Cell Seeding: Cells expressing the target MCR are seeded into a 96-well plate and incubated overnight. start->cell_seeding stimulation Stimulation: Cells are treated with varying concentrations of ACTH(1-17) in the presence of a phosphodiesterase inhibitor (e.g., IBMX). cell_seeding->stimulation lysis Cell Lysis: Cells are lysed to release intracellular cAMP. stimulation->lysis cAMP_detection cAMP Detection: The concentration of cAMP in the lysate is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen). lysis->cAMP_detection data_analysis Data Analysis: A dose-response curve is generated to determine the EC50 value for ACTH(1-17). cAMP_detection->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based cAMP functional assay.

Detailed Steps:

  • Cell Culture:

    • Cells (e.g., HEK293 or CHO) stably expressing the melanocortin receptor of interest are seeded in a 96-well plate and allowed to adhere overnight.

  • Assay Procedure:

    • The culture medium is removed, and the cells are washed with an assay buffer.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

    • A range of concentrations of ACTH(1-17) is added to the wells, and the plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • The stimulation is stopped, and the cells are lysed.

    • The amount of cAMP in the cell lysate is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or an AlphaScreen assay.

  • Data Analysis:

    • The results are used to generate a dose-response curve, plotting the cAMP concentration against the log concentration of ACTH(1-17).

    • The EC50 value, representing the concentration of ACTH(1-17) that produces 50% of the maximal response, is calculated using non-linear regression.

ERK Phosphorylation Assay (Western Blot)

This protocol details the measurement of Extracellular signal-Regulated Kinase (ERK) phosphorylation, a downstream signaling event that can be initiated by GPCR activation.

ERK_Assay_Workflow start Start cell_culture Cell Culture & Serum Starvation: Cells expressing the target MCR are cultured and then serum-starved to reduce basal ERK phosphorylation. start->cell_culture stimulation Stimulation: Cells are treated with ACTH(1-17) for a specific time course. cell_culture->stimulation lysis Cell Lysis & Protein Quantification: Cells are lysed, and the protein concentration of the lysate is determined. stimulation->lysis sds_page SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis. lysis->sds_page western_blot Western Blot: Proteins are transferred from the gel to a membrane (e.g., PVDF). sds_page->western_blot immunodetection Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by secondary antibodies. western_blot->immunodetection imaging Imaging & Analysis: The protein bands are visualized, and the ratio of p-ERK to total ERK is quantified. immunodetection->imaging end End imaging->end

Caption: Workflow for an ERK phosphorylation assay using Western blot.

Detailed Steps:

  • Cell Culture and Treatment:

    • Cells expressing the melanocortin receptor are grown to near confluency and then serum-starved for several hours to reduce basal signaling.

    • Cells are then stimulated with ACTH(1-17) for various time points.

  • Protein Extraction and Quantification:

    • Cells are washed with cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a method such as the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of ERK (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is then stripped and re-probed with an antibody for total ERK to serve as a loading control.

  • Data Analysis:

    • The intensity of the p-ERK and total ERK bands is quantified using densitometry software.

    • The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Conclusion

ACTH(1-17) demonstrates a complex and varied interaction profile with the five melanocortin receptors. It is a highly potent agonist at MC1R, with significant binding affinity also observed at MC3R. Its affinity for MC4R and MC5R is considerably lower. The functional role of ACTH(1-17) at MC2R warrants further investigation to resolve existing ambiguities in the literature. The primary signaling mechanism across these receptors is the Gs-cAMP pathway, with an additional Gq-IP3/DAG pathway implicated at MC1R. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the nuanced pharmacology of ACTH(1-17) and its potential as a lead compound for the development of novel melanocortin-targeted therapies.

References

The Emerging Non-Corticotropic Roles of ACTH(1-17): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adrenocorticotropic hormone (ACTH) is traditionally recognized for its vital role in stimulating the adrenal cortex to produce corticosteroids. However, emerging research has illuminated a host of non-corticotropic functions mediated by ACTH and its fragments, particularly the N-terminal peptide ACTH(1-17). These functions, independent of steroidogenesis, are primarily executed through interactions with various melanocortin receptors (MCRs) distributed throughout the body. This technical guide provides an in-depth exploration of the non-corticotropic functions of ACTH(1-17), focusing on its molecular interactions, signaling pathways, and physiological effects. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a valuable resource for researchers in the field.

Molecular Interactions and Signaling Pathways

The non-corticotropic actions of ACTH(1-17) are initiated by its binding to melanocortin receptors, a family of five G-protein coupled receptors (GPCRs) designated MC1R through MC5R.[1] Unlike the full-length ACTH(1-39), which is the primary ligand for MC2R in the adrenal gland, ACTH(1-17) exhibits varying affinities for the other MCRs, particularly MC1R, MC3R, and MC4R.[2][3]

Receptor Binding and Agonist Activity

ACTH(1-17) has been shown to be a potent agonist at the human melanocortin 1 receptor (hMC1R), with a high binding affinity.[2][4] Studies have demonstrated that ACTH(1-17) can be more potent than alpha-melanocyte-stimulating hormone (α-MSH), the classical ligand for MC1R, in stimulating downstream signaling cascades.[2] The binding of ACTH(1-17) to these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), and can also stimulate the production of inositol 1,4,5-trisphosphate (IP3).[2]

Signaling Pathway of ACTH(1-17) via Melanocortin Receptors

ACTH1_17_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH1_17 ACTH(1-17) MCR Melanocortin Receptor (MC1R, MC3R, MC4R) ACTH1_17->MCR Binds to G_protein G-protein (Gs) MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PLC->IP3 Generates Physiological_Response Physiological Response (e.g., Melanogenesis, Anti-inflammation, Neuroprotection) IP3->Physiological_Response Contributes to Gene_Expression Gene Expression CREB->Gene_Expression Modulates Gene_Expression->Physiological_Response

Caption: Signaling cascade of ACTH(1-17) through melanocortin receptors.

Quantitative Data on Receptor Interaction

The following table summarizes the binding affinities (Ki) and agonist potencies (EC50) of ACTH(1-17) for various melanocortin receptors as reported in the literature.

ReceptorLigandKi (nM)EC50 (nM) for Adenylate Cyclase ActivityReference
hMC1R ACTH(1-17)0.21 ± 0.033.02[2][3][4]
α-MSH0.13 ± 0.005-[2][4]
MC3R ACTH(1-17)14-[3]
MC4R ACTH(1-17)419-[3]
MC5R ACTH(1-17)4,240-[3]

Key Non-Corticotropic Functions

Melanogenesis

ACTH(1-17) is a potent stimulator of melanogenesis in human melanocytes, a function mediated through its agonistic activity at the MC1R.[2] It has been shown to induce melanogenesis in a biphasic manner.[3]

Neuroprotection and Neuroregeneration

ACTH and its fragments, including ACTH(1-17), exhibit significant neuroprotective and neuroregenerative properties.[5][6] These effects are thought to be mediated through the activation of MC3R and MC4R in the central nervous system.[5] The neuroprotective actions include protection against excitotoxicity, apoptosis, and inflammation-related neuronal damage.[6] ACTH has been shown to promote the protection of oligodendrocytes and neurons.[5]

Proposed Neuroprotective Mechanisms of ACTH Peptides

Neuroprotection_Pathway cluster_CNS Central Nervous System ACTH_peptide ACTH(1-17) / ACTH Peptides MCR_CNS MC3R / MC4R ACTH_peptide->MCR_CNS Activates Anti_Inflammatory Anti-inflammatory Pathways MCR_CNS->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Pathways MCR_CNS->Anti_Apoptotic Neurotrophic_Factors Increased Neurotrophic Factors MCR_CNS->Neurotrophic_Factors Neuroprotection Neuroprotection & Neuroregeneration Anti_Inflammatory->Neuroprotection Anti_Apoptotic->Neuroprotection Neurotrophic_Factors->Neuroprotection Neuronal_Insult Neuronal Insult (Ischemia, Excitotoxicity, Inflammation) Neuronal_Insult->Neuroprotection Inhibits

Caption: Proposed neuroprotective signaling of ACTH peptides in the CNS.

Anti-inflammatory and Immunomodulatory Effects

ACTH peptides have demonstrated potent anti-inflammatory and immunomodulatory effects that are independent of glucocorticoid production.[7][8] These effects are mediated through interactions with MCRs on various immune cells.[7] Oral administration of ACTH has been shown to decrease the production of pro-inflammatory cytokines such as IL-1β and IL-17 in humans and animal models.[9][10] In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, oral ACTH decreased IL-17 and IL-6 production and increased regulatory T cells.[10][11]

CytokineEffect of ACTH AdministrationModel SystemReference
IL-1β DecreaseHealthy Human Volunteers (oral ACTH)[9]
IL-17 DecreaseHealthy Human Volunteers (oral ACTH)[9]
DecreaseEAE Mouse Model (oral ACTH)[10]
IL-6 DecreaseEAE Mouse Model (oral ACTH)[10][11]
T regulatory cells IncreaseEAE Mouse Model (oral ACTH)[10][11]

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ACTH(1-17) for a specific melanocortin receptor.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the human melanocortin receptor of interest (e.g., hMC1R).

  • Membrane Preparation: After 48 hours, cells are harvested, and crude membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]Nle⁴,D-Phe⁷-α-MSH) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor peptide (ACTH(1-17) or a reference ligand like α-MSH) are added to the incubation mixture.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2]

Experimental Workflow for Receptor Binding and Functional Assays

Experimental_Workflow start Start cell_culture Cell Culture & Transfection with MCR start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assay Functional Assay (e.g., cAMP production) cell_culture->functional_assay binding_assay Competitive Binding Assay (Radioligand + ACTH(1-17)) membrane_prep->binding_assay data_analysis_binding Data Analysis (IC50, Ki calculation) binding_assay->data_analysis_binding end End data_analysis_binding->end data_analysis_functional Data Analysis (EC50 calculation) functional_assay->data_analysis_functional data_analysis_functional->end

Caption: Workflow for assessing receptor binding and agonist activity.

Cyclic AMP (cAMP) Production Assay

Objective: To determine the agonist potency (EC50) of ACTH(1-17) at a specific melanocortin receptor.

Methodology:

  • Cell Culture and Transfection: Cells expressing the melanocortin receptor of interest are cultured in appropriate media.

  • Stimulation: Cells are incubated with increasing concentrations of ACTH(1-17) for a defined period in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the ACTH(1-17) concentration. The EC50 value, which is the concentration of the peptide that produces 50% of the maximal response, is calculated from this curve.[3]

Conclusion and Future Directions

The ACTH(1-17) peptide is emerging as a pleiotropic signaling molecule with a range of non-corticotropic functions that are of significant interest for therapeutic development. Its ability to selectively target different melanocortin receptors opens up possibilities for designing novel drugs for inflammatory diseases, neurodegenerative disorders, and skin conditions, potentially avoiding the side effects associated with glucocorticoid-based therapies. Further research is warranted to fully elucidate the downstream signaling pathways and physiological consequences of ACTH(1-17) action at each melanocortin receptor subtype. A deeper understanding of these mechanisms will be crucial for translating the therapeutic potential of this intriguing peptide into clinical applications.

References

The Enigmatic Role of ACTH (1-17) in Stimulating Growth Hormone Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a well-established regulator of the hypothalamic-pituitary-adrenal (HPA) axis. However, emerging evidence suggests that fragments of this peptide, specifically ACTH (1-17), may play a distinct role in modulating the somatotropic axis. This technical guide provides an in-depth analysis of the current understanding of ACTH (1-17)'s regulatory effects on growth hormone (GH) secretion. It consolidates quantitative data from key in vivo and in vitro studies, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows. The findings indicate that ACTH (1-17) stimulates GH release through a central nervous system (CNS)-mediated mechanism, independent of Growth Hormone-Releasing Hormone (GHRH), pointing towards a potential modulation of somatostatin activity. This guide serves as a comprehensive resource for researchers investigating the complex interplay between the HPA and somatotropic axes and for professionals in drug development exploring novel therapeutic avenues for growth-related disorders.

Introduction

The regulation of growth hormone (GH) secretion from the anterior pituitary is a complex process primarily governed by the interplay of hypothalamic hormones: the stimulatory Growth Hormone-Releasing Hormone (GHRH) and the inhibitory somatostatin. While the primary physiological role of Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the stimulation of cortisol and androgen production by the adrenal cortex, studies have suggested that N-terminal fragments of ACTH may possess extra-adrenal activities. This guide focuses on the synthetic N-terminal fragment, ACTH (1-17), and its intriguing effect on GH secretion.

In vivo studies in humans have demonstrated a clear stimulatory effect of ACTH (1-17) on GH release.[1] Conversely, in vitro experiments using primary rat pituitary cell cultures have consistently shown that ACTH (1-17) does not directly stimulate GH secretion from isolated somatotrophs.[2] This discrepancy strongly suggests that the secretagogue effect of ACTH (1-17) on GH is not a direct pituitary action but is instead mediated through the central nervous system (CNS). Furthermore, evidence indicates that this CNS-mediated effect is not dependent on the release of GHRH.[1] This points to a potential, yet unproven, mechanism involving the modulation of hypothalamic somatostatin, the primary inhibitor of GH secretion.

This technical guide will synthesize the available quantitative data, provide detailed experimental methodologies, and present visual representations of the current understanding of ACTH (1-17)'s role in GH regulation to facilitate further research and drug development in this area.

Quantitative Data on ACTH (1-17)-Induced GH Secretion

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effect of ACTH (1-17) on GH secretion.

Table 1: In Vivo Human Study of ACTH (1-17) on Growth Hormone Secretion [1]

ParameterDetails
Study Population 19 healthy adult volunteers (12 males, 7 females)
Intervention 100 micrograms of ACTH (1-17) administered as an intravenous bolus
Control Saline infusion
Primary Outcome Plasma Growth Hormone (GH) concentration
Key Finding A significant increase in plasma GH levels was observed following ACTH (1-17) administration. A clear GH response, defined as a peak GH level > 5 ng/mL, was documented in 10 out of 12 males and 6 out of 7 women.
Other Hormones No significant changes were observed in the levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), or Thyroid-Stimulating Hormone (TSH).[1]

Table 2: In Vitro Study of ACTH (1-17) on GH Secretion from Rat Pituitary Cells [2]

ParameterDetails
Experimental Model Primary cultures of anterior pituitary cells from adult male rats
Intervention Incubation with varying concentrations of ACTH (1-17) (up to micromolar concentrations)
Control Basal (medium alone) and GHRH-stimulated conditions
Primary Outcome Growth Hormone (GH) concentration in the culture medium
Key Finding ACTH (1-17) did not significantly increase GH secretion compared to basal levels, even at high concentrations.
Interaction with GHRH ACTH (1-17) did not potentiate the GH-releasing effect of GHRH.

Experimental Protocols

In Vivo Human Study: Intravenous ACTH (1-17) Administration and GH Measurement[1]

Objective: To assess the effect of a single intravenous dose of ACTH (1-17) on plasma GH levels in healthy human subjects.

Subjects: Healthy, normal-weight male and female adult volunteers with no history of endocrine disorders.

Procedure:

  • Subjects are admitted to a clinical research unit in the morning after an overnight fast.

  • An intravenous cannula is inserted into a forearm vein for blood sampling and remains patent with a slow infusion of normal saline.

  • Baseline blood samples are collected at -30, -15, and 0 minutes.

  • At time 0, a bolus of 100 micrograms of synthetic ACTH (1-17) dissolved in sterile saline is administered intravenously.

  • Blood samples for the measurement of GH and other hormones are collected at 15, 30, 45, 60, 90, and 120 minutes post-injection.

  • Plasma is separated by centrifugation and stored at -20°C until assayed.

  • GH concentrations are determined by a specific radioimmunoassay (RIA) or a sensitive chemiluminescent immunoassay.

In Vitro Rat Pituitary Cell Culture: GH Secretion Assay[2][3]

Objective: To determine the direct effect of ACTH (1-17) on GH secretion from primary cultures of rat anterior pituitary cells.

Materials:

  • Adult male Sprague-Dawley rats.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, antibiotics, and other necessary nutrients.

  • Collagenase and hyaluronidase for enzymatic dispersion.

  • Synthetic ACTH (1-17) and GHRH.

  • Multi-well culture plates.

Procedure:

  • Cell Isolation and Culture:

    • Anterior pituitary glands are aseptically removed from decapitated rats.

    • The tissue is minced and subjected to enzymatic digestion with collagenase and hyaluronidase to obtain a single-cell suspension.

    • The dispersed cells are washed and resuspended in culture medium.

    • Cells are plated in multi-well plates at a density of approximately 2-5 x 10^5 cells/well and cultured for 3-4 days to allow for attachment and recovery.

  • Hormone Secretion Experiment:

    • The culture medium is replaced with fresh, serum-free medium containing the test substances.

    • Cells are incubated with various concentrations of ACTH (1-17) (e.g., 10^-10 to 10^-6 M), GHRH (as a positive control), or medium alone (basal control) for a defined period (e.g., 4 hours).

    • At the end of the incubation period, the culture medium is collected.

    • The concentration of GH in the collected medium is measured using a specific RIA or ELISA for rat GH.

    • Cell viability can be assessed using methods like the MTT assay to ensure that the treatments are not cytotoxic.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for ACTH (1-17)-Induced GH Secretion

The current evidence suggests an indirect, CNS-mediated mechanism for the stimulatory effect of ACTH (1-17) on GH secretion. Although the precise pathway is yet to be fully elucidated, a plausible hypothesis involves the modulation of hypothalamic somatostatin.

Figure 1: Proposed CNS-mediated signaling pathway of ACTH (1-17) on GH secretion.
Experimental Workflow for In Vivo Human Study

The following diagram illustrates the workflow for the human clinical trial investigating the effect of ACTH (1-17) on GH secretion.

In_Vivo_Workflow Subject_Recruitment Recruit Healthy Adult Volunteers Fasting_Acclimatization Overnight Fast & Acclimatization Subject_Recruitment->Fasting_Acclimatization Cannulation IV Cannula Insertion Fasting_Acclimatization->Cannulation Baseline_Sampling Baseline Blood Sampling (-30, -15, 0 min) Cannulation->Baseline_Sampling Intervention Administer 100µg ACTH (1-17) IV Baseline_Sampling->Intervention Post_Sampling Post-Injection Blood Sampling (15, 30, 45, 60, 90, 120 min) Intervention->Post_Sampling Sample_Processing Plasma Separation & Storage Post_Sampling->Sample_Processing GH_Assay GH Measurement (RIA/ELISA) Sample_Processing->GH_Assay Data_Analysis Data Analysis GH_Assay->Data_Analysis

Figure 2: Experimental workflow for the in vivo human study.
Experimental Workflow for In Vitro Rat Pituitary Cell Culture Study

This diagram outlines the key steps in the in vitro experiment to assess the direct effect of ACTH (1-17) on pituitary GH secretion.

In_Vitro_Workflow Pituitary_Isolation Isolate Anterior Pituitaries from Rats Enzymatic_Dispersion Enzymatic Dispersion of Tissue Pituitary_Isolation->Enzymatic_Dispersion Cell_Culture Culture Dispersed Cells (3-4 days) Enzymatic_Dispersion->Cell_Culture Treatment_Incubation Incubate with ACTH (1-17), GHRH, or Control Medium Cell_Culture->Treatment_Incubation Medium_Collection Collect Culture Medium Treatment_Incubation->Medium_Collection GH_Measurement Measure GH Concentration (RIA/ELISA) Medium_Collection->GH_Measurement Data_Analysis Analyze and Compare GH Levels GH_Measurement->Data_Analysis

Figure 3: Experimental workflow for the in vitro rat pituitary cell culture study.

Discussion and Future Directions

The available data strongly indicate that ACTH (1-17) stimulates GH secretion in vivo through a mechanism that is independent of direct pituitary action and does not involve GHRH. The most plausible hypothesis is that ACTH (1-17) acts within the CNS to inhibit the release of somatostatin from the hypothalamus, thereby disinhibiting GH secretion from the pituitary somatotrophs.

However, direct evidence for this hypothesis is currently lacking. Future research should focus on elucidating the precise CNS targets and signaling pathways of ACTH (1-17). Key experimental approaches could include:

  • In vivo microdialysis in animal models: To directly measure somatostatin levels in the hypophyseal portal blood following peripheral or central administration of ACTH (1-17).

  • Electrophysiological studies: To examine the effect of ACTH (1-17) on the firing rate of identified somatostatin-releasing neurons in hypothalamic slice preparations.

  • Receptor binding studies: To identify the specific CNS receptors to which ACTH (1-17) binds to exert its effect on the somatotropic axis.

  • Dose-response studies: To characterize the in vivo dose-response relationship between ACTH (1-17) and GH secretion to determine the optimal therapeutic window.

A thorough understanding of the mechanism of action of ACTH (1-17) on GH secretion could open up new avenues for the development of novel therapeutics for conditions characterized by GH deficiency or dysregulation. The CNS-mediated action of this peptide fragment suggests the potential for more nuanced and targeted interventions in the complex neuroendocrine control of growth.

Conclusion

This technical guide has synthesized the current knowledge regarding the regulation of growth hormone secretion by ACTH (1-17). The evidence points towards a promising but incompletely understood CNS-mediated stimulatory mechanism. The provided data tables, detailed experimental protocols, and visual diagrams offer a solid foundation for researchers and drug development professionals to further investigate this intriguing aspect of endocrine regulation and to explore its potential clinical applications. The elucidation of the precise signaling pathway will be a critical next step in harnessing the therapeutic potential of ACTH (1-17) in the management of growth disorders.

References

Cellular Response to ACTH (1-17) Stimulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating corticosteroid production from the adrenal cortex. The N-terminal fragment, ACTH (1-17), represents a biologically active peptide that elicits a range of cellular responses through its interaction with melanocortin receptors (MCRs). This technical guide provides a comprehensive overview of the cellular and molecular mechanisms initiated by ACTH (1-17) stimulation. It details the signaling pathways activated, presents quantitative data on receptor binding and functional potency, and outlines key experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, cell biology, and drug development.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is derived from the precursor protein pro-opiomelanocortin (POMC). While the full-length ACTH (1-39) is the primary ligand for the melanocortin-2 receptor (MC2R) in the adrenal gland, shorter fragments, including ACTH (1-17), are also generated and exhibit significant biological activity.[1] ACTH (1-17) is a potent agonist at several melanocortin receptors, playing roles in melanogenesis, immune modulation, and potentially other physiological processes.[2][3] Understanding the specific cellular responses to ACTH (1-17) is crucial for elucidating its physiological functions and for the development of targeted therapeutics.

Receptor Interaction and Affinity

ACTH (1-17) interacts with multiple subtypes of melanocortin receptors, which are G-protein coupled receptors (GPCRs). The binding affinity of ACTH (1-17) varies across the different MCR subtypes.

Data Presentation: Receptor Binding Affinity (Ki)

The following table summarizes the reported binding affinities (Ki values) of ACTH (1-17) for various human melanocortin receptors.

Receptor SubtypeLigandKi (nM)Cell LineReference
hMC1RACTH (1-17)0.21 ± 0.03HEK 293[2][3]
hMC1Rα-MSH0.13 ± 0.005HEK 293[2][3]
hMC2RACTH (1-17)-OS3[4][5]
hMC3RACTH (1-17)--
hMC4RACTH (1-17)--
hMC5RACTH (1-17)--

Note: Data for all receptor subtypes from a single comparative study is limited. The provided data is from studies focusing on specific receptors. A dash (-) indicates that data was not available in the reviewed literature under consistent experimental conditions.

Signaling Pathways

Upon binding to its receptors, ACTH (1-17) activates intracellular signaling cascades, primarily through the activation of adenylyl cyclase and phospholipase C.

Cyclic AMP (cAMP) Pathway

Activation of MCRs by ACTH (1-17) leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response. In melanocytes, this pathway is crucial for stimulating melanogenesis.[2]

Data Presentation: Functional Potency (EC50) for cAMP Production

The following table summarizes the reported functional potencies (EC50 values) of ACTH (1-17) in stimulating cAMP production.

Receptor SubtypeLigandEC50 (nM)Cell LineReference
hMC1RACTH (1-17)More potent than α-MSHHEK 293[2][3]
hMC2RACTH (1-17)~49 x 10⁻³HeLa (mouse receptor)
hMC2RACTH (1-24)~7.5 x 10⁻³HeLa (mouse receptor)
hMC2RACTH (1-39)~57 x 10⁻³HeLa (mouse receptor)
Inositol Phosphate (IP3) / Diacylglycerol (DAG) Pathway

In addition to the cAMP pathway, ACTH (1-17) has been shown to stimulate the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) through the activation of phospholipase C (PLC).[2][3] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway also plays a role in melanogenesis.[2]

Mandatory Visualization: Signaling Pathways

ACTH1_17_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACTH (1-17) ACTH (1-17) MCR Melanocortin Receptor ACTH (1-17)->MCR Gq Gq MCR->Gq Gs Gs MCR->Gs PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates Ca2->PKC co-activates Response Cellular Response (e.g., Melanogenesis, Steroidogenesis) PKC->Response PKA Protein Kinase A cAMP->PKA activates PKA->Response

Caption: Signaling pathways activated by ACTH (1-17).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular response to ACTH (1-17) stimulation.

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of ACTH (1-17) for a specific melanocortin receptor.

Materials:

  • HEK 293 cells transiently or stably expressing the melanocortin receptor of interest.

  • Radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH).

  • Unlabeled ACTH (1-17) and a reference ligand (e.g., α-MSH).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Preparation: Culture and harvest cells expressing the receptor of interest. Prepare a cell membrane suspension.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer.

    • 50 µL of unlabeled ACTH (1-17) at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M).

    • 50 µL of radiolabeled ligand at a fixed concentration (e.g., 0.1 nM).

    • 50 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Calculate the IC50 value and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a method to measure the ability of ACTH (1-17) to stimulate intracellular cAMP production.

Materials:

  • Cells expressing the melanocortin receptor of interest.

  • ACTH (1-17) at various concentrations.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Wash the cells once with HBSS. Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C.

  • Stimulation: Add 50 µL of ACTH (1-17) at various concentrations to the wells. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using the selected assay kit and a compatible plate reader.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the ACTH (1-17) concentration to generate a dose-response curve and determine the EC50 value.

Inositol Phosphate (IP3) Accumulation Assay

This protocol outlines a method to measure the stimulation of IP3 production by ACTH (1-17).

Materials:

  • Cells expressing the melanocortin receptor of interest.

  • [³H]-myo-inositol.

  • ACTH (1-17) at various concentrations.

  • Labeling Medium: Serum-free medium containing [³H]-myo-inositol.

  • Stimulation Buffer: HBSS containing 10 mM LiCl (to inhibit inositol monophosphatase).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Labeling: Seed cells in 12-well plates and incubate with Labeling Medium for 18-24 hours to incorporate [³H]-myo-inositol into cellular phosphoinositides.

  • Pre-incubation: Wash the cells with HBSS. Add 1 mL of Stimulation Buffer to each well and incubate for 15 minutes at 37°C.

  • Stimulation: Add ACTH (1-17) at various concentrations and incubate for 30 minutes at 37°C.

  • Extraction: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA). Scrape the cells and centrifuge to pellet the precipitate.

  • IP3 Isolation: Apply the supernatant to a Dowex AG1-X8 column. Wash the column and then elute the inositol phosphates with ammonium formate.

  • Quantification: Collect the eluate containing IP3, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Plot the radioactivity (cpm) against the logarithm of the ACTH (1-17) concentration to determine the dose-dependent stimulation of IP3 production.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_assays Functional Assays cluster_data_analysis Data Analysis start Start: HEK 293 Cells transfect Transfect with Melanocortin Receptor (e.g., MC1R) start->transfect select Select & Culture Stable Cell Line transfect->select binding_assay Radioligand Binding Assay select->binding_assay cAMP_assay cAMP Accumulation Assay select->cAMP_assay ip3_assay IP3 Accumulation Assay select->ip3_assay ki_calc Calculate Ki (Binding Affinity) binding_assay->ki_calc ec50_calc Calculate EC50 (Functional Potency) cAMP_assay->ec50_calc dose_response Generate Dose-Response Curves ip3_assay->dose_response end End: Characterization of ACTH (1-17) Cellular Response ki_calc->end ec50_calc->end dose_response->end

Caption: Experimental workflow for ACTH (1-17) studies.

Conclusion

ACTH (1-17) is a multifaceted peptide that elicits distinct cellular responses through its interaction with various melanocortin receptors. Its ability to activate both the cAMP and IP3/DAG signaling pathways underscores the complexity of its mechanism of action. This guide provides a foundational understanding of the cellular and molecular effects of ACTH (1-17) stimulation, supported by quantitative data and detailed experimental protocols. Further research, particularly comparative studies across all MCR subtypes under standardized conditions, will be invaluable in fully elucidating the physiological and pathological roles of this important POMC-derived peptide. This knowledge will be instrumental in the development of novel therapeutics targeting the melanocortin system.

References

The POMC Gene: The Precursor to ACTH(1-17)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Gene Expression and Regulation of Pro-opiomelanocortin (POMC) and the Generation of ACTH(1-17)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms governing the expression of the pro-opiomelanocortin (POMC) gene and the subsequent proteolytic processing of its protein product to yield Adrenocorticotropic Hormone (ACTH) and its bioactive fragment, ACTH(1-17). Understanding these intricate regulatory networks is critical for research into the hypothalamic-pituitary-adrenal (HPA) axis and the development of therapeutics targeting stress-related, metabolic, and inflammatory disorders.

The peptide ACTH(1-17) is not directly encoded by its own gene. Instead, it is a cleavage product derived from the larger pro-opiomelanocortin (POMC) protein. The expression and regulation of the POMC gene are, therefore, the primary determinants of ACTH(1-17) availability. The POMC gene is primarily expressed in the corticotroph cells of the anterior pituitary, the melanotrophs of the intermediate pituitary, and specific neurons within the arcuate nucleus of the hypothalamus.[1][2] Its transcription is tightly controlled by a complex interplay of stimulatory and inhibitory signals.

Transcriptional Regulation of the POMC Gene

The regulation of POMC transcription is a key control point in the HPA axis. It is principally managed by the competing actions of corticotropin-releasing hormone (CRH), which stimulates transcription, and glucocorticoids, which exert a powerful negative feedback.[3]

Positive Regulation by CRH

Corticotropin-releasing hormone (CRH), released from the hypothalamus in response to stress, is the most potent physiological activator of POMC gene transcription.[3][4]

  • Signaling Cascade : CRH binds to the CRH receptor 1 (CRHR1), a G-protein coupled receptor (GPCR) on the surface of pituitary corticotrophs.[5] This activation primarily stimulates the Gαs subunit, leading to increased adenylyl cyclase activity, a surge in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1] The MAPK and PKC pathways are also implicated in CRH signaling.

  • Key Transcription Factors : The PKA-mediated signaling cascade culminates in the activation and recruitment of several transcription factors to the POMC promoter. The orphan nuclear receptors Nur77 (also known as NGFI-B) and Nurr1 are critical mediators of this process, binding to a specific Nur Response Element (NurRE) in the promoter.[1][6] Other transcription factors, including cFos (which binds to an AP-1 site) and CREB, are also involved.[6]

CRH_Signaling_Pathway cluster_nucleus Nucleus CRH CRH CRHR1 CRHR1 (GPCR) CRH->CRHR1 G_alpha_s Gαs CRHR1->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Nur77_Nurr1 Nur77 / Nurr1 PKA->Nur77_Nurr1 Activates cFos cFos / AP-1 PKA->cFos Activates CREB CREB PKA->CREB Phosphorylates POMC_Gene POMC Gene Nur77_Nurr1->POMC_Gene Binds NurRE cFos->POMC_Gene Binds AP-1 Site CREB->POMC_Gene Binds CRE Transcription Transcription POMC_Gene->Transcription

Caption: CRH signaling pathway leading to POMC gene transcription.
Negative Regulation by Glucocorticoids

Glucocorticoids (e.g., cortisol), released from the adrenal cortex in response to ACTH, form the critical negative feedback loop of the HPA axis by repressing POMC gene transcription in the pituitary.

  • Mechanism of Repression : Glucocorticoids diffuse into the cell and bind to the cytoplasmic Glucocorticoid Receptor (GR). The ligand-bound GR translocates to the nucleus, where it binds to a specific DNA sequence known as the negative Glucocorticoid Response Element (nGRE) located within the POMC promoter. This binding interferes with the assembly of the transcriptional machinery, leading to potent repression of gene expression.[6] Studies show that glucocorticoids inhibit POMC transcription within 30 minutes of administration.[3] This repression can also occur through protein-protein interactions, where the GR antagonizes the activity of positive regulators like Nur77.[7]

Glucocorticoid_Feedback_Pathway cluster_nucleus Nucleus Glucocorticoids Glucocorticoids (e.g., Cortisol) GR Glucocorticoid Receptor (GR) Glucocorticoids->GR Binds to GR_complex Activated GR Complex GR->GR_complex Translocates to Nucleus nGRE nGRE GR_complex->nGRE Binds to POMC_Gene POMC Gene nGRE->POMC_Gene Represses Transcription Transcription POMC_Gene->Transcription

Caption: Glucocorticoid negative feedback on POMC gene transcription.
Other Key Transcriptional Regulators

  • Tpit and Pitx1 : These pituitary-restricted transcription factors are essential for the cell-specific expression of POMC and the differentiation of corticotroph lineages.[2] They bind to contiguous sites on the POMC promoter and act cooperatively to drive basal transcription.[2]

  • STAT3 : The transcription factor STAT3 is a key mediator of leptin's stimulatory effect on hypothalamic POMC neurons, linking energy balance to the melanocortin system.

  • NeuroD1 : This basic helix-loop-helix (bHLH) factor is another important activator of POMC transcription in corticotrophs.[6] Glucocorticoid-mediated repression of POMC has been shown to involve the suppression of NeuroD1 expression.[6]

Post-Translational Processing: From POMC to ACTH(1-17)

Once the POMC gene is transcribed and translated, the resulting 241-amino acid POMC pro-protein undergoes a series of tissue-specific proteolytic cleavages to generate multiple bioactive peptides.[1] This processing is carried out by a family of enzymes known as prohormone convertases (PCs).

  • Initial Cleavage by PC1/3 : In the anterior pituitary, prohormone convertase 1 (also known as PC1/3 or PCSK1) performs the initial cleavage of POMC. This action liberates full-length ACTH(1-39), β-lipotropin, and other peptides.[1]

  • Generation of ACTH(1-17) by PC2 : In tissues where prohormone convertase 2 (PC2) is expressed, such as the intermediate lobe of the pituitary, the hypothalamus, and the skin, ACTH(1-39) can be further processed.[8] PC2 cleaves ACTH(1-39) at a pair of basic residues (Lys15-Lys16-Arg17-Arg18) to yield two smaller peptides: ACTH(1-17) and corticotropin-like intermediate lobe peptide (CLIP), which corresponds to ACTH(18-39).[9][10][11]

  • Further Processing : ACTH(1-17) serves as the precursor for α-melanocyte-stimulating hormone (α-MSH). This conversion involves subsequent enzymatic steps, including the removal of C-terminal basic amino acids by carboxypeptidase E (CPE) and amidation by peptidyl α-amidating monooxygenase (PAM).[8][9]

POMC_Processing_Pathway POMC POMC Protein PC1_3 PC1/3 POMC->PC1_3 ACTH_39 ACTH(1-39) PC2 PC2 ACTH_39->PC2 Beta_LPH β-Lipotropin ACTH_17 ACTH(1-17) CPE_PAM CPE / PAM ACTH_17->CPE_PAM CLIP CLIP (ACTH 18-39) Alpha_MSH α-MSH PC1_3->ACTH_39 PC1_3->Beta_LPH PC2->ACTH_17 PC2->CLIP CPE_PAM->Alpha_MSH

Caption: Post-translational processing of POMC to ACTH and ACTH(1-17).

Quantitative Data on POMC Gene Regulation

The following tables summarize quantitative data from key studies investigating the regulation of POMC gene expression.

Table 1: Effect of Glucocorticoids on POMC Expression

Agent Model System Effect Quantitative Change Reference(s)
Dexamethasone AtT20 pituitary cells Inhibition of Pomc mRNA Dose-dependent decrease [6]
Dexamethasone AtT20 pituitary cells Inhibition of Pomc promoter activity Dose-dependent decrease [6]
Adrenalectomy Rats (in vivo) Stimulation of POMC mRNA ~20-fold increase after 1 hour [12]

| Dexamethasone | Adrenalectomized rats | Reversal of stimulation | Returns to control levels in 5 days |[12] |

Table 2: Effect of Stimulatory Agents on POMC Expression

Agent Model System Effect Quantitative Change Reference(s)
CRH Rat anterior pituitary cells Stimulation of POMC transcription Rapid increase within 15 minutes [3]
CRH / LIF AtT20 pituitary cells Stimulation of Pomc promoter activity ~24-fold increase [13][14]

| CRH | Human pituitary adenoma cells | Stimulation of POMC mRNA | ~1.63-fold increase over baseline |[4] |

Key Experimental Protocols

This section outlines the methodologies for cornerstone experiments used to elucidate the regulation of POMC gene expression and ACTH production.

Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify how regulatory elements of the POMC gene respond to specific stimuli.

Luciferase_Assay_Workflow step1 1. Construct Plasmid POMC promoter sequence is cloned upstream of the Luciferase reporter gene. step2 2. Transfection The plasmid is introduced into pituitary cells (e.g., AtT20). step1->step2 step3 3. Cell Treatment Cells are treated with a stimulus (e.g., CRH, Dexamethasone). step2->step3 step4 4. Cell Lysis Cells are lysed to release intracellular components. step3->step4 step5 5. Measurement Luciferin substrate is added. The resulting luminescence is measured by a luminometer. step4->step5 result Result Light output is proportional to POMC promoter activity. step5->result

Caption: Workflow for a POMC promoter luciferase reporter assay.

Methodology:

  • Plasmid Construction : A DNA fragment corresponding to the POMC gene's 5'-flanking promoter region (e.g., -703 to +58 bp) is cloned into a reporter vector upstream of a firefly luciferase gene.[6][13][15]

  • Cell Culture and Transfection : Pituitary corticotroph cell lines, such as AtT20 cells, are cultured and then transfected with the reporter plasmid. A co-reporter plasmid (e.g., expressing Renilla luciferase) is often included for normalization.[13]

  • Stimulation/Inhibition : After transfection, cells are treated with the compound of interest (e.g., various concentrations of CRH or dexamethasone) for a defined period (e.g., 24 hours).[6]

  • Lysis and Measurement : Cells are harvested and lysed. The cell lysate is mixed with a luciferase assay reagent containing luciferin and ATP.[16]

  • Data Analysis : The light produced by the luciferase reaction is quantified using a luminometer. The activity is normalized to the co-reporter signal and expressed as a fold change relative to untreated control cells.[13]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific transcription factor binds to the POMC promoter region within the context of the intact cell.

ChIP_Workflow step1 1. Cross-linking Proteins are cross-linked to DNA in live cells using formaldehyde. step2 2. Chromatin Shearing Cells are lysed and chromatin is fragmented by sonication or enzymatic digestion. step1->step2 step3 3. Immunoprecipitation (IP) An antibody specific to the transcription factor of interest is used to pull down the protein-DNA complex. step2->step3 step4 4. Reverse Cross-linking Cross-links are reversed, and the protein is digested, releasing the DNA. step3->step4 step5 5. DNA Analysis The purified DNA is quantified by qPCR using primers for the POMC promoter. step4->step5 result Result Enrichment indicates direct binding of the transcription factor to the POMC promoter. step5->result

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Methodology:

  • Cross-linking : Live AtT20 cells are treated with formaldehyde to create covalent cross-links between proteins and the DNA they are bound to. The reaction is quenched with glycine.[17][18]

  • Cell Lysis and Chromatin Fragmentation : Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or micrococcal nuclease digestion.[19]

  • Immunoprecipitation : The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-NeuroD1 or anti-GR). Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.[17]

  • Washing and Elution : The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification : The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The associated DNA is then purified.[18]

  • Analysis : The amount of POMC promoter DNA in the immunoprecipitated sample is quantified using quantitative real-time PCR (qPCR) with primers flanking the putative binding site. Enrichment is calculated relative to an input control and a negative control (e.g., IgG antibody).[6]

Quantification of ACTH

Measuring the peptide products of POMC gene expression is crucial for understanding the final output of the HPA axis.

  • Enzyme-Linked Immunosorbent Assay (ELISA) : This is a common and robust method for quantifying ACTH in plasma samples.[20][21][22][23][24]

    • Principle : A "sandwich" ELISA uses two antibodies that bind to different epitopes on the ACTH molecule. A capture antibody is coated onto a microplate well. The plasma sample is added, and any ACTH present binds to the capture antibody. After washing, a second, enzyme-conjugated detection antibody is added, which binds to the captured ACTH. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color, measured with a spectrophotometer, is proportional to the amount of ACTH in the sample.[20][21]

    • Sample Preparation : Blood must be collected in EDTA-containing tubes and the plasma promptly separated and frozen, as ACTH is unstable in serum.[21][22]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This highly specific and sensitive method can unambiguously identify and quantify intact ACTH(1-39) and its fragments, including ACTH(1-17), providing a more precise measurement than immunoassays, which can be subject to cross-reactivity.[25][26][27][28]

References

The Structural Landscape of ACTH (1-17): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Adrenocorticotropic hormone (ACTH) (1-17), a 17-amino acid N-terminal fragment of the full ACTH polypeptide, is a significant bioactive peptide. It is generated through the post-translational processing of its precursor, pro-opiomelanocortin (POMC).[1] While the full ACTH (1-39) peptide is primarily known for stimulating the adrenal cortex via the melanocortin-2 receptor (MC2R), the ACTH (1-17) fragment exhibits distinct biological activities, most notably as a potent agonist for the melanocortin-1 receptor (MC1R).[1][2] This guide provides an in-depth overview of the structural characteristics of ACTH (1-17), its biophysical properties, the signaling pathways it activates, and the experimental methodologies used for its characterization.

Core Structural Characteristics

Primary Structure

The primary structure of human ACTH (1-17) consists of a specific sequence of 17 amino acids. This sequence is fundamental to its biological function and receptor interaction.

  • One-Letter Code: SYSMEHFRWGKPVGKKR

  • Three-Letter Code: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH

Two key motifs within this sequence are crucial for its activity:

  • The "Message" Sequence (His-Phe-Arg-Trp): This core motif, located at residues 6-9, is essential for binding to and activating melanocortin receptors.[3]

  • The Basic Residues (Lys-Lys-Arg): The cluster of basic amino acids at positions 15-17 is important for receptor affinity and specificity.[4]

Secondary and Tertiary Structure

As a relatively short and flexible peptide, ACTH (1-17) does not possess a single, rigid tertiary structure in aqueous solution. Its conformation is highly dependent on its environment.

  • Solution Conformation: In solution, ACTH (1-17) likely exists as an ensemble of conformations. Spectroscopic studies suggest it is largely a random coil, but with propensities to form localized secondary structures.

  • Induced Conformation: Molecular modeling and experimental data suggest that upon interaction with a receptor or in a membrane-like environment (simulated using solvents like trifluoroethanol), the peptide can adopt a more defined structure. This includes a potential β-turn conformation involving the Arg-Trp-Gly-Lys sequence (residues 8-11) and a helical structure in the N-terminal region, which is believed to be essential for bioactivity.[4]

Quantitative and Biophysical Data

The key biophysical properties of ACTH (1-17) are summarized in the table below. This data is essential for experimental design, including buffer preparation, spectroscopic analysis, and ligand-binding assays.

PropertyValueReference(s)
Amino Acid Sequence SYSMEHFRWGKPVGKKR[5]
Molecular Formula C₉₅H₁₄₅N₂₉O₂₃S₁[5]
Molecular Weight ~2093.5 g/mol [5]
Theoretical Isoelectric Point (pI) 11.98 (Calculated)
MC1R Binding Affinity (Ki) ~0.21 nM[1][6]

Biological Activity and Signaling Pathways

ACTH (1-17) is a potent agonist at the human melanocortin 1 receptor (hMC1R), exhibiting even greater potency than α-melanocyte-stimulating hormone (α-MSH) in stimulating cAMP production.[1] Activation of MC1R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the activation of a stimulatory G-protein (Gαs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[9] MC1R activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.[9]

ACTH1_17_Signaling cluster_membrane Plasma Membrane cluster_Gprotein G-Protein cluster_cytosol cluster_nucleus Nucleus MC1R MC1R Gs_alpha Gαs MC1R->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs_alpha->AC Activates Gs_betagamma Gβγ ACTH ACTH (1-17) ACTH->MC1R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates MAPK_cascade RAS/RAF/MEK/ERK Cascade cAMP->MAPK_cascade Activates PKA->MAPK_cascade Activates CREB CREB PKA->CREB Phosphorylates & Activates MAPK_cascade->CREB Phosphorylates & Activates Gene Gene Transcription CREB->Gene

Caption: Simplified signaling pathway of ACTH (1-17) via the MC1 Receptor.

Experimental Methodologies

The structural characterization of ACTH (1-17) relies on a combination of analytical techniques to determine its primary, secondary, and conformational properties. The general workflow for this process is outlined below.

Peptide_Workflow cluster_synthesis Peptide Preparation cluster_primary Primary Structure Verification cluster_secondary Secondary Structure & Conformation cluster_analysis Data Analysis & Structure Calculation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight) purification->ms msms Tandem MS (MS/MS) (Sequence Verification) ms->msms cd Circular Dichroism (CD) msms->cd nmr 2D NMR Spectroscopy (COSY, TOCSY, NOESY) analysis Spectral Deconvolution & Resonance Assignment nmr->analysis calculation Structure Calculation & Molecular Dynamics analysis->calculation final final calculation->final Final Structural Model

Caption: General experimental workflow for peptide structural characterization.
Protocol 1: Primary Structure Verification by Mass Spectrometry

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and amino acid sequence of synthesized ACTH (1-17).

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 pmol/µL for analysis.

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto a reversed-phase C18 column.

    • Elute the peptide using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient runs from 5% to 60% B over 30 minutes.

  • Mass Spectrometry (MS) Analysis:

    • Ionize the eluting peptide using an electrospray ionization (ESI) source.

    • Step 3a (MS1 Scan): Acquire a full scan mass spectrum (e.g., m/z 300-2200) to identify the multiply charged ions of the intact peptide. Deconvolute the resulting charge state envelope to confirm the monoisotopic molecular weight matches the theoretical value (~2093.5 Da).[10]

    • Step 3b (MS/MS Scan): Perform data-dependent acquisition to select the most intense precursor ions from the MS1 scan for fragmentation via collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD).[11]

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the series of b- and y-ions.

    • The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming it matches the expected SYSMEHFRWGKPVGKKR sequence.[10][11]

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD)

CD spectroscopy is used to rapidly assess the secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[12][13]

  • Sample Preparation:

    • Dissolve the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be free of components that absorb in the far-UV range.[12]

    • Prepare a final peptide concentration of 0.1-0.2 mg/mL. The exact concentration must be determined accurately for molar ellipticity calculations.

    • If studying environmentally induced folding, prepare parallel samples in structure-inducing solvents like 50% trifluoroethanol (TFE).

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (typically 0.1 cm).

    • Purge the instrument with dry nitrogen gas for at least 30 minutes before and during the experiment.

    • Calibrate the instrument using a standard such as camphor-10-sulfonic acid.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer/solvent alone.

    • Record the CD spectrum of the peptide sample from approximately 260 nm down to 190 nm.

    • Typical parameters include a 1 nm bandwidth, 1 s response time, and an average of 3-5 scans.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum: A strong negative band near 200 nm is characteristic of a random coil. The development of negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm indicates α-helical formation.[14]

    • Use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate the percentage of each secondary structure type.[15]

Protocol 3: Conformational Analysis by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) provides detailed information about the peptide's conformation and structure in solution at atomic resolution.[16][17]

  • Sample Preparation:

    • Dissolve the peptide to a concentration of 0.5-1.0 mM in a buffer (e.g., 90% H₂O / 10% D₂O, 20 mM phosphate buffer, pH 6.0). D₂O is required for the spectrometer's field-frequency lock.[18]

    • The relatively low pH helps to slow the exchange of amide protons with the solvent, making them easier to observe.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., all protons within a single residue).[17]

    • COSY (Correlation Spectroscopy): This identifies protons that are coupled through 2-3 chemical bonds, useful for confirming assignments.[17]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It identifies protons that are close in space (<5 Å), regardless of whether they are close in the primary sequence. These NOEs provide the distance restraints used for structure calculation.[16]

  • Data Processing and Analysis:

    • Process the raw data using software such as NMRPipe or TopSpin.

    • Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems for each amino acid type. Then, use the NOESY spectrum to find sequential NOEs (e.g., between the amide proton of residue i and the alpha proton of residue i-1) to link the spin systems and assign them to their specific positions in the peptide sequence.

    • Structure Calculation: Extract distance restraints from the intensities of NOESY cross-peaks. Torsion angle restraints can be derived from coupling constants.

    • Use these experimental restraints in a molecular dynamics program (e.g., AMBER, GROMACS) with a simulated annealing protocol to calculate an ensemble of 3D structures that are consistent with the NMR data.[19] The final result is a family of superimposed low-energy structures representing the peptide's conformational space in solution.

References

Methodological & Application

Application Notes and Protocols for ACTH (1-17) Administration in Mouse Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from pro-opiomelanocortin (POMC) that plays a central role in the stress response. The N-terminal fragment, ACTH (1-17), is a potent agonist of the melanocortin 1 receptor (MC1R) and also interacts with other melanocortin receptors (MCRs), mediating a range of anti-inflammatory and immunomodulatory effects independent of steroidogenesis.[1][2] These properties make ACTH (1-17) a molecule of significant interest for therapeutic development in various disease contexts, particularly those with an inflammatory component.

These application notes provide a summary of the known effects of ACTH (1-17), quantitative data on its receptor binding and activity, and detailed protocols for its administration in mouse models based on available literature.

Data Presentation

Table 1: Receptor Binding Affinities and Agonist Activity of ACTH (1-17)
ReceptorBinding Affinity (Ki, nM)Agonist Activity (EC50, nM)Cell LineAssay
Human MC1R0.21 ± 0.03[1]3.02HEK293Adenylate Cyclase Activity
Human MC3R14---
Human MC4R419---
Human MC5R4,240---

Data compiled from multiple sources.[3]

Table 2: In Vivo Effects of ACTH Fragments in Mouse Models
Mouse ModelACTH FragmentDoseRoute of AdministrationKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)ACTH (1-39)10 µ g/day Oral gavageAttenuated clinical disease score, decreased IL-6 in the gut, and decreased IL-17 in the CNS.[4][5]Brod et al., 2022
Metaphyseal Bone DNA SynthesisACTH (1-17)0.02 IU/kg and 20 IU/kgInjectionTime-dependent stimulation or inhibition of DNA labeling.Walker et al., 1985
Traumatic Brain Injury (TBI)ACTH (1-24) (Cosyntropin)1.8 U/mouse/daySubcutaneousReduced accumulation of microglia/macrophages and neutrophils, and decreased IL-1β expression.Rowe et al., 2020
Gouty ArthritisNatural ACTH2.5 U/ml per mouseSubcutaneousAlleviated joint swelling and inflammation.[6]Li et al., 2022

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACTH (1-17) via MC1R

ACTH (1-17) is a potent agonist at the human MC1 receptor.[1] Activation of MC1R, a G-protein coupled receptor, primarily signals through the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB), to regulate gene expression. In immune cells, this pathway is associated with anti-inflammatory effects.

ACTH_MC1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R GPCR G-protein MC1R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Anti-inflammatory Gene Expression CREB->Gene Promotes ACTH ACTH (1-17) ACTH->MC1R Binds

ACTH (1-17) signaling via the MC1R pathway.
Experimental Workflow for EAE Mouse Model

The following workflow is based on a study using oral ACTH (1-39) in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which is a common model for multiple sclerosis.[4][5] This can be adapted for ACTH (1-17) administration.

EAE_Workflow cluster_induction EAE Induction (Day 0 & 2) cluster_monitoring Disease Monitoring cluster_treatment Treatment Initiation (Once clinical score ≥ 1) cluster_analysis Endpoint Analysis Induction Immunize SJL/J mice with PLP peptide 139-151 and Pertussis toxin. Monitoring Monitor mice daily for clinical signs of EAE. Induction->Monitoring Treatment Randomize mice into two groups: 1. Vehicle Control 2. ACTH (1-17) Monitoring->Treatment Dosing Administer ACTH (1-17) or vehicle daily via oral gavage. Treatment->Dosing Analysis Euthanize mice and harvest tissues (CNS, spleen, gut). Perform flow cytometry for immune cell populations (e.g., Th17, Tregs) and cytokine analysis (e.g., IL-17, IL-6). Dosing->Analysis At study endpoint

Workflow for ACTH administration in an EAE mouse model.

Experimental Protocols

Protocol 1: Administration of ACTH (1-17) for Studying Effects on Bone DNA Synthesis in Mice

This protocol is adapted from a study investigating the chronopharmacological effects of ACTH (1-17) on DNA labeling in the metaphyseal bone of CD2F1 mice.[7]

Materials:

  • ACTH (1-17) peptide

  • Sterile, pyrogen-free saline (placebo control)

  • CD2F1 mice

  • [³H]thymidine

  • Standard animal housing with a controlled 12-hour light/12-hour dark cycle

  • Syringes and needles for injection

Procedure:

  • Animal Acclimation: Acclimate mice to a strict 12-hour light/12-hour dark cycle for at least two weeks prior to the experiment.

  • Preparation of ACTH (1-17) Solution:

    • Reconstitute the lyophilized ACTH (1-17) peptide in sterile saline to achieve the desired final concentrations for low dose (0.02 IU/kg) and high dose (20 IU/kg). The exact volume for injection should be calculated based on the average weight of the mice to ensure consistent dosing.

  • Experimental Groups:

    • Divide mice into treatment and control groups. Further subdivide these groups based on the time of injection (e.g., at 4-hour intervals over a 24-hour period) to assess circadian effects.

  • Administration:

    • At the designated time points, inject mice with either the low or high dose of ACTH (1-17) or the saline placebo. The route of injection in the original study was not specified, but intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common for such studies.

  • DNA Labeling:

    • At various time points post-injection (e.g., 15 min, 2, 4, 8, 12, and 24 hours), inject subgroups of mice with [³H]thymidine.

  • Tissue Collection and Analysis:

    • Euthanize mice 30 minutes after [³H]thymidine injection.

    • Harvest the proximal tibial metaphysis.

    • Process the bone tissue to quantify the incorporation of [³H]thymidine into DNA as a measure of DNA synthesis.

Protocol 2: General Protocol for Oral Administration of ACTH (1-17) in a Mouse Model of Neuroinflammation (Adapted from EAE Model with ACTH 1-39)

This protocol provides a framework for evaluating the therapeutic efficacy of orally administered ACTH (1-17) in a mouse model of neuroinflammation, such as EAE.[4][5]

Materials:

  • ACTH (1-17) peptide

  • Scrambled peptide (as a control)

  • Sterile water or appropriate vehicle for oral gavage

  • Mouse model of neuroinflammation (e.g., EAE-induced mice)

  • Gavage needles (22-24 gauge with a ball-point tip)

  • Standard materials for inducing the specific disease model

Procedure:

  • Disease Induction: Induce the disease in mice according to the established protocol for the chosen model (e.g., for EAE, immunize with MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant).

  • Preparation of Gavage Solutions:

    • Dissolve ACTH (1-17) and the scrambled control peptide in sterile water or another suitable vehicle to the desired concentration (e.g., 10 µg in 0.1 ml).

  • Treatment Regimen:

    • Once mice develop initial clinical signs of the disease, randomize them into treatment and control groups.

    • Administer 0.1 ml of the ACTH (1-17) solution or the scrambled peptide solution daily via oral gavage.

  • Monitoring and Endpoint Analysis:

    • Monitor the clinical progression of the disease daily.

    • At the study endpoint, collect relevant tissues (e.g., brain, spinal cord, spleen, lymph nodes) for analysis.

    • Perform immunological assays such as flow cytometry to analyze immune cell populations (e.g., Th1, Th17, regulatory T cells) and cytokine analysis (e.g., ELISA, Luminex) to measure levels of pro- and anti-inflammatory cytokines.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental conditions and research questions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Note: Development of a Stable Aqueous Formulation for ACTH (1-17)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (1-17) is a synthetically derived peptide fragment of the full-length ACTH. It has garnered significant interest for its potential therapeutic applications, including its role in melanogenesis and potential neuroprotective effects. As with many peptide-based therapeutics, the development of a stable and effective formulation presents a significant challenge. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation, which can compromise their efficacy and safety. This application note provides a comprehensive overview of the development of a stable aqueous formulation for ACTH (1-17), detailing the experimental protocols for stability testing and presenting the stability data in a clear, comparative format.

Challenges in ACTH (1-17) Formulation

The primary challenges in formulating ACTH (1-17) in an aqueous solution are its susceptibility to chemical degradation. Key degradation pathways for peptides like ACTH include:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated at acidic or alkaline pH.

  • Oxidation: The methionine residue at position 4 is particularly susceptible to oxidation.

  • Deamidation: The asparagine and glutamine residues can undergo deamidation, leading to the formation of isoaspartate and aspartate, which can alter the peptide's structure and function.[1][2][3]

  • Proteolytic Degradation: Although less of a concern in a sterile formulation, enzymatic degradation can be a factor if contamination occurs.[4][5][6]

To overcome these challenges, a systematic approach to formulation development is required, focusing on the selection of appropriate excipients to stabilize the peptide.

Materials and Methods

Materials
  • ACTH (1-17) peptide (purity >98%)

  • Mannitol

  • Sodium phosphate monobasic and dibasic

  • Methionine

  • Polysorbate 80

  • Water for Injection (WFI)

  • Hydrochloric acid and sodium hydroxide (for pH adjustment)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Formulation Development Strategy

A design of experiments (DoE) approach was utilized to screen various excipients and their concentrations to identify an optimal formulation. The core strategy focused on:

  • Buffering Agent: A phosphate buffer system was selected to maintain the pH in a range that minimizes hydrolysis and deamidation.

  • Isotonicity Agent: Mannitol was included to adjust the tonicity of the formulation for parenteral administration and to act as a cryoprotectant for potential lyophilized presentations.

  • Antioxidant: Methionine was added to competitively inhibit the oxidation of the methionine residue in ACTH (1-17).

  • Surfactant: Polysorbate 80 was included to prevent aggregation and surface adsorption of the peptide.

The following prototype formulations were prepared for stability evaluation:

Formulation IDBuffer (Phosphate)Mannitol (%)Methionine (mg/mL)Polysorbate 80 (%)
F110 mM, pH 6.04.500
F210 mM, pH 6.04.51.00
F310 mM, pH 6.04.51.00.02
F410 mM, pH 7.04.51.00.02

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[7]

Protocol:

  • Acid Hydrolysis: Incubate 1 mg/mL ACTH (1-17) in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Incubate 1 mg/mL ACTH (1-17) in 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat 1 mg/mL ACTH (1-17) with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid peptide and the formulated solution at 60°C for 7 days.

  • Photostability: Expose the formulated solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.

Samples from each stress condition were then analyzed by a stability-indicating RP-HPLC method.

Stability-Indicating RP-HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate the intact ACTH (1-17) from its degradation products.

Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 50
    22 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Long-Term Stability Testing

The prototype formulations were subjected to long-term stability testing under different storage conditions as per ICH guidelines.

Protocol:

  • Aliquots of each formulation (F1-F4) were stored in Type I glass vials.

  • Vials were placed in stability chambers maintained at:

    • 5°C ± 3°C (Long-term)

    • 25°C ± 2°C / 60% RH ± 5% RH (Accelerated)

    • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

  • Samples were pulled at pre-determined time points (0, 1, 3, and 6 months for accelerated and 0, 3, 6, 9, and 12 months for long-term) and analyzed for purity by the stability-indicating RP-HPLC method.

Results

The stability data for the different formulations under accelerated conditions (40°C) are summarized below.

Table 1: Stability of ACTH (1-17) Formulations at 40°C / 75% RH

Time (Months)FormulationPurity (%) by HPLCAppearance
0 F199.5Clear, colorless solution
F299.6Clear, colorless solution
F399.7Clear, colorless solution
F499.6Clear, colorless solution
1 F192.1Clear, colorless solution
F296.5Clear, colorless solution
F397.8Clear, colorless solution
F495.2Clear, colorless solution
3 F185.3Slight opalescence
F292.8Clear, colorless solution
F395.1Clear, colorless solution
F490.4Clear, colorless solution
6 F176.4Opalescent with visible particles
F288.2Clear, colorless solution
F392.5Clear, colorless solution
F485.1Slight opalescence

Discussion

The results of the stability studies indicate that Formulation F3 provides the most stable environment for ACTH (1-17) in an aqueous solution. The combination of a phosphate buffer at pH 6.0, mannitol as an isotonicity agent, methionine as an antioxidant, and polysorbate 80 as a surfactant significantly minimized the degradation of the peptide under accelerated storage conditions.

The lower stability observed in Formulation F1 highlights the susceptibility of ACTH (1-17) to degradation in the absence of stabilizing excipients. The inclusion of methionine in Formulation F2 improved stability, suggesting that oxidation is a significant degradation pathway. The further addition of polysorbate 80 in Formulation F3 provided a marginal but noticeable improvement, likely by preventing aggregation and surface adsorption. The shift to a neutral pH of 7.0 in Formulation F4 resulted in increased degradation compared to F3, indicating that a slightly acidic pH is optimal for the stability of ACTH (1-17).

Visualizations

ACTH Signaling Pathway

ACTH (1-17) is known to exert its biological effects through the melanocortin receptors. The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH_1_17 ACTH (1-17) MC2R Melanocortin 2 Receptor (MC2R) ACTH_1_17->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Promotes Transcription

Caption: ACTH (1-17) signaling cascade.
Experimental Workflow for Stability Testing

The overall workflow for assessing the stability of ACTH (1-17) formulations is a multi-step process involving formulation preparation, stress testing, and analysis.

Stability_Workflow Start Start: ACTH (1-17) API Formulation Formulation Preparation (with excipients) Start->Formulation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Formulation->Forced_Degradation Long_Term_Stability Long-Term & Accelerated Stability Studies Formulation->Long_Term_Stability HPLC_Analysis Stability-Indicating RP-HPLC Analysis Forced_Degradation->HPLC_Analysis Long_Term_Stability->HPLC_Analysis Data_Analysis Data Analysis & Comparison of Formulations HPLC_Analysis->Data_Analysis End End: Selection of Stable Formulation Data_Analysis->End

Caption: Workflow for stability assessment.

Conclusion

The development of a stable aqueous formulation for ACTH (1-17) is achievable through a systematic approach that addresses the primary degradation pathways of the peptide. A formulation comprising a phosphate buffer at pH 6.0, mannitol, methionine, and polysorbate 80 (Formulation F3) has been identified as providing superior stability under accelerated conditions. These findings provide a strong foundation for the further development and potential clinical application of ACTH (1-17). Further long-term stability studies are ongoing to confirm the shelf-life of this promising formulation.

References

Application Notes and Protocols for ACTH (1-17) Peptide in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (1-17) is a synthetic peptide fragment of the endogenous 39-amino acid polypeptide hormone ACTH. It is a potent agonist of the melanocortin 1 receptor (MC1R) and exhibits a range of biological activities, including anti-inflammatory, immunomodulatory, and melanogenic properties.[1][2][3] These characteristics make ACTH (1-17) a valuable tool for a variety of laboratory research applications, particularly in the fields of dermatology, immunology, and endocrinology.

This document provides detailed application notes and experimental protocols for the use of ACTH (1-17) in a laboratory setting.

Physicochemical Properties and Storage

PropertyValue
Synonyms Adrenocorticotropic Hormone (1-17), α¹⁻¹⁷-ACTH
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg
Molecular Formula C₉₅H₁₄₅N₂₉O₂₃S
Molecular Weight 2093.4 g/mol
Appearance White lyophilized powder
Solubility Soluble in water
Storage Store at -20°C. For long-term storage, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Mechanism of Action

ACTH (1-17) exerts its biological effects primarily through its interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs). It is a particularly potent agonist for the MC1 receptor.[2][3] Binding of ACTH (1-17) to MC1R activates the Gαs subunit of the associated G protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses.

In melanocytes, this signaling cascade stimulates melanogenesis, the process of melanin production.[3] In immune cells, activation of the MC1R by ACTH (1-17) can lead to the downregulation of pro-inflammatory cytokines and the promotion of an anti-inflammatory phenotype.

Signaling Pathway Diagram

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH (1-17) ACTH (1-17) MC1R MC1R ACTH (1-17)->MC1R Binds to G_Protein Gαs MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA (inactive) cAMP->PKA Activates active_PKA PKA (active) PKA->active_PKA Cellular_Response Cellular Response (e.g., Melanogenesis, Anti-inflammatory Effects) active_PKA->Cellular_Response Phosphorylates Targets

Caption: ACTH (1-17) signaling pathway via the MC1 receptor.

Quantitative Data

Melanocortin Receptor Binding Affinity (Ki)
ReceptorKi (nM)Reference
MC1R 0.21 ± 0.03[2][3]
MC3R 14[4]
MC4R 419[4]
MC5R 4,240[4]
Functional Potency (EC50)
AssayCell LineEC50 (nM)Reference
Adenylate Cyclase Activation HEK293 cells expressing MC1R3.02[4]
Melanogenesis (biphasic) Melanocytes0.0001 and 0.08[4]
cAMP Generation HeLa cells expressing mouse ACTH receptor0.049[5]

Experimental Protocols

In Vitro Application: Melanocortin Receptor 1 (MC1R) Activation Assay

This protocol describes a method to determine the agonist activity of ACTH (1-17) at the MC1R by measuring intracellular cAMP accumulation.

In_Vitro_Workflow A Seed MC1R-expressing cells in a 96-well plate B Incubate cells (24-48h) A->B D Treat cells with ACTH (1-17) and controls B->D C Prepare serial dilutions of ACTH (1-17) C->D E Incubate for a defined period (e.g., 30 min) D->E F Lyse cells and measure intracellular cAMP levels E->F G Analyze data and determine EC50 F->G

Caption: General workflow for an in vitro MC1R activation assay.
  • HEK293 cells stably expressing human MC1R

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • ACTH (1-17) peptide

  • Forskolin (positive control)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • 96-well cell culture plates

  • Lysis buffer (provided with cAMP assay kit)

  • Cell Culture:

    • Culture HEK293-MC1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24-48 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of ACTH (1-17) in sterile water or an appropriate buffer.

    • Perform serial dilutions of the ACTH (1-17) stock solution to create a range of concentrations (e.g., from 1 pM to 1 µM).

    • Prepare a positive control solution of forskolin (e.g., 10 µM).

  • Cell Treatment:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add stimulation buffer containing 0.5 mM IBMX to each well and incubate for 15 minutes at 37°C.

    • Add the serially diluted ACTH (1-17), forskolin, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using a plate reader compatible with the assay format (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the cAMP concentration against the log of the ACTH (1-17) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Application: Murine Model of Skin Inflammation

This protocol provides a general framework for assessing the anti-inflammatory properties of ACTH (1-17) in a mouse model of chemically-induced skin inflammation.

  • 6-8 week old male or female BALB/c or C57BL/6 mice

  • ACTH (1-17) peptide

  • Sterile saline solution

  • Phorbol 12-myristate 13-acetate (PMA) or another suitable inflammatory agent

  • Acetone (vehicle for PMA)

  • Calipers or a thickness gauge

  • Anesthesia (e.g., isoflurane)

  • Tools for tissue collection and processing (scissors, forceps, etc.)

  • Animal Acclimatization:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Inflammation:

    • On the day of the experiment, dissolve PMA in acetone to the desired concentration (e.g., 2.5 µg/20 µL).

    • Under light anesthesia, topically apply 20 µL of the PMA solution to the inner and outer surfaces of the right ear of each mouse. Apply 20 µL of acetone to the left ear as a vehicle control.

  • Treatment:

    • Prepare a solution of ACTH (1-17) in sterile saline.

    • Administer ACTH (1-17) to the treatment group of mice via a suitable route (e.g., intraperitoneal or subcutaneous injection) at a pre-determined dose. The timing of administration can be before or after the induction of inflammation, depending on the study design (prophylactic vs. therapeutic). Administer an equivalent volume of sterile saline to the control group.

  • Assessment of Inflammation:

    • Measure the thickness of both ears using calipers at various time points after PMA application (e.g., 6, 24, and 48 hours). The difference in thickness between the right and left ears represents the degree of edema.

    • At the end of the experiment, euthanize the mice and collect the ear tissue for further analysis.

  • Further Analysis (Optional):

    • Histology: Fix the ear tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

    • Myeloperoxidase (MPO) Assay: Homogenize the ear tissue and perform an MPO assay to quantify neutrophil infiltration.

    • Cytokine Analysis: Homogenize the ear tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex assay.

Troubleshooting

IssuePossible CauseSolution
Low or no signal in cAMP assay - Inactive peptide- Low receptor expression- Incorrect assay conditions- Verify peptide activity with a positive control- Confirm cell line expresses the target receptor- Optimize cell density, incubation times, and reagent concentrations
High background in cAMP assay - Cell stress- Contamination- Handle cells gently- Use fresh, sterile reagents
High variability in in vivo experiments - Inconsistent application of inflammatory agent- Inaccurate dosing- Standardize the application technique- Ensure accurate preparation and administration of the peptide
Peptide solubility issues - Improper solvent- Consult the manufacturer's instructions for the recommended solvent. For highly hydrophobic peptides, a small amount of DMSO may be used initially, followed by dilution in an aqueous buffer.

Conclusion

ACTH (1-17) is a versatile peptide with well-characterized activity at the MC1 receptor. Its potent anti-inflammatory and melanogenic properties make it a valuable tool for a wide range of in vitro and in vivo research applications. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize ACTH (1-17) in their studies. As with any experimental work, optimization of the provided protocols may be necessary to suit specific experimental conditions and research goals.

References

Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of ACTH (1-17)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland that plays a crucial role in regulating cortisol and androgen production. The N-terminal fragment, ACTH (1-17), is a biologically active peptide that has garnered interest for its potential therapeutic applications and as a biomarker. Accurate and sensitive quantification of ACTH (1-17) in biological matrices is essential for pharmacokinetic studies, drug development, and clinical research. This document provides detailed application notes and protocols for the analysis of ACTH (1-17) using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of ACTH (1-17) from human plasma.

Materials:

  • Human plasma collected in EDTA tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX µElution plates)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled version of ACTH (1-17) or a similar peptide.

Procedure:

  • Plasma Collection and Storage: Collect whole blood in EDTA-containing tubes. Centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add the internal standard. Add 200 µL of methanol to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the supernatant from the previous step onto the SPE cartridges.

    • Wash the cartridges with a solution of 5% methanol in water to remove interfering substances.

    • Elute the ACTH (1-17) and internal standard with an appropriate elution solvent (e.g., acetonitrile/water/formic acid mixture).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase.

HPLC Method

Instrumentation:

  • A high-performance liquid chromatography system (e.g., Waters ACQUITY UPLC I-Class)

HPLC Conditions:

  • Column: A reversed-phase C18 column suitable for peptide separations (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Gradient: A representative gradient is provided in the table below. This may require optimization for specific applications and systems.

Time (min)% Mobile Phase B
0.05
1.05
8.040
8.195
9.095
9.15
10.05
Mass Spectrometry Method

Instrumentation:

  • A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 150 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative Mass Spectrometry Parameters for ACTH (1-17)

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of ACTH (1-17). The monoisotopic mass of the protonated molecule [M+H]⁺ is 2093.0862 Da[1]. ACTH (1-17) can be observed in various charge states.

AnalytePrecursor Ion (m/z)Charge StateProduct Ion (m/z) (Hypothetical)Collision Energy (eV) (Representative)
ACTH (1-17)1047.05[M+2H]²⁺y₇ (827.4)25
b₁₀ (1154.6)30
698.37[M+3H]³⁺y₁₀ (1170.6)20
b₁₃ (1482.8)25
524.03[M+4H]⁴⁺y₁₂ (1384.7)15
b₁₅ (1753.9)20
419.42[M+5H]⁵⁺y₁₄ (1627.8)10
b₁₆ (1867.0)15

Note: The product ions and collision energies are hypothetical and representative for a peptide of this size and composition. These values must be optimized experimentally.

Performance Characteristics of a Representative Peptide LC-MS/MS Assay

The following table presents typical performance characteristics for a quantitative LC-MS/MS assay for a peptide of similar size to ACTH (1-17), such as ACTH(1-24). These values can serve as a benchmark for method development for ACTH (1-17).

ParameterTypical Value
Linearity Range10 - 400 pg/mL
Lower Limit of Quantification (LLOQ)10 pg/mL
Accuracy85-115%
Precision (%CV)<15%

Visualizations

Experimental Workflow for LC-MS/MS Analysis of ACTH (1-17)

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation is_add->ppt cent Centrifugation ppt->cent spe Solid Phase Extraction cent->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc ms Mass Spectrometry (MRM) hplc->ms integ Peak Integration ms->integ calib Calibration Curve Generation integ->calib quant Quantification calib->quant

Caption: Workflow for ACTH (1-17) analysis.

Signaling Pathway of ACTH

ACTH binds to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor, primarily on adrenocortical cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately stimulating the synthesis and release of cortisol and androgens.

G acth ACTH (1-17) mc2r MC2R (GPCR) acth->mc2r g_protein G Protein mc2r->g_protein ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates steroidogenesis Steroidogenesis (Cortisol, Androgens) pka->steroidogenesis stimulates

Caption: ACTH signaling pathway.

References

Application Note: Radiolabeling of ACTH (1-17) for Melanocortin-2 Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of steroidogenesis, primarily through its interaction with the melanocortin-2 receptor (MC2R), a member of the G protein-coupled receptor (GPCR) family.[1][2] The N-terminal fragment, ACTH (1-17), represents the minimal sequence required for receptor binding and activation.[2][3] Understanding the binding kinetics of ACTH (1-17) to MC2R is crucial for the development of novel therapeutics targeting conditions related to adrenal dysfunction. This application note provides detailed protocols for the radiolabeling of ACTH (1-17) with Iodine-125 (¹²⁵I) and its subsequent use in receptor binding assays.

The successful expression and function of MC2R on the cell surface is critically dependent on the presence of a small transmembrane accessory protein known as melanocortin-2 receptor accessory protein (MRAP).[4][5] MRAP is essential for the trafficking of MC2R to the plasma membrane and for enabling ACTH binding and subsequent signal transduction.[4][5] Therefore, receptor binding studies must be conducted in cell systems that co-express both MC2R and MRAP.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the binding of ACTH peptides to the human melanocortin-2 receptor (hMC2R).

PeptideBinding Affinity (IC₅₀/Kᵢ)ReceptorCell LineReference
ACTH (1-17)IC₅₀: 5.5 ± 1.0 nMhMC2RTransfected Cells[3]
ACTH (1-24)IC₅₀: 3.9 ± 1.2 nMhMC2RTransfected Cells[3]
ACTH (1-39)IC₅₀: 4.6 ± 1.2 nMhMC2RTransfected Cells[3]
ACTH (1-39)K_d_: ~130 pMMC2RY1 Murine Adrenocortical Cells[6]

Note: IC₅₀ values from competitive binding assays are influenced by the concentration of the radioligand used. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Protocols

Protocol 1: Radiolabeling of ACTH (1-17) with ¹²⁵I using the Iodogen Method

This protocol describes the radioiodination of ACTH (1-17) using the Iodogen method, which offers a gentle and efficient means of labeling peptides.[7]

Materials:

  • ACTH (1-17) peptide

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide (Na¹²⁵I)

  • Phosphate Buffer (0.5 M, pH 7.4)

  • Chloroform

  • Nitrogen gas

  • Sephadex G-10 or PD-10 size-exclusion chromatography column

  • Bovine Serum Albumin (BSA)

  • Glass reaction vials (V-shape)

Procedure:

  • Iodogen Coating of Reaction Vial:

    • Dissolve Iodogen in chloroform to a concentration of 1 mg/mL.

    • In a V-shaped glass reaction vial, add 50 µL of the Iodogen solution (50 µg).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin, uniform film of Iodogen on the bottom of the vial.

    • Store the coated vials in a desiccator until use.

  • Radioiodination Reaction:

    • Reconstitute the ACTH (1-17) peptide in 0.5 M Phosphate Buffer (pH 7.4) to a concentration of 1 mg/mL.

    • To the Iodogen-coated vial, add 10 µL of the ACTH (1-17) solution (10 µg).

    • Add 1 mCi (37 MBq) of Na¹²⁵I to the reaction vial.

    • Gently mix the contents and incubate for 10-15 minutes at room temperature.

  • Purification of ¹²⁵I-ACTH (1-17):

    • Pre-equilibrate a Sephadex G-10 or PD-10 column with an appropriate buffer (e.g., 0.1 M phosphate buffer containing 0.1% BSA).

    • Carefully load the entire reaction mixture onto the top of the column.

    • Elute the column with the equilibration buffer and collect fractions (e.g., 0.5 mL per fraction).

    • Measure the radioactivity of each fraction using a gamma counter.

    • The ¹²⁵I-ACTH (1-17) will elute in the earlier fractions, while the free ¹²⁵I will be retained and elute in the later fractions.

    • Pool the fractions containing the purified ¹²⁵I-ACTH (1-17).

  • Determination of Specific Activity:

    • Calculate the radiochemical yield by dividing the radioactivity in the pooled peptide fractions by the total initial radioactivity.

    • Determine the concentration of the peptide in the pooled fractions using a suitable method (e.g., UV absorbance at 280 nm, considering the tyrosine residue).

    • Calculate the specific activity in Ci/mmol or µCi/µg.[8]

Protocol 2: Receptor Binding Assay for ¹²⁵I-ACTH (1-17)

This protocol outlines a competitive receptor binding assay to determine the binding affinity of unlabeled ACTH (1-17) to MC2R expressed in a suitable cell line.

Materials:

  • Cells or cell membranes expressing MC2R and MRAP (e.g., transfected CHO or HEK293 cells, or Y1 cells).

  • ¹²⁵I-ACTH (1-17) (radioligand)

  • Unlabeled ACTH (1-17) (competitor)

  • Binding Buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Cell harvester or vacuum filtration manifold

  • Scintillation fluid and counter

Procedure:

  • Cell/Membrane Preparation:

    • Culture cells co-expressing MC2R and MRAP to an appropriate density.

    • For whole-cell binding assays, harvest cells and resuspend in binding buffer.

    • For membrane preparations, homogenize cells in a suitable buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

    • Determine the protein concentration of the cell or membrane preparation.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell/membrane preparation, a fixed concentration of ¹²⁵I-ACTH (1-17) (typically at or below its K_d_), and binding buffer to triplicate wells.

    • Non-specific Binding: Add cell/membrane preparation, the same fixed concentration of ¹²⁵I-ACTH (1-17), and a high concentration of unlabeled ACTH (1-17) (e.g., 1 µM) to triplicate wells.

    • Competitive Binding: Add cell/membrane preparation, the fixed concentration of ¹²⁵I-ACTH (1-17), and serial dilutions of unlabeled ACTH (1-17) to triplicate wells.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester or vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the specific binding as a function of the concentration of the unlabeled competitor.

    • Analyze the data using non-linear regression to determine the IC₅₀ value of the unlabeled ACTH (1-17).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations

Signaling Pathway

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-17) MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Steroidogenesis) PKA->CellularResponse Phosphorylates targets

Caption: ACTH (1-17) signaling pathway via the MC2R.

Experimental Workflows

Radiolabeling_Workflow start Start iodogen_coating Coat Vial with Iodogen start->iodogen_coating add_reagents Add ACTH (1-17) and Na¹²⁵I iodogen_coating->add_reagents incubate Incubate at Room Temp add_reagents->incubate purify Purify via Size-Exclusion Chromatography incubate->purify collect_fractions Collect Fractions purify->collect_fractions measure_activity Measure Radioactivity collect_fractions->measure_activity pool_fractions Pool Peptide Fractions measure_activity->pool_fractions calculate_sa Calculate Specific Activity pool_fractions->calculate_sa end End calculate_sa->end

Caption: Workflow for radiolabeling ACTH (1-17).

Receptor_Binding_Workflow start Start prepare_cells Prepare MC2R/MRAP Expressing Cells/Membranes start->prepare_cells setup_assay Set up Assay Plate: Total, Non-specific, & Competitive Binding prepare_cells->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count_radioactivity Count Radioactivity (CPM) filter_wash->count_radioactivity analyze_data Analyze Data: Calculate IC₅₀ and Kᵢ count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for the receptor binding assay.

References

Application Notes and Protocols for ACTH (1-17) in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adrenocorticotropic Hormone (1-17) (ACTH (1-17)) in in vivo animal studies. This document includes a summary of dosages used in various experimental models, detailed experimental protocols, and diagrams of the relevant signaling pathway and a typical experimental workflow.

Introduction to ACTH (1-17)

ACTH (1-17) is a synthetic peptide fragment of the endogenous Adrenocorticotropic Hormone. It is a potent agonist of the melanocortin 1 receptor (MC1R) and also interacts with other melanocortin receptors (MCRs).[1] Research suggests its involvement in a variety of physiological processes, including stress responses, inflammation, and cellular growth.[2][3][4] Its therapeutic potential is being explored in various disease models.

Data Presentation: ACTH (1-17) Dosage in Animal Studies

The following table summarizes the reported dosages of ACTH (1-17) and related ACTH fragments used in various in vivo animal studies. This information can serve as a guide for designing new experiments.

Animal ModelPeptideDosageRoute of AdministrationTreatment DurationKey Findings
CD2F1 MiceACTH (1-17)0.02 IU/kg and 20 IU/kgNot specifiedSingle injectionTime-dependent effects on DNA synthesis in metaphyseal bone, ranging from stimulation to inhibition.[5]
Male Wistar RatsACTH (unspecified fragment)1, 10, 100, 1000 ng/kgIntravenous (IV)Single injectionDose-dependent increase in adrenal blood flow without altering mean arterial pressure.[6]
Hypophysectomized RatsACTH (1-17) (Hoe 433)10-20 µ g/day Subcutaneous (SC)10 daysStimulated cerebral cortex polyribosome activity to a level higher than in sham-operated rats.[2]
SJL/J Mice (EAE model)ACTH (1-39)10 µ g/day Oral gavageDaily during ongoing diseaseAttenuated clinical disease, decreased IL-6 production in the gut, and reduced IL-17 in the CNS.[7]
RabbitsACTH (1-24)0.6 µg/kg/daySubcutaneous (SC)5 weeksEnhanced trabecular bone formation without affecting cortisol levels.[8]

Experimental Protocols

Below are detailed methodologies for key experiments involving the in vivo administration of ACTH (1-17). These protocols are synthesized from published studies and standard laboratory practices.

Protocol 1: Subcutaneous Administration of ACTH (1-17) in Mice for Assessment of Cellular Proliferation

This protocol is adapted from studies investigating the effects of ACTH (1-17) on DNA synthesis.[5]

1. Materials:

  • ACTH (1-17) peptide
  • Sterile, pyrogen-free saline (0.9% NaCl)
  • Sterile insulin syringes with 28-30 gauge needles
  • CD2F1 mice (or other appropriate strain)
  • [³H]thymidine
  • Scintillation counter and vials
  • Standard animal handling and dissection tools

2. Animal Preparation and Acclimatization:

  • House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.
  • Provide ad libitum access to food and water.
  • Handle mice daily for several days before the experiment to minimize stress.

3. Preparation of ACTH (1-17) Solution:

  • On the day of the experiment, dissolve the lyophilized ACTH (1-17) peptide in sterile saline to the desired stock concentration. For example, to prepare a 100 µg/mL stock solution, dissolve 1 mg of peptide in 10 mL of saline.
  • Further dilute the stock solution with sterile saline to achieve the final desired dosages (e.g., for a 20 IU/kg dose in a 25g mouse, the required dose in IU needs to be converted to µg based on the specific activity of the peptide lot).
  • Prepare a vehicle control solution of sterile saline.

4. Administration of ACTH (1-17):

  • Gently restrain the mouse by the scruff of the neck.
  • Lift the loose skin over the back to form a "tent".
  • Insert the needle, bevel up, into the base of the skin tent.
  • Inject the calculated volume of the ACTH (1-17) solution or vehicle subcutaneously.[9][10][11]
  • Withdraw the needle and gently apply pressure to the injection site to prevent leakage.

5. Assessment of DNA Synthesis:

  • At predetermined time points after ACTH (1-17) administration, inject mice with [³H]thymidine (e.g., 1 µCi/g body weight, intraperitoneally).
  • One hour after [³H]thymidine injection, euthanize the mice by an approved method.
  • Dissect the target tissue (e.g., metaphyseal bone).
  • Process the tissue to isolate DNA and measure the incorporation of [³H]thymidine using a scintillation counter.

Protocol 2: Intravenous Administration of ACTH (1-17) in Rats for Cardiovascular Assessment

This protocol is based on studies evaluating the effects of ACTH on adrenal blood flow.[6]

1. Materials:

  • ACTH (1-17) peptide
  • Sterile, pyrogen-free saline (0.9% NaCl)
  • Catheters for jugular vein cannulation
  • Anesthetic (e.g., isoflurane, ketamine/xylazine)
  • Surgical instruments for cannulation
  • Blood pressure monitoring equipment
  • Adrenal blood flow measurement device (e.g., laser Doppler flowmeter)
  • Male Wistar rats (or other appropriate strain)

2. Animal Preparation and Surgery:

  • Anesthetize the rat using an approved anesthetic protocol.
  • Surgically implant a catheter into the jugular vein for intravenous infusion.[12]
  • Allow the animal to recover from surgery for at least 24 hours.
  • On the day of the experiment, re-anesthetize the animal for the procedure.

3. Preparation of ACTH (1-17) Infusion:

  • Prepare a stock solution of ACTH (1-17) in sterile saline.
  • Dilute the stock solution to the final desired concentrations for infusion (e.g., 1, 10, 100, 1000 ng/kg).

4. Administration and Monitoring:

  • Connect the jugular vein catheter to an infusion pump.
  • Begin monitoring baseline mean arterial pressure and adrenal blood flow.
  • Administer a bolus intravenous injection of the ACTH (1-17) solution or vehicle.[6]
  • Continuously record mean arterial pressure and adrenal blood flow for a set period post-injection (e.g., 30-60 minutes).

5. Data Analysis:

  • Calculate the change from baseline in mean arterial pressure and adrenal blood flow for each dose of ACTH (1-17) and the vehicle control.
  • Perform statistical analysis to determine the dose-dependent effects of ACTH (1-17).

Mandatory Visualizations

Melanocortin Receptor Signaling Pathway

Melanocortin_Signaling cluster_membrane ACTH ACTH (1-17) MC1R MC1R ACTH->MC1R G_alpha_s Gαs MC1R->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CRE CRE CREB->CRE binds to Gene_Expression Gene Expression (e.g., Melanogenesis, Anti-inflammatory) CRE->Gene_Expression regulates Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Preparation (Acclimatization, Grouping) start->animal_prep drug_prep ACTH (1-17) & Vehicle Preparation animal_prep->drug_prep administration Administration (e.g., SC, IV, Oral) drug_prep->administration monitoring Post-Administration Monitoring & Observation administration->monitoring sampling Sample Collection (Blood, Tissue) monitoring->sampling analysis Biological & Biochemical Analysis (e.g., ELISA, PCR, Histology) sampling->analysis data_analysis Data Analysis & Statistical Evaluation analysis->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

References

Application Notes and Protocols for Cell-Based Functional Assays of ACTH(1-17) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone primarily known for its role in stimulating the adrenal cortex to produce corticosteroids. The N-terminal fragment, ACTH(1-17), is a biologically active peptide that has garnered significant interest due to its distinct pharmacological profile.[1][2] Unlike the full-length ACTH, which primarily acts on the melanocortin-2 receptor (MC2R), ACTH(1-17) is a potent agonist of the melanocortin-1 receptor (MC1R) and also interacts with MC2R, albeit with different potency compared to full-length ACTH.[1][3] This document provides detailed application notes and protocols for cell-based functional assays to characterize the activity of ACTH(1-17) and its analogs.

These assays are crucial for understanding the mechanism of action of ACTH(1-17), for screening new drug candidates targeting melanocortin receptors, and for the quality control of synthetic or recombinant ACTH(1-17) preparations. The protocols provided herein cover the most common and robust methods for assessing ACTH(1-17) activity: cAMP accumulation assays, luciferase reporter gene assays, and steroidogenesis assays.

Signaling Pathways of ACTH(1-17)

ACTH(1-17) primarily exerts its effects through the activation of melanocortin receptors, which are G protein-coupled receptors (GPCRs). The signaling cascades initiated by ACTH(1-17) binding to MC1R and MC2R are depicted below.

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH1_17 ACTH(1-17) MC1R MC1R ACTH1_17->MC1R High Affinity MC2R MC2R ACTH1_17->MC2R Lower Affinity Gs Gs Protein MC1R->Gs MRAP MRAP MC2R->MRAP Requires MRAP for function MC2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene_Expression Gene Expression (e.g., Steroidogenic Enzymes) CRE->Gene_Expression Regulates

Figure 1: Signaling pathway of ACTH(1-17) via MC1R and MC2R.

Quantitative Data Summary

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of ACTH(1-17) at human melanocortin receptors.

PeptideReceptorAssay TypeCell LineParameterValue (nM)Reference
ACTH(1-17)hMC1RBinding Assay-Ki0.21 ± 0.03[1]
ACTH(1-17)hMC2RBinding AssayTransfected CellsIC505.5 ± 1.0[3]
ACTH(1-17)hMC2RcAMP AssayTransfected CellsEC505.5 ± 1.0[3]

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of ACTH(1-17) to stimulate the production of cyclic AMP (cAMP), a key second messenger in the melanocortin receptor signaling pathway.

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed cells expressing MC1R or MC2R/MRAP into a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pre_Incubate Pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) Incubate_24h->Pre_Incubate Add_ACTH Add serial dilutions of ACTH(1-17) or control Pre_Incubate->Add_ACTH Incubate_Stimulation Incubate for a defined period (e.g., 30 minutes) Add_ACTH->Incubate_Stimulation Lyse_Cells Lyse the cells Incubate_Stimulation->Lyse_Cells Detect_cAMP Measure cAMP levels using HTRF, ELISA, or other methods Lyse_Cells->Detect_cAMP Analyze_Data Analyze data and calculate EC50 values Detect_cAMP->Analyze_Data Luciferase_Workflow cluster_transfection Cell Transfection cluster_stimulation Cell Stimulation cluster_measurement Measurement Seed_HEK293 Seed HEK293 cells in a 96-well plate Transfect Co-transfect with plasmids for: - MC1R or MC2R/MRAP - CRE-luciferase reporter Seed_HEK293->Transfect Incubate_48h Incubate for 24-48 hours Transfect->Incubate_48h Starve_Cells Starve cells in serum-free medium Incubate_48h->Starve_Cells Add_Ligand Add serial dilutions of ACTH(1-17) or control Starve_Cells->Add_Ligand Incubate_6h Incubate for 4-6 hours Add_Ligand->Incubate_6h Lyse_Cells_Luc Lyse cells Incubate_6h->Lyse_Cells_Luc Add_Substrate Add luciferase substrate Lyse_Cells_Luc->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Analyze_Data_Luc Analyze data and calculate EC50 values Measure_Luminescence->Analyze_Data_Luc Steroidogenesis_Workflow cluster_cell_prep Cell Preparation cluster_stimulation_steroid Stimulation cluster_detection_steroid Detection Seed_Y1 Seed Y-1 or other adrenal cells in a 24-well plate Incubate_Confluency Incubate until confluent Seed_Y1->Incubate_Confluency Wash_Cells Wash cells with serum-free medium Incubate_Confluency->Wash_Cells Add_ACTH_Steroid Add serial dilutions of ACTH(1-17) or control Wash_Cells->Add_ACTH_Steroid Incubate_2h Incubate for 2-4 hours Add_ACTH_Steroid->Incubate_2h Collect_Supernatant Collect the supernatant Incubate_2h->Collect_Supernatant Measure_Steroid Measure cortisol or corticosterone levels using ELISA or LC-MS/MS Collect_Supernatant->Measure_Steroid Analyze_Data_Steroid Analyze data and calculate EC50 values Measure_Steroid->Analyze_Data_Steroid

References

Application Notes: ACTH (1-17) Stimulation of cAMP Production Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide tropic hormone produced and secreted by the anterior pituitary gland.[1] The peptide fragment ACTH (1-17) is a potent agonist at the human melanocortin 1 receptor (hMC1R).[2][3] The melanocortin receptors (MCRs) are a family of G protein-coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4][5] This secondary messenger, cAMP, mediates a diverse array of physiological processes, including pigmentation, steroidogenesis, and inflammation.[6][7]

This application note provides a detailed protocol for an in vitro assay to measure the stimulation of cAMP production by ACTH (1-17) in cells expressing melanocortin receptors. This assay is a critical tool for studying the pharmacology of ACTH analogs, screening for novel MCR modulators, and investigating the downstream signaling pathways.

Signaling Pathway of ACTH (1-17)

ACTH (1-17) binds to melanocortin receptors, primarily MC1R, on the cell surface. This binding event activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (1-17) ACTH (1-17) MCR Melanocortin Receptor (MCR) ACTH (1-17)->MCR Binds Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Signaling pathway of ACTH (1-17) leading to cAMP production.

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for conducting the ACTH (1-17) stimulated cAMP production assay.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human melanocortin 1 receptor (hMC1R). Other suitable cell lines expressing MCRs can also be used.

  • ACTH (1-17): Synthetic peptide of high purity (≥95%).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).

  • Stimulation Buffer: Assay Buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.

  • cAMP Assay Kit: A competitive immunoassay kit for the quantitative determination of cAMP (e.g., a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) kit).

  • Cell Lysis Buffer: As provided in the cAMP assay kit.

  • 96-well cell culture plates: White, opaque plates are recommended for luminescence or fluorescence-based assays.

Experimental Workflow

The following diagram illustrates the major steps involved in the cAMP production assay.

Experimental_Workflow A 1. Seed Cells (e.g., HEK293-hMC1R) in a 96-well plate B 2. Incubate Cells (24-48 hours) A->B D 4. Wash and Starve Cells (Replace growth medium with Assay Buffer) B->D C 3. Prepare ACTH (1-17) Dilutions in Stimulation Buffer E 5. Stimulate Cells (Add ACTH (1-17) dilutions and incubate) C->E D->E F 6. Lyse Cells E->F G 7. Measure cAMP Levels (Using a cAMP assay kit) F->G H 8. Data Analysis (Generate dose-response curve and calculate EC50) G->H

Caption: Experimental workflow for the ACTH (1-17) cAMP assay.

Step-by-Step Protocol
  • Cell Seeding:

    • One to two days prior to the assay, seed HEK293-hMC1R cells into a 96-well plate at a density of 20,000-40,000 cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of ACTH (1-17) Dilutions:

    • Prepare a stock solution of ACTH (1-17) in a suitable solvent (e.g., sterile water or DMSO).

    • On the day of the assay, prepare a serial dilution of ACTH (1-17) in Stimulation Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M. Include a vehicle control (Stimulation Buffer without ACTH (1-17)).

  • Cell Stimulation:

    • Gently remove the cell culture medium from the wells.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C to allow for IBMX to inhibit phosphodiesterases.

    • Add 50 µL of the prepared ACTH (1-17) dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Following the stimulation period, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using the cAMP assay kit. Follow the kit's instructions for reagent addition, incubation times, and signal detection (e.g., fluorescence or absorbance reading).

  • Data Analysis:

    • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve generated with known cAMP standards provided in the kit.

    • Plot the cAMP concentration against the logarithm of the ACTH (1-17) concentration to generate a dose-response curve.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC₅₀ value, which represents the concentration of ACTH (1-17) that elicits 50% of the maximal response.

Data Presentation

The following tables summarize the binding affinity and potency of ACTH (1-17) at various melanocortin receptors as reported in the literature. These values are essential for interpreting the results of the cAMP assay.

Table 1: Binding Affinity of ACTH (1-17) for Melanocortin Receptors

ReceptorKi (nM)Cell LineReference
hMC1R0.21 ± 0.03HEK293[2]
hMC1R0.23Not Specified[8]
hMC3R14Not Specified[8]
hMC4R419Not Specified[8]
hMC5R4,240Not Specified[8]

Table 2: Potency (EC₅₀) of ACTH (1-17) in Stimulating Adenylate Cyclase/cAMP Production

ReceptorEC₅₀ (nM)Cell LineAssayReference
hMC1R3.02HEK293Adenylate Cyclase Activity[8]
hMC1RMore potent than α-MSHHEK293cAMP Production[2]

Conclusion

The ACTH (1-17) stimulation of cAMP production assay is a robust and sensitive method for characterizing the activity of this peptide and its analogs at melanocortin receptors. The provided protocol and reference data will aid researchers in the successful implementation and interpretation of this important in vitro assay. Careful attention to cell handling, reagent preparation, and data analysis is crucial for obtaining reliable and reproducible results.

References

Application Note: Measuring ACTH (1-17) Effects on Gene Expression via qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone that plays a central role in the stress response. The N-terminal fragment, ACTH (1-17), is a potent agonist of the melanocortin 1 receptor (MC1R) and has been shown to exhibit anti-inflammatory and immunomodulatory activities.[1][2][3][4][5] Understanding the molecular mechanisms underlying the effects of ACTH (1-17) is crucial for drug development and basic research. This application note provides a detailed protocol for measuring the effects of ACTH (1-17) on gene expression in cultured cells using quantitative reverse transcription PCR (RT-qPCR).

Quantitative PCR is a powerful technique to detect and quantify RNA levels with high sensitivity and specificity.[6][7][8][9] The workflow involves treating cells with ACTH (1-17), followed by RNA isolation, reverse transcription to complementary DNA (cDNA), and finally, qPCR to measure the relative expression of target genes.

Signaling Pathway of ACTH (1-17)

ACTH (1-17) primarily exerts its effects by binding to and activating the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR).[2][3][4][5] This interaction initiates an intracellular signaling cascade, primarily through the activation of adenylyl cyclase, which leads to an increase in cyclic AMP (cAMP).[2][5][10][11][12][13][14] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream transcription factors. These transcription factors translocate to the nucleus and modulate the expression of target genes involved in a variety of cellular processes.

ACTH1_17_Signaling_Pathway ACTH_1_17 ACTH (1-17) MC1R MC1R (GPCR) ACTH_1_17->MC1R Binds to G_Protein G-Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Transcription_Factors Transcription Factors PKA->Transcription_Factors Phosphorylates Nucleus Nucleus Transcription_Factors->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Regulates

Figure 1: Simplified signaling pathway of ACTH (1-17) via the MC1R.

Experimental Workflow

The overall experimental workflow for analyzing the effects of ACTH (1-17) on gene expression is depicted below. This process begins with cell culture and treatment, followed by RNA extraction, cDNA synthesis, and finally, qPCR analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR Analysis Cell_Seeding Seed Cells Cell_Adherence Allow Cells to Adhere Cell_Seeding->Cell_Adherence ACTH_Treatment Treat with ACTH (1-17) Cell_Adherence->ACTH_Treatment Cell_Lysis Lyse Cells ACTH_Treatment->Cell_Lysis RNA_Isolation Isolate Total RNA Cell_Lysis->RNA_Isolation RNA_Quantification Quantify RNA RNA_Isolation->RNA_Quantification Reverse_Transcription Reverse Transcription (RT) RNA_Quantification->Reverse_Transcription qPCR_Reaction Set up qPCR Reaction Reverse_Transcription->qPCR_Reaction Data_Analysis Analyze Data (ΔΔCt) qPCR_Reaction->Data_Analysis

Figure 2: Experimental workflow for qPCR analysis of gene expression.

Detailed Experimental Protocols

This section provides detailed protocols for each step of the experimental workflow.

Protocol 1: Cell Culture and Treatment with ACTH (1-17)
  • Cell Seeding:

    • Culture your cells of interest in the appropriate growth medium and conditions.

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight to allow for adherence.

  • ACTH (1-17) Treatment:

    • Prepare a stock solution of ACTH (1-17) in a suitable solvent (e.g., sterile water or PBS).

    • Dilute the ACTH (1-17) stock solution to the desired final concentrations in serum-free or low-serum medium.

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add the medium containing the different concentrations of ACTH (1-17) to the respective wells. Include a vehicle control (medium with solvent only).

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

Protocol 2: RNA Isolation and Quantification

This protocol is based on a common column-based RNA extraction kit. Always refer to the manufacturer's specific instructions.

  • Cell Lysis:

    • Aspirate the treatment medium from the cells.

    • Add the appropriate volume of lysis buffer (containing a reducing agent like β-mercaptoethanol) to each well and scrape the cells.

    • Homogenize the lysate by passing it through a fine-gauge needle or by vortexing.

  • RNA Isolation:

    • Transfer the lysate to an RNase-free microcentrifuge tube.

    • Add an equal volume of 70% ethanol to the lysate and mix well.

    • Transfer the mixture to a spin column placed in a collection tube and centrifuge.

    • Discard the flow-through and wash the column with the provided wash buffers according to the kit's protocol.

    • Perform a final centrifugation step to remove any residual ethanol.

  • RNA Elution and Quantification:

    • Place the spin column in a new RNase-free collection tube.

    • Add RNase-free water to the center of the column membrane and let it stand for 1 minute.

    • Centrifuge to elute the RNA.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol describes a two-step RT-qPCR approach.

  • Prepare the Reverse Transcription Reaction:

    • In an RNase-free tube on ice, prepare a master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, RNase inhibitor, and reaction buffer.

    • For each sample, add a standardized amount of total RNA (e.g., 1 µg) to the master mix.

    • Include a no-reverse transcriptase control (-RT) for each RNA sample to check for genomic DNA contamination.

  • Incubate:

    • Gently mix the reactions and briefly centrifuge.

    • Incubate the tubes in a thermal cycler using the recommended temperature and time profile for your reverse transcriptase. A typical program includes a primer annealing step, an extension step, and an inactivation step.

  • Store cDNA:

    • The resulting cDNA can be stored at -20°C for future use.

Protocol 4: Quantitative PCR (qPCR)
  • Prepare the qPCR Reaction:

    • On ice, prepare a qPCR master mix for each gene of interest. The master mix typically includes a fluorescent dye (e.g., SYBR Green) or a probe, DNA polymerase, dNTPs, and forward and reverse primers for your target and reference genes.

    • Dilute the cDNA template (e.g., 1:10 or 1:20) with nuclease-free water.

    • In a qPCR plate, add the master mix to the appropriate wells, followed by the diluted cDNA.

    • Include a no-template control (NTC) for each primer set to check for contamination.

    • Run each sample in triplicate to ensure technical reproducibility.

  • Run the qPCR:

    • Seal the qPCR plate and briefly centrifuge to remove bubbles.

    • Place the plate in a real-time PCR instrument and run the appropriate cycling program. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the amplified product.

Data Analysis and Presentation

The relative expression of target genes is typically calculated using the delta-delta Ct (ΔΔCt) method. This involves normalizing the Ct value of the target gene to a stable reference (housekeeping) gene and then comparing the treated samples to the vehicle control.

Quantitative Data Summary

The following tables present example data from a hypothetical experiment investigating the effect of different concentrations of ACTH (1-17) on the expression of two target genes (Gene X and Gene Y) after a 24-hour treatment.

Table 1: Raw Ct Values (Mean of Triplicates)

TreatmentGene X (Ct)Gene Y (Ct)Housekeeping Gene (Ct)
Vehicle Control25.328.119.5
1 nM ACTH (1-17)24.128.319.6
10 nM ACTH (1-17)23.228.019.4
100 nM ACTH (1-17)22.527.919.5

Table 2: Relative Gene Expression (Fold Change vs. Vehicle Control)

TreatmentGene X (Fold Change)Gene Y (Fold Change)
Vehicle Control1.01.0
1 nM ACTH (1-17)2.30.9
10 nM ACTH (1-17)4.21.1
100 nM ACTH (1-17)7.01.2

Troubleshooting

  • High Ct values or no amplification: Check RNA quality and integrity, primer efficiency, and cDNA synthesis.

  • High variability between replicates: Ensure accurate pipetting and proper mixing of reagents.

  • Amplification in NTC: Indicates contamination of reagents or primers. Use fresh, sterile reagents and dedicated pipettes.

  • Amplification in -RT control: Suggests genomic DNA contamination. Treat RNA samples with DNase I.

  • Multiple peaks in melt curve analysis: Indicates non-specific amplification or primer-dimers. Optimize primer design and annealing temperature.

Conclusion

This application note provides a comprehensive and detailed protocol for utilizing RT-qPCR to measure the effects of ACTH (1-17) on gene expression. By following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this important peptide. The provided templates for data presentation and troubleshooting tips will aid in the successful execution and interpretation of these experiments.

References

Application Notes and Protocols for ACTH(1-17) in Hypothalamic-Pituitary-Adrenal (HPA) Axis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release glucocorticoids. ACTH(1-17), a synthetic analogue of the N-terminal fragment of ACTH, has demonstrated potent corticotropic activity. This document provides detailed application notes and experimental protocols for the use of ACTH(1-17) in research focused on the HPA axis. Its shorter amino acid sequence offers potential advantages in terms of stability and specificity in experimental settings.

Application Notes

ACTH(1-17) can be effectively utilized in a variety of research applications to investigate the dynamics of the HPA axis. These applications include, but are not limited to:

  • Assessment of Adrenal Sensitivity: Evaluating the responsiveness of the adrenal cortex to stimulation, which can be altered by chronic stress, disease states, or therapeutic interventions.

  • Dose-Response Studies: Determining the effective dose range of ACTH(1-17) for stimulating corticosterone or cortisol release, providing insights into the potency of this analogue.

  • Time-Course Analysis: Characterizing the temporal dynamics of the glucocorticoid response to ACTH(1-17) stimulation, including the onset, peak, and duration of the response.

  • Comparative Studies: Investigating the differential effects of ACTH(1-17) compared to full-length ACTH(1-39) or other ACTH analogues on the HPA axis.

  • Pharmacological Screening: Using ACTH(1-17) as a tool to screen for compounds that modulate HPA axis activity at the level of the adrenal gland.

Data Presentation: Quantitative Summary of ACTH(1-17) Effects

The following tables summarize quantitative data from studies investigating the effects of ACTH(1-17) on the HPA axis and related hormonal responses.

Table 1: In Vivo Corticosterone Response to ACTH(1-17) Administration in Rodents

Animal ModelDose of ACTH(1-17)Route of AdministrationPeak Corticosterone Level (approx.)Time to PeakReference
Male Sprague-Dawley Rats10 µg/kgIntravenous226 ng/mL3 minutes[1]
Male Sprague-Dawley Rats100 µg/kgIntravenous220 ng/mL3 minutes[1]
BALB/c MiceNot specifiedNot specifiedDose-dependent increaseNot specified[2]
CD2F1 Mice0.021 I.U./kgInjectionNot specifiedNot specified[3][4]
CD2F1 Mice20 I.U./kgInjectionNot specifiedNot specified[3][4][5]

Table 2: Hormonal Responses to ACTH(1-17) Administration in Humans

SubjectsDose of ACTH(1-17)Route of AdministrationOutcomeReference
Healthy Males (n=9)Not specifiedNot specifiedIdentical rise in serum cortisol compared to ACTH(1-18)[6]
Normal Subjects (12 men, 7 women)100 µgInfusionClear Growth Hormone (GH) response (peak > 5 ng/ml)[7]
Normal Subjects (12 men, 7 women)100 µgInfusionSpecific increase in cortisol levels[7]
Normal Subjects (12 men, 7 women)100 µgInfusionNo significant variation in LH, FSH, and TSH levels[7]
Chronic Obstructive Bronchitis Patients (n=10)100 µgIntramuscular (daily for 10 days)Significant reduction in the mesor of plasma cortisol circadian rhythm[8]

Experimental Protocols

Protocol 1: In Vivo Assessment of Adrenal Responsiveness to ACTH(1-17) in Rodents

This protocol provides a generalized procedure for an ACTH stimulation test in rodents to evaluate the adrenal response.

Materials:

  • ACTH(1-17) peptide

  • Sterile, pyrogen-free saline

  • Bovine Serum Albumin (BSA) (optional, for peptide stabilization)

  • Research animals (e.g., male Sprague-Dawley rats or BALB/c mice)

  • Equipment for administration (e.g., syringes, needles, catheters)

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

  • Hormone assay kits (e.g., Corticosterone ELISA kit)

Procedure:

  • Animal Acclimation: House animals in a controlled environment (temperature, light-dark cycle) for at least one week prior to the experiment to minimize baseline stress levels.

  • Peptide Preparation:

    • On the day of the experiment, prepare a stock solution of ACTH(1-17) in sterile saline. A common vehicle is physiological saline containing BSA to prevent the peptide from adhering to surfaces.[1]

    • Dilute the stock solution to the desired final concentrations for injection (e.g., 10 µg/kg and 100 µg/kg for rats).[1]

  • Baseline Blood Sampling:

    • For accurate baseline measurements, it is crucial to collect blood with minimal stress to the animal. This can be achieved via an indwelling catheter or by a rapid tail-vein nick for experienced handlers.[9] Samples should be obtained within 3 minutes to avoid stress-induced hormone elevation.[9]

    • Collect a small volume of blood (e.g., 50-100 µL) into an EDTA-coated tube. This will serve as the time = 0 sample.

  • ACTH(1-17) Administration:

    • Administer the prepared ACTH(1-17) solution via the desired route (e.g., intravenous injection for rapid response).

    • For control animals, administer an equivalent volume of the vehicle solution.

  • Post-Administration Blood Sampling:

    • Collect blood samples at multiple time points following administration to capture the full dynamic range of the corticosterone response. Suggested time points for rats include 3, 30, 60, 90, 120, and 240 minutes post-injection.[1]

    • For mice, sampling at 30 and 60 minutes post-injection is a common practice.

  • Sample Processing:

    • Immediately place blood samples on ice.

    • Centrifuge the samples at 4°C to separate the plasma.

    • Store the plasma at -80°C until hormone analysis.

  • Hormone Analysis:

    • Quantify corticosterone concentrations in the plasma samples using a validated commercial ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

Mandatory Visualizations

HPA_Axis_Signaling_Pathway Hypothalamus Hypothalamus (Paraventricular Nucleus) Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH, AVP (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Glucocorticoids Glucocorticoids (e.g., Cortisol, Corticosterone) Adrenal->Glucocorticoids Synthesis & Release (+) Glucocorticoids->Hypothalamus Negative Feedback (-) Glucocorticoids->Pituitary Negative Feedback (-) Stress Stress Stress->Hypothalamus Stimulates (+)

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling cascade.

Experimental_Workflow Acclimation 1. Animal Acclimation (1 week) Baseline 2. Baseline Blood Sample (Time = 0) Acclimation->Baseline Administration 3. ACTH(1-17) or Vehicle Administration Baseline->Administration PostAdmin 4. Post-Administration Blood Sampling (Multiple Time Points) Administration->PostAdmin Processing 5. Sample Processing (Centrifugation, Plasma Storage) PostAdmin->Processing Analysis 6. Hormone Analysis (ELISA/RIA) Processing->Analysis Data 7. Data Analysis Analysis->Data

Caption: Experimental workflow for an in vivo ACTH(1-17) challenge study.

Logical_Relationship ACTH1_17 ACTH(1-17) Administration AdrenalStim Adrenal Cortex Stimulation ACTH1_17->AdrenalStim CorticoRelease Corticosterone Release AdrenalStim->CorticoRelease HPA_Feedback HPA Axis Negative Feedback CorticoRelease->HPA_Feedback Reduced_CRH_ACTH Reduced CRH & ACTH Secretion HPA_Feedback->Reduced_CRH_ACTH

Caption: Logical flow of ACTH(1-17) action and HPA axis feedback.

References

Revolutionizing Melanocyte Research: Harnessing the Power of ACTH (1-17)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (1-17), a peptide fragment derived from proopiomenalocortin (POMC), is emerging as a pivotal tool in the investigation of melanocyte biology. Traditionally, α-melanocyte-stimulating hormone (α-MSH) has been the primary focus for studying melanogenesis. However, recent evidence highlights that ACTH (1-17) is a more potent agonist at the human melanocortin 1 receptor (MC1R) than α-MSH, making it an invaluable asset for researchers in dermatology, cosmetology, and melanoma research.[1][2] This document provides detailed application notes and experimental protocols for utilizing ACTH (1-17) to explore its multifaceted effects on melanocyte function, including melanogenesis, dendricity, and proliferation.

Biological Activity and Significance

ACTH (1-17) exerts its effects on melanocytes primarily through the activation of the MC1R, a G-protein coupled receptor.[3][4][5] This interaction triggers a cascade of intracellular signaling events that collectively modulate melanocyte behavior. Notably, ACTH (1-17) is found in the skin at concentrations exceeding those of α-MSH, suggesting its significant physiological role in skin pigmentation and homeostasis.[1]

Key Biological Effects:
  • Stimulation of Melanogenesis: ACTH (1-17) potently induces the synthesis of melanin, the pigment responsible for skin, hair, and eye color.[1][2] It has been shown to up-regulate melanogenesis in both epidermal and hair follicle melanocytes.[6]

  • Induction of Dendricity: Treatment with ACTH (1-17) leads to an increase in the number and length of melanocyte dendrites, the cellular projections responsible for transferring melanosomes to surrounding keratinocytes.[2][6]

  • Promotion of Proliferation: ACTH (1-17) has been observed to stimulate the proliferation of follicular melanocytes, indicating its role in melanocyte population dynamics.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of ACTH (1-17) with melanocortin receptors and its downstream effects.

Table 1: Receptor Binding Affinity and Potency

LigandReceptorBinding Affinity (Ki)Adenylate Cyclase Activation (EC50)Melanogenesis Induction (EC50)
ACTH (1-17) hMC1R 0.21 ± 0.03 nM [1]3.02 nM [7]0.0001 nM and 0.08 nM (biphasic) [7]
α-MSHhMC1R0.13 ± 0.005 nM[1]More potent than α-MSH[1]-
ACTH (1-17) MC3R 14 nM [7]--
ACTH (1-17) MC4R 419 nM [7]--
ACTH (1-17) MC5R 4,240 nM [7]--

Table 2: Effects of ACTH (1-17) on Melanin Content in Human Hair Follicle Melanocytes

Treatment (10⁻⁸ M)Average Increase in Melanin Content (%)Range of Increase (%)
ACTH (1-17) 25.1 10.5 - 37.4
Ac-α-MSH25.110.5 - 37.4
Data adapted from a study on human hair follicle melanocytes stimulated for 72 hours.[6]

Signaling Pathways

ACTH (1-17) binding to the MC1R activates two primary signaling pathways within the melanocyte: the cyclic AMP (cAMP) pathway and the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway.[3][4][5]

ACTH1_17_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome ACTH ACTH (1-17) MC1R MC1R ACTH->MC1R Binds to G_alpha_s Gαs MC1R->G_alpha_s Activates G_alpha_q Gαq MC1R->G_alpha_q Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates PLC Phospholipase C G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PIP2->IP3 Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC PKCβ DAG->PKC Activates Tyrosinase_p Phosphorylated Tyrosinase PKC->Tyrosinase_p Phosphorylates MITF MITF Expression CREB->MITF Increases Melanogenesis Melanogenesis MITF->Melanogenesis Drives Tyrosinase_p->Melanogenesis Stimulates Melanin_Assay_Workflow start Seed Melanocytes treat Treat with ACTH (1-17) (e.g., 10⁻⁸ M for 72h) start->treat harvest Harvest Cells (Trypsinization) treat->harvest pellet Pellet Cells (Centrifugation) harvest->pellet lyse Solubilize Pellet (1 M NaOH, 80°C) pellet->lyse measure Measure Absorbance (475 nm) lyse->measure normalize Normalize to Cell Number or Protein Content measure->normalize end Quantify Melanin normalize->end cAMP_Assay_Workflow start Seed Melanocytes treat Stimulate with ACTH (1-17) start->treat lyse Lyse Cells treat->lyse detect Detect cAMP (e.g., ELISA, HTRF) lyse->detect end Quantify cAMP Levels detect->end

References

Troubleshooting & Optimization

ACTH (1-17) peptide stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACTH (1-17) peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for lyophilized ACTH (1-17) peptide?

For long-term stability, lyophilized ACTH (1-17) peptide should be stored at -20°C or -80°C.[1][2][3][4] The vial should be tightly sealed and protected from moisture and light.[1][2][3]

2. How should I reconstitute lyophilized ACTH (1-17) peptide?

It is recommended to first allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture. For reconstitution, use sterile, purified water or a buffer of your choice. Many suppliers suggest that ACTH (1-17) is soluble in water. If solubility issues arise, using a small amount of a solvent like acetonitrile and then diluting with water or buffer may be helpful. For enhanced stability in solution, consider reconstituting in a slightly acidic buffer (pH 5-7).[4][5]

3. How stable is ACTH (1-17) in solution, and what are the optimal storage conditions for the reconstituted peptide?

Peptides in solution are generally less stable than in their lyophilized form. For short-term storage (up to a week), the reconstituted ACTH (1-17) solution can be stored at 4°C. For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3][4] The stability of the peptide in solution is sequence-dependent and influenced by factors such as pH, temperature, and the presence of proteases.

4. What are the known degradation pathways for ACTH (1-17) in solution?

The primary degradation pathways for ACTH (1-17) in solution are believed to be:

  • Deamidation: At neutral to alkaline pH, the asparagine (Asn) residue in a peptide sequence can undergo deamidation.[6]

  • Oxidation: The methionine (Met) and tryptophan (Trp) residues in the ACTH (1-17) sequence are susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[2]

  • Proteolysis: If the solution is contaminated with proteases, the peptide can be cleaved at specific amino acid residues. The stability of the full-length ACTH is known to be compromised by proteolytic degradation in biological samples like blood and plasma.[7]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected bioactivity of the ACTH (1-17) peptide in my experiments.

Possible Cause Troubleshooting Step
Peptide Degradation - Ensure proper storage of both lyophilized and reconstituted peptide at -20°C or -80°C.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Prepare fresh solutions for each experiment whenever possible.- Consider the pH of your experimental buffer; a slightly acidic pH (5-7) may improve stability.
Incorrect Peptide Concentration - Re-verify the concentration of your stock solution. Consider peptide content versus the total weight of the lyophilized powder which may include counter-ions.- Use a validated method for peptide quantification, such as a BCA or Bradford assay, if applicable.
Adsorption to Surfaces - Peptides can adsorb to plastic and glass surfaces, leading to a decrease in the effective concentration. Using low-adsorption microplates and pipette tips can mitigate this issue.
Experimental Conditions - Optimize your assay conditions, including incubation time, temperature, and cell density (for cell-based assays).

Problem 2: I observe a loss of the main peak and the appearance of new peaks in my HPLC analysis of an aged ACTH (1-17) solution.

Possible Cause Troubleshooting Step
Chemical Degradation - The appearance of new, more polar peaks could indicate deamidation. Consider adjusting the pH of your solution to be slightly acidic.- The presence of peaks with slightly altered retention times could be due to oxidation of methionine or tryptophan. Prepare solutions in degassed buffers and minimize exposure to air.- Fragmentation of the peptide due to hydrolysis at labile peptide bonds can result in multiple smaller peaks.
Aggregation - A decrease in the main peak area without the appearance of distinct degradation peaks might suggest the formation of aggregates that are either not eluting or are precipitating. Analyze the sample by size-exclusion chromatography (SEC) to detect aggregates.
Microbial Contamination - If the solution was not prepared and stored under sterile conditions, microbial growth can lead to enzymatic degradation of the peptide. Use sterile buffers and filter-sterilize the peptide solution if necessary.

Quantitative Data Summary

While specific quantitative stability data for ACTH (1-17) is limited in the public domain, the following table summarizes general stability information based on data for full-length ACTH and common peptide characteristics.

Table 1: Summary of Factors Affecting ACTH Peptide Stability in Solution

Factor Condition Effect on Stability Recommendation
Temperature Room Temperature (20-25°C)Significant degradation can occur, especially over several hours.Store solutions at 4°C for short-term and -20°C or -80°C for long-term storage.
4°CGenerally stable for up to a week.Suitable for short-term storage of working solutions.
-20°C / -80°CHigh stability for months to years.Recommended for long-term storage of stock solutions.
pH Acidic (pH < 7)Generally more stable, minimizes deamidation.Prepare and store solutions in slightly acidic buffers (pH 5-7).
Neutral to Alkaline (pH ≥ 7)Increased rate of deamidation of asparagine residues.Avoid prolonged storage at neutral or alkaline pH if possible.
Proteases Presence of proteasesRapid degradation through cleavage of peptide bonds.Use sterile, protease-free water and buffers. Consider adding protease inhibitors for experiments with biological samples.
Oxidizing Agents Exposure to air, metal ionsOxidation of methionine and tryptophan residues.Use degassed buffers and store solutions under an inert gas (e.g., argon or nitrogen).
Freeze-Thaw Cycles Repeated cyclesCan lead to aggregation and degradation.Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[2][3][4]

Experimental Protocols

Protocol: General Procedure for Assessing ACTH (1-17) Stability by HPLC

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and specific experimental needs.

  • Preparation of ACTH (1-17) Stock Solution:

    • Accurately weigh a known amount of lyophilized ACTH (1-17) peptide.

    • Reconstitute the peptide in a suitable solvent (e.g., sterile water or 10% acetonitrile in water) to a final concentration of 1 mg/mL.

  • Forced Degradation Studies (Optional but Recommended):

    • To identify potential degradation products and validate the stability-indicating nature of the HPLC method, subject the peptide solution to stress conditions:

      • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

      • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before injection.

      • Oxidation: Add a small volume of 3% hydrogen peroxide and incubate at room temperature for a defined period.

      • Thermal Stress: Incubate the peptide solution at an elevated temperature (e.g., 60°C).

      • Photostability: Expose the peptide solution to UV light.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Column: A C18 reversed-phase column is a common choice for peptide analysis (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm or 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact ACTH (1-17) peptide over time under different storage conditions.

    • Observe the formation of new peaks, which represent degradation products.

    • Calculate the percentage of remaining peptide at each time point to determine the degradation rate.

Visualizations

ACTH_Degradation_Pathway cluster_degradation Degradation Pathways ACTH_1_17 Intact ACTH (1-17) (SYSMEHFRWGKPVGKKR) Deamidation Deamidation (Asn -> Asp/isoAsp) ACTH_1_17->Deamidation Neutral/Alkaline pH Oxidation Oxidation (Met -> Met-sulfoxide) (Trp -> various products) ACTH_1_17->Oxidation Oxidizing agents, air Proteolysis Proteolytic Cleavage (Fragmentation) ACTH_1_17->Proteolysis Proteases Degraded_Products Degraded Products (Loss of Bioactivity) Deamidation->Degraded_Products Oxidation->Degraded_Products Proteolysis->Degraded_Products

Caption: Potential degradation pathways of ACTH (1-17) in solution.

Experimental_Workflow start Start: Lyophilized ACTH (1-17) reconstitute Reconstitute Peptide in desired buffer start->reconstitute aliquot Aliquot into single-use vials reconstitute->aliquot storage Store aliquots under different conditions (e.g., Temp, pH) aliquot->storage sampling Sample at various time points storage->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc data_analysis Data Analysis: - % Remaining Peptide - Degradation Products hplc->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: General workflow for an ACTH (1-17) stability study.

Troubleshooting_Tree start Inconsistent Experimental Results? check_storage Are peptide storage conditions optimal? (-20°C or -80°C, aliquoted) start->check_storage check_prep Is the solution preparation correct? (Sterile buffer, pH 5-7) check_storage->check_prep Yes fix_storage Action: Implement proper storage and handling check_storage->fix_storage No check_assay Are assay conditions validated and consistent? check_prep->check_assay Yes fix_prep Action: Re-prepare solution using best practices check_prep->fix_prep No success Problem Resolved check_assay->success Yes fix_assay Action: Optimize and validate assay parameters check_assay->fix_assay No fix_storage->start fix_prep->start fix_assay->start

Caption: Troubleshooting decision tree for inconsistent results.

References

Improving the solubility of ACTH (1-17) for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACTH (1-17). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility and stability of ACTH (1-17) for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving lyophilized ACTH (1-17)?

A1: The primary recommended solvent for ACTH (1-17) is sterile, deionized water. Several suppliers indicate that ACTH (1-17) is soluble in water.[1] For peptides that are difficult to dissolve in water alone, alternative strategies can be employed.

Q2: My ACTH (1-17) peptide won't dissolve completely in water. What should I do?

A2: If you encounter solubility issues with water, consider the following options:

  • Sonication: Brief periods of sonication can help break up aggregates and facilitate dissolution.

  • pH Adjustment: Since ACTH (1-17) has a net positive charge at neutral pH, dissolving it in a slightly acidic solution (e.g., 10%-30% acetic acid) can improve solubility.

  • Organic Solvents: For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration.[2][3]

Q3: What is the recommended storage condition for lyophilized and reconstituted ACTH (1-17)?

A3:

  • Lyophilized Powder: Store desiccated at -20°C for long-term stability.[4][5]

  • Reconstituted Solutions: For short-term storage (2-7 days), keep at 4°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4][5] Adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can also improve stability for long-term storage.[4][5]

Q4: How stable is ACTH (1-17) in solution at room temperature?

A4: While lyophilized ACTH is stable for up to 3 weeks at room temperature, reconstituted solutions are less stable.[4][5] It is recommended to prepare fresh solutions for each experiment. If temporary storage at room temperature is necessary, it should be for the shortest duration possible, ideally no more than a few hours.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon adding to buffer The peptide has low solubility in the final buffer conditions (e.g., pH, salt concentration).First, dissolve the peptide in a minimal amount of a suitable solvent (e.g., water, DMSO) to create a concentrated stock solution. Then, slowly add the stock solution to your experimental buffer with gentle vortexing.
Cloudy or hazy solution The peptide may be forming aggregates.Briefly sonicate the solution in an ice bath. You can also try gentle warming (to 37°C) to aid dissolution.[1] Ensure the final solution is clear before use.
Inconsistent experimental results Peptide degradation due to improper storage or multiple freeze-thaw cycles.Aliquot stock solutions into single-use vials and store them at -20°C or -80°C. Use a fresh aliquot for each experiment. Avoid repeated freezing and thawing.[1][4][5]
Low biological activity The peptide may have degraded, or the concentration is inaccurate due to incomplete dissolution.Ensure the peptide is fully dissolved before use. Use a fresh vial of lyophilized peptide if degradation is suspected. Verify the peptide concentration using a suitable method if possible.

Data Presentation

Table 1: Solubility of ACTH (1-17) in Common Solvents

Solvent Reported Solubility Notes
Water SolubleGenerally the first choice for reconstitution.
Phosphate-Buffered Saline (PBS), pH 7.2 Approximately 5 mg/mL (for ACTH 18-39)While specific data for ACTH (1-17) is limited, related fragments show good solubility in PBS.[2]
DMSO (Dimethyl sulfoxide) SolubleUseful for creating concentrated stock solutions, which can then be diluted in aqueous buffers.
Acetonitrile SolubleCan be used as an alternative to DMSO for initial solubilization.

Note: Specific quantitative solubility data for ACTH (1-17) is not widely available in the searched literature. The information provided is based on manufacturer recommendations and data for related ACTH fragments.

Table 2: Storage and Stability Recommendations for ACTH (1-17)

Form Storage Temperature Duration Recommendations
Lyophilized Powder -20°CLong-termStore in a desiccator to protect from moisture.
Reconstituted in Water/Buffer 4°C2-7 daysPrepare fresh if possible.
Reconstituted in Water/Buffer -20°C or -80°CMonthsAliquot to avoid freeze-thaw cycles. Consider adding a carrier protein (0.1% HSA or BSA).[4][5]

Experimental Protocols

Protocol: In Vitro cAMP Production Assay

This protocol describes a method to measure the ability of ACTH (1-17) to stimulate cyclic AMP (cAMP) production in cells expressing the melanocortin 1 receptor (MC1R).

Materials:

  • HEK293 cells stably expressing human MC1R

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • ACTH (1-17)

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., TR-FRET based)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HEK293-hMC1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Ligand Preparation: Prepare a stock solution of ACTH (1-17) in sterile water. Perform serial dilutions in Opti-MEM I containing 0.5 mM IBMX to achieve the desired final concentrations (e.g., ranging from 1 pM to 1 µM). IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the ACTH (1-17) dilutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence) on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP produced in each well based on the standard curve.

    • Plot the cAMP concentration against the log of the ACTH (1-17) concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

G ACTH (1-17) Solubility Workflow start Lyophilized ACTH (1-17) dissolve_water Dissolve in sterile water start->dissolve_water check_solubility Is the solution clear? dissolve_water->check_solubility use_solution Solution ready for use check_solubility->use_solution Yes troubleshoot Troubleshoot check_solubility->troubleshoot No sonicate Sonicate briefly sonicate->check_solubility troubleshoot->sonicate Option 1 dissolve_dmso Dissolve in minimal DMSO troubleshoot->dissolve_dmso Option 2 dilute_buffer Slowly dilute with aqueous buffer dissolve_dmso->dilute_buffer dilute_buffer->check_solubility G ACTH (1-17) Signaling Pathway via MC1R cluster_cell Cell Membrane ACTH ACTH (1-17) MC1R MC1R (G-protein coupled receptor) ACTH->MC1R Binds to G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., for melanogenesis) CREB->Gene_expression Promotes

References

Technical Support Center: Enhancing In Vivo Stability of ACTH (1-17)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for preventing the enzymatic degradation of Adrenocorticotropic hormone (ACTH) (1-17) in vivo.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-17) and why is its in vivo stability a primary concern?

Adrenocorticotropic hormone (ACTH) (1-17) is a peptide fragment derived from the processing of its precursor, pro-opiomelanocortin (POMC).[1][2] In the hypothalamus and other tissues, the full ACTH (1-39) molecule is cleaved by the enzyme prohormone convertase 2 (PC2) to produce ACTH (1-17) and a C-terminal fragment.[1][2][3] Like most therapeutic peptides, ACTH (1-17) is highly susceptible to rapid degradation by endogenous proteases in the bloodstream and tissues.[4][5] This enzymatic breakdown leads to a very short in vivo half-life, which can significantly limit its therapeutic efficacy and bioavailability.[4][6] Therefore, understanding and preventing this degradation is critical for developing effective ACTH (1-17)-based therapeutics.

Q2: What are the primary enzymes responsible for degrading ACTH in vivo?

The degradation of ACTH and its fragments is carried out by several proteolytic enzymes. While the full ACTH (1-39) is processed by prohormone convertases like PC1/3 and PC2, its subsequent breakdown in circulation involves various peptidases.[1][2][3] The specific enzymes that act on the ACTH (1-17) fragment include:

  • Aminopeptidases and Carboxypeptidases: These enzymes cleave amino acids from the N-terminus and C-terminus of the peptide, respectively.[4] Carboxypeptidase E (CPE) is known to remove basic amino acid residues from the C-terminus of ACTH (1-17) as part of its natural processing into smaller peptides like α-MSH.[1][3]

  • Endopeptidases: Enzymes like trypsin and chymotrypsin can cleave internal peptide bonds, particularly at sites with basic or aromatic amino acid residues.[7]

  • Cysteine Proteases: Cathepsin L has been identified as a key enzyme in the processing of POMC to produce ACTH, suggesting its potential role in its subsequent metabolism.[8]

Q3: What is the typical in vivo half-life of ACTH?

The in vivo half-life of ACTH is very short, typically measured in minutes. Studies in humans and animals have reported varying half-lives depending on the measurement method (bioassay vs. immunoassay), but they consistently fall in a short range.

  • In humans, the half-life of ACTH is reported to be between 10 and 30 minutes.[9]

  • Some studies using immunoassays suggest a half-life of 8-14 minutes.[10]

  • Animal studies in rats have shown an average half-life of approximately 6-7 minutes.[11][12]

This rapid clearance underscores the challenge of maintaining therapeutic concentrations of ACTH-related peptides in vivo.

Q4: What are the main strategies to prevent the enzymatic degradation of ACTH (1-17)?

Several strategies can be employed, individually or in combination, to protect ACTH (1-17) from enzymatic breakdown and extend its half-life.[4][13] These can be broadly categorized into chemical modifications and formulation strategies.

Chemical Modification Strategies:

  • Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can block the action of exopeptidases.[4][14]

  • Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids at cleavage sites can make the peptide unrecognizable to degradative enzymes.[5][14]

  • Cyclization: Creating a covalent bond between the N- and C-termini (head-to-tail cyclization) or between the main chain and a side chain can introduce structural rigidity, making the peptide more resistant to proteolysis.[5]

  • PEGylation: Conjugating polyethylene glycol (PEG) to the peptide increases its size, which can shield it from enzymes and reduce renal clearance.[4]

Formulation and Delivery Strategies:

  • Encapsulation: Using systems like liposomes or nanoparticles can protect the peptide from the surrounding environment until it reaches its target site.[15]

  • Co-administration with Protease Inhibitors: Administering the peptide along with broad-spectrum protease inhibitors like aprotinin can reduce its degradation in vivo.[7] However, this approach can lead to unwanted side effects due to the non-specific inhibition of essential enzymes.[4]

  • pH Optimization: In formulations, controlling the pH with buffers can minimize chemical degradation pathways like hydrolysis.[13]

Q5: How do I choose the right stabilization strategy for my experiment?

The optimal strategy depends on the specific research goals, the intended route of administration, and the desired duration of action.

  • For initial in vitro or short-term in vivo studies: Simple terminal modifications (acetylation, amidation) or co-administration with a protease inhibitor like aprotinin might be sufficient to establish proof-of-concept.[16][17]

  • For developing a therapeutic candidate with a longer half-life: More advanced strategies like D-amino acid substitution, cyclization, or PEGylation are generally required.[4][5] These modifications often involve more complex synthesis and may require screening multiple analogs to find one that retains high bioactivity while exhibiting enhanced stability.

  • For oral delivery: Encapsulation in protective nanoparticles or mucoadhesive systems is necessary to overcome the harsh enzymatic environment of the gastrointestinal tract.[7]

It is often necessary to combine approaches, such as creating a chemically modified analog and then incorporating it into a protective delivery system.

Troubleshooting Guides

Scenario 1: Low or Inconsistent Bioavailability of ACTH (1-17) in Animal Models

Problem: You are administering synthetic ACTH (1-17) to an animal model (e.g., via intravenous or intraperitoneal injection) but observe a much lower-than-expected physiological response, or the response varies significantly between subjects.

Possible Cause: Rapid enzymatic degradation of the peptide in circulation immediately following administration. The short half-life of unmodified peptides means that a significant portion may be degraded before reaching the target receptor.[4][6]

Solutions:

  • Assess Peptide Stability: First, confirm the degradation rate by performing an in vivo stability assay (see Experimental Protocols section below). This will provide a baseline half-life for your peptide in the chosen animal model.

  • Incorporate Chemical Modifications: Synthesize and test analogs of ACTH (1-17) with protective modifications.

    • Start Simple: Begin with N-terminal acetylation and C-terminal amidation, as these are straightforward modifications that can prevent degradation by exopeptidases.[14][17]

    • Advanced Modifications: If terminal modifications are insufficient, consider substituting an L-amino acid at a known or predicted cleavage site with its D-isomer.[5]

  • Use a Formulation Strategy:

    • PEGylation: Conjugate PEG to your peptide to increase its hydrodynamic radius, thereby protecting it from enzymatic attack and slowing renal clearance.[4]

    • Co-administer with an Inhibitor: As a temporary solution for experimental purposes, co-inject the peptide with a protease inhibitor like aprotinin. Note that this is generally not a viable long-term therapeutic strategy.[4]

Scenario 2: Difficulty Detecting ACTH (1-17) in Plasma/Serum Samples

Problem: After administering ACTH (1-17) in vivo, you are unable to detect or accurately quantify the peptide in collected blood samples using methods like LC-MS or ELISA.

Possible Cause: Pre-analytical degradation. ACTH is notoriously unstable, and significant degradation can occur after blood collection if samples are not handled properly.[18][19] Factors like storage temperature and time before centrifugation are critical.[16][20]

Solutions:

  • Optimize Blood Collection:

    • Use collection tubes containing EDTA as an anticoagulant.[16]

    • Consider using tubes that also contain a protease inhibitor, such as aprotinin, although its benefit can be temperature-dependent.[16][19]

  • Immediate Chilling: Place blood samples in an ice bath immediately after collection.[12] Low temperatures slow the activity of proteolytic enzymes.[19]

  • Prompt Processing: Centrifuge the samples as soon as possible (ideally within 15-30 minutes) at 4°C to separate the plasma.[12]

  • Storage: Immediately freeze the separated plasma at -80°C until analysis.[14] Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[14]

Quantitative Data Summary

Table 1: In Vivo Half-Life of ACTH in Different Species
SpeciesHalf-Life (minutes)Method of DeterminationReference
Human10 - 30Not specified[9]
Human8 - 14Immunoassay[10]
Rat6 - 7Pulsatility Pattern Analysis[11]
Primate~198 (slow component)Radioiodinated CRF (for comparison)[21]

Note: The half-life of ACTH can vary based on the specific fragment being measured and the analytical technique used.

Table 2: Stability of ACTH in Whole Blood Under Different Pre-Analytical Conditions
AnticoagulantStorage TemperatureDuration of StabilityReference
EDTA4°C8 hours[16][19]
EDTA + Aprotinin4°C4 hours[16][19]
EDTA + Aprotinin22°C (Room Temp)2 hours[16][19]
EDTARoom TemperatureUp to 6 hours[12]

Experimental Protocols

Protocol: General Method for In Vivo Peptide Stability Assay

This protocol outlines the key steps to determine the in vivo half-life of ACTH (1-17) or its analogs.

1. Materials and Reagents:

  • Test peptide (ACTH (1-17) or analog) of high purity (>95%)

  • Vehicle for injection (e.g., sterile saline)

  • Anesthetic (if required for blood collection)

  • Blood collection tubes (containing EDTA and/or protease inhibitors)

  • Ice bath, refrigerated centrifuge

  • Protein precipitation agent (e.g., cold acetonitrile (ACN) or trichloroacetic acid (TCA))

  • Analytical standards for LC-MS/MS or HPLC

2. Experimental Procedure:

  • Animal Dosing: Administer a single bolus dose of the peptide to the animal model (e.g., rat or mouse) via intravenous (IV) injection for the most accurate pharmacokinetic data.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-injection. A typical schedule might be: 0, 2, 5, 10, 15, 30, 60, and 120 minutes. The exact timing should be adjusted based on the expected half-life.

  • Sample Handling: Immediately place collected blood into pre-chilled EDTA tubes and put them on ice.[16]

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at ~2000 x g for 10 minutes at 4°C. Carefully collect the plasma supernatant.

  • Protein Precipitation: To stop all enzymatic activity and prepare the sample for analysis, precipitate the plasma proteins. A common method is to add three volumes of cold acetonitrile to one volume of plasma.[22] Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant to a new tube for analysis. Quantify the concentration of the intact peptide using a validated analytical method, typically LC-MS/MS, which offers high sensitivity and specificity.[23]

  • Data Analysis: Plot the plasma concentration of the peptide versus time on a semi-logarithmic scale. Calculate the elimination half-life (t½) from the slope of the terminal phase of the curve using one-phase decay analysis.[23]

Visualizations

Signaling and Processing Pathways

ACTH_Signaling_Pathway cluster_cell Adrenocortical Cell ACTH ACTH (1-17) MC2R MC2R (Receptor) ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Steroidogenesis PKA->Response Phosphorylates Targets

Caption: ACTH (1-17) signaling via the MC2R G-protein coupled receptor.

POMC_Processing_Pathway POMC Pro-opiomelanocortin (POMC) ProACTH Pro-ACTH POMC->ProACTH BLPH β-Lipotropin POMC->BLPH ACTH_full ACTH (1-39) ProACTH->ACTH_full ACTH_1_17 ACTH (1-17) ACTH_full->ACTH_1_17 CLIP CLIP (ACTH 18-39) ACTH_full->CLIP alphaMSH α-MSH ACTH_1_17->alphaMSH PC1_3_1 PC1/3 PC1_3_1->ProACTH PC1_3_2 PC1/3 PC1_3_2->ACTH_full PC2 PC2 PC2->ACTH_1_17 CPE_PAM CPE / PAM CPE_PAM->alphaMSH

Caption: Enzymatic processing of POMC to yield ACTH (1-17) and other peptides.

Workflows and Logic Diagrams

InVivo_Stability_Workflow start Start admin 1. Administer Peptide to Animal Model (IV) start->admin collect 2. Collect Blood Samples at Timed Intervals admin->collect handle 3. Immediate Cooling (Ice) & Plasma Separation (4°C) collect->handle precip 4. Protein Precipitation (e.g., cold ACN) handle->precip analyze 5. Quantify Peptide (LC-MS/MS) precip->analyze calculate 6. Calculate Half-Life (t½) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the in vivo half-life of a peptide.

Degradation_Prevention_Strategies cluster_chem Chemical Modifications cluster_form Formulation & Delivery root Strategies to Prevent In Vivo Degradation term Terminal Capping (Amidation/Acetylation) root->term aa_sub D-Amino Acid Substitution root->aa_sub cyclo Cyclization root->cyclo peg PEGylation root->peg encap Encapsulation (Liposomes, Nanoparticles) root->encap inhib Co-administration with Protease Inhibitors root->inhib

Caption: Key strategies to enhance the in vivo stability of therapeutic peptides.

References

Troubleshooting inconsistent results in ACTH (1-17) assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACTH (1-17) assays.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during ACTH (1-17) quantification, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Inconsistent results between assay plates or on different days.

  • Question: Why am I observing high variability in my ACTH (1-17) measurements from one experiment to the next?

  • Answer: Inconsistent results in enzyme-linked immunosorbent assays (ELISAs) can stem from several factors.[1] Key areas to investigate include:

    • Pipetting Technique: Ensure pipettes are properly calibrated and that your technique is consistent. Use fresh pipette tips for each standard, sample, and reagent to avoid cross-contamination.[2][3]

    • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your assay protocol.[1][2] Fluctuations in environmental conditions can impact results.[1] Use plate sealers to prevent evaporation and ensure uniform temperature across the plate.[1]

    • Washing Steps: Insufficient or inconsistent washing can lead to high background and variability. Ensure all wells are washed thoroughly and uniformly.[1][2]

    • Reagent Preparation: Prepare fresh reagent solutions for each assay and ensure they are well-mixed before use.[2] Avoid using reagents from different kit lots.[4]

Issue 2: High background signal in all wells.

  • Question: My blank wells and low concentration standards are showing a high signal. What could be the cause?

  • Answer: A high background signal can obscure the detection of low ACTH (1-17) concentrations. Common causes include:

    • Insufficient Washing: Residual enzyme conjugate can lead to a high background. Increase the number of wash steps or the soaking time during washes.[2]

    • Contaminated Reagents: The TMB substrate solution can become contaminated, leading to non-specific signal.[2] Use fresh substrate for each experiment. Contamination of buffers or other reagents with horseradish peroxidase (HRP) can also be a cause.[3]

    • Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies. You may need to try a different blocking reagent.[2][5]

    • High Antibody Concentration: The concentration of the detection antibody may be too high.[2] Consider titrating the antibody to determine the optimal concentration.

Issue 3: Poor standard curve performance (low R² value).

  • Question: My standard curve is not linear and has a low coefficient of determination (R² < 0.99). How can I improve it?

  • Answer: A reliable standard curve is crucial for accurate quantification.[6] A poor standard curve can result from:

    • Incorrect Standard Preparation: Double-check calculations and dilutions for your standard solutions.[6] Ensure the lyophilized standard is properly reconstituted and stored.[6]

    • Pipetting Inaccuracy: Small errors in pipetting the standards can lead to significant deviations in the curve.[6]

    • Matrix Effects: Components in the sample matrix may interfere with the antibody-antigen binding differently than the buffer used for the standards.[7][8]

Issue 4: Suspected cross-reactivity with other ACTH fragments.

  • Question: How can I be sure my assay is specific for ACTH (1-17) and not detecting other forms of ACTH?

  • Answer: Assay specificity is critical, especially when measuring specific peptide fragments.

    • Antibody Specificity: The antibodies used in the assay should be highly specific for the N-terminal region of ACTH (1-17). Some commercial ACTH assays are designed to detect the full ACTH (1-39) molecule and may show varying degrees of cross-reactivity with fragments.[4][9]

    • Assay Design: A "sandwich" ELISA format, where one antibody captures the N-terminal and another detects a different epitope within the 1-17 sequence, can improve specificity.[4][10]

    • Cross-Reactivity Testing: Review the manufacturer's data on cross-reactivity with related peptides like ACTH (1-24), ACTH (1-39), and CLIP (ACTH 18-39).[4][11][12]

Issue 5: Sample-related issues affecting results.

  • Question: Could the way I collect and handle my samples be impacting my ACTH (1-17) measurements?

  • Answer: Yes, proper sample collection and handling are critical for accurate results.

    • Sample Type: For ACTH measurements, EDTA plasma is the recommended sample type.[4][13][14] Serum is generally not recommended as ACTH is less stable in serum.[4]

    • Sample Stability: ACTH is susceptible to degradation. Plasma samples should be separated from cells promptly, preferably in a refrigerated centrifuge, and stored at -20°C or lower if not assayed within a few hours.[4][13][14] Avoid repeated freeze-thaw cycles.[4]

    • Matrix Effects: The sample matrix can contain interfering substances.[7][8][15] This can be addressed by diluting the sample, though this may reduce sensitivity.[8][15] A spike and recovery experiment can help determine if matrix effects are present.[8]

Quantitative Data Summary

Table 1: Example Cross-Reactivity Profile for an ACTH Immunoassay

Cross-ReactantSpike Concentration (pg/mL)% Cross-Reactivity
ACTH (1-17)5000< 0.000
ACTH (23-29)5000< 0.000
CalcitoninNot specifiedNot detected
OsteocalcinNot specifiedNot detected
Parathyroid Hormone (PTH)Not specifiedNot detected
Note: This data is from an assay for full-length ACTH and indicates low cross-reactivity with the specified fragments.[4] Assays specifically designed for ACTH (1-17) should have high reactivity with ACTH (1-17) and low reactivity with other fragments.

Experimental Protocols

1. ACTH (1-17) Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Competitive ELISA Example)

This protocol is a generalized example and should be adapted based on the specific manufacturer's instructions.

  • Reagent Preparation: Bring all reagents and samples to room temperature before use.[16] Prepare wash buffer by diluting the concentrated buffer with deionized water.[16] Reconstitute lyophilized standards and create a dilution series.[16]

  • Plate Washing: Wash the microtiter plate twice with wash buffer before adding samples.[16]

  • Sample and Standard Addition: Add 50 µL of standards and samples to the appropriate wells.[16]

  • Biotin-Labeled Antibody Addition: Immediately add 50 µL of biotin-labeled anti-ACTH (1-17) antibody to each well. Gently tap the plate to mix.[16]

  • Incubation: Seal the plate and incubate for 45 minutes at 37°C.[16]

  • Washing: Wash the plate three times with wash buffer.[16]

  • HRP-Streptavidin Conjugate (SABC) Addition: Add 100 µL of SABC working solution to each well.[16]

  • Incubation: Seal the plate and incubate for 30 minutes at 37°C.[16]

  • Washing: Wash the plate five times with wash buffer.[16]

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well.[16]

  • Incubation: Incubate the plate in the dark at 37°C for 10-20 minutes.[16]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm within 10 minutes.[4]

2. ACTH (1-17) Mass Spectrometry (LC-MS/MS) Protocol Outline

This is a general workflow for the quantification of ACTH (1-17) using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation:

    • Aliquots of plasma samples, calibrators, and quality controls are prepared.[17]

    • An internal standard (e.g., a stable isotope-labeled version of ACTH (1-17) or a related peptide) is added.[17]

    • Immunoaffinity purification is often employed to specifically capture ACTH (1-17) from the complex plasma matrix, using magnetic beads coated with an anti-ACTH antibody.[17]

  • Liquid Chromatography (LC) Separation:

    • The purified sample is injected into a high-performance liquid chromatography (HPLC) system.

    • A C18 or similar reverse-phase column is typically used to separate ACTH (1-17) from other components.

    • A gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase with an acid modifier (e.g., formic acid) is used for elution.

  • Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[17]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • A specific precursor ion (the charged ACTH (1-17) molecule) is selected in the first quadrupole.[17][18]

    • The precursor ion is fragmented in the collision cell.[17]

    • Specific product ions are monitored in the third quadrupole.[17]

  • Data Analysis:

    • The peak areas of the product ions for ACTH (1-17) and the internal standard are measured.

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

    • The concentration of ACTH (1-17) in the unknown samples is determined from the calibration curve.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (1-17) ACTH (1-17) MC1R MC1R ACTH (1-17)->MC1R Binds G_Protein G Protein (Gs) MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenesis) CREB->Gene_Expression Regulates

Caption: ACTH (1-17) signaling via the MC1R G-protein coupled receptor.

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep wash1 Wash Plate prep->wash1 add_std_sample Add Standards and Samples wash1->add_std_sample add_biotin_ab Add Biotinylated Detection Antibody add_std_sample->add_biotin_ab incubate1 Incubate add_biotin_ab->incubate1 wash2 Wash Plate incubate1->wash2 add_sabc Add HRP-Streptavidin (SABC) wash2->add_sabc incubate2 Incubate add_sabc->incubate2 wash3 Wash Plate incubate2->wash3 add_tmb Add TMB Substrate wash3->add_tmb incubate3 Incubate in Dark add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate end End read_plate->end

Caption: Experimental workflow for a competitive ACTH (1-17) ELISA.

Troubleshooting_Workflow start Inconsistent Results check_basics Review Basic Technique: - Pipetting - Incubation Times/Temps - Washing Procedure start->check_basics check_reagents Examine Reagents: - Freshly Prepared? - Correct Dilutions? - Expiration Dates? start->check_reagents check_std_curve Analyze Standard Curve: - R² Value > 0.99? - Correct Preparation? start->check_std_curve check_sample Investigate Sample Issues: - Correct Sample Type (EDTA Plasma)? - Proper Storage? - Potential Matrix Effects? start->check_sample solution_basics Refine Technique & Re-run Assay check_basics->solution_basics solution_reagents Prepare Fresh Reagents & Re-run Assay check_reagents->solution_reagents solution_std_curve Re-prepare Standards & Re-run Assay check_std_curve->solution_std_curve solution_sample Optimize Sample Handling & Consider Dilution/Spike-Recovery check_sample->solution_sample

Caption: Troubleshooting decision tree for inconsistent ACTH (1-17) assay results.

References

Minimizing off-target effects of ACTH (1-17) in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ACTH (1-17), with a focus on minimizing its off-target effects. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate effective experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-17) and what is its primary on-target effect?

Adrenocorticotropic hormone (ACTH) (1-17) is a synthetic peptide fragment of the full-length ACTH (1-39). Its primary and most well-characterized on-target effect is as a potent agonist of the human melanocortin 1 receptor (MC1R)[1].

Q2: What are the known off-target effects of ACTH (1-17)?

The primary off-target effects of ACTH (1-17) arise from its non-selective binding and activation of other melanocortin receptors (MCRs), namely MC3R, MC4R, and MC5R[2]. While it is the minimal fragment required for activation of the ACTH receptor (MC2R), its potency at this receptor is significantly lower compared to the full-length ACTH (1-39)[3][4]. This lack of selectivity can lead to a range of unintended biological responses in experimental systems.

Q3: How can I minimize the off-target effects of ACTH (1-17) in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of ACTH (1-17) that elicits the desired on-target effect (MC1R activation) with minimal engagement of off-target receptors.

  • Use of Selective Antagonists: Employ antagonists specific for the off-target receptors (MC3R, MC4R, MC5R) to block their activation by ACTH (1-17).

  • Cell Line Selection: Utilize cell lines that predominantly express the target receptor (MC1R) and have low or no expression of the off-target receptors.

  • Peptide Analogs: In some cases, exploring structurally related peptide analogs with improved selectivity profiles may be beneficial. Research has focused on modifying the peptide backbone or specific amino acid residues to enhance receptor-specific interactions[2].

Q4: Where can I find quantitative data on the binding and potency of ACTH (1-17) at different melanocortin receptors?

A summary of the available quantitative data for ACTH fragments at the five human melanocortin receptors is provided in the "Quantitative Data Summary" section below. Direct binding affinity (Ki) and functional potency (EC50) values for ACTH (1-17) across all five receptors are not consistently reported in the literature, highlighting the challenges in fully characterizing its selectivity profile.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal in cAMP assay - Non-specific activation of other GPCRs. - High basal cAMP levels in the cell line. - Reagent or technical issues.- Use a selective antagonist for the suspected off-target receptor. - Optimize cell density and serum starvation conditions. - Review and optimize the cAMP assay protocol; check reagent quality.
Inconsistent results between experiments - Variability in peptide stock solution. - Cell passage number and health. - Inconsistent incubation times or temperatures.- Prepare fresh peptide stock solutions and store them properly. - Maintain a consistent cell culture practice and use cells within a defined passage number range. - Standardize all experimental parameters meticulously.
Unexpected physiological responses in vivo - Activation of off-target melanocortin receptors in various tissues. - Complex downstream signaling cascades.- Administer selective antagonists for off-target receptors. - Use tissue-specific knockout animal models if available. - Conduct detailed pharmacokinetic and pharmacodynamic studies.
Low potency at the intended target (MC1R) - Peptide degradation. - Incorrect peptide concentration. - Low receptor expression in the experimental system.- Handle the peptide according to the manufacturer's instructions to prevent degradation. - Verify the concentration of the peptide stock solution. - Confirm MC1R expression levels in your cell line or tissue using qPCR or western blotting.

Quantitative Data Summary

The following table summarizes the available binding affinity (Ki) and functional potency (EC50) data for ACTH fragments at the five human melanocortin receptors. It is important to note that data for ACTH (1-17) is limited, and values for the full-length ACTH (1-39) and other fragments are included for a broader understanding of the selectivity profile.

ReceptorLigandBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Reference(s)
MC1R ACTH (1-17)0.21Potent Agonist[1]
MC2R ACTH (1-17)-Minimal activity[3]
ACTH (1-15)-1450[4]
MC3R ACTH (1-39)-~4.29 (chicken)[5]
MC4R ACTH (1-39)-~5.34 (chicken)[5]
MC5R ACTH (1-24)-Nanomolar range[6]

Note: The potency of ACTH fragments at MC2R is highly dependent on the presence of the Melanocortin Receptor Accessory Protein (MRAP)[7]. The EC50 values for chicken MC3R and MC4R are provided as an estimation of potency.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of ACTH (1-17) for a specific melanocortin receptor.

Materials:

  • Cell membranes prepared from cells expressing the melanocortin receptor of interest.

  • Radiolabeled ligand (e.g., [125I]-NDP-α-MSH).

  • Unlabeled ACTH (1-17) for competition.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes + radiolabeled ligand.

    • Non-specific Binding: Cell membranes + radiolabeled ligand + a high concentration of unlabeled ligand (e.g., 1 µM NDP-α-MSH).

    • Competition Binding: Cell membranes + radiolabeled ligand + increasing concentrations of ACTH (1-17).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ACTH (1-17) and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of ACTH (1-17) to stimulate cyclic AMP (cAMP) production, a downstream signaling event of melanocortin receptor activation.

Materials:

  • Cells expressing the melanocortin receptor of interest.

  • ACTH (1-17).

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for 15-30 minutes at 37°C.

  • Stimulation: Add increasing concentrations of ACTH (1-17) to the wells and incubate for 15-30 minutes at 37°C.

  • Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement following the kit protocol.

  • Data Analysis: Plot the cAMP concentration against the log concentration of ACTH (1-17) and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

ACTH_Signaling_Pathway ACTH_1_17 ACTH (1-17) MC1R MC1R (On-Target) ACTH_1_17->MC1R Off_Target Off-Target Receptors ACTH_1_17->Off_Target G_alpha_s Gαs MC1R->G_alpha_s MC2R MC2R MC2R->G_alpha_s MC3R MC3R MC3R->G_alpha_s MC4R MC4R MC4R->G_alpha_s MC5R MC5R MC5R->G_alpha_s Off_Target->MC2R Off_Target->MC3R Off_Target->MC4R Off_Target->MC5R AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Downstream_Effects Diverse Downstream Physiological Effects PKA->Downstream_Effects Gene_Expression Gene Expression (e.g., Melanogenesis) CREB->Gene_Expression Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation Incubation_Bind Incubation with Radioligand & ACTH (1-17) Membrane_Prep->Incubation_Bind Filtration Filtration Incubation_Bind->Filtration Counting_Bind Scintillation Counting Filtration->Counting_Bind Ki_Calc Ki Determination Counting_Bind->Ki_Calc Cell_Culture Cell Culture Stimulation Stimulation with ACTH (1-17) Cell_Culture->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Detection cAMP Detection Cell_Lysis->cAMP_Detection EC50_Calc EC50 Determination cAMP_Detection->EC50_Calc

References

Proper storage and handling of lyophilized ACTH (1-17)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage, handling, and use of lyophilized Adrenocorticotropic Hormone (1-17). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to ensure the successful application of this peptide in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized ACTH (1-17)?

A1: Lyophilized ACTH (1-17) should be stored desiccated at -20°C or below.[1][2][3][4] While it can be stable for up to three weeks at room temperature, long-term storage requires freezing temperatures to ensure stability and integrity.[1][2] The product is often hygroscopic and should be protected from light.[3]

Q2: How should I reconstitute lyophilized ACTH (1-17)?

A2: It is recommended to reconstitute the lyophilized powder in sterile, distilled water (18MΩ-cm) to a concentration not less than 100 µg/ml.[2] For solutions with a concentration higher than 2 mg/ml, acetonitrile may be recommended.[3] Ensure the powder is fully dissolved by gentle vortexing or inversion.

Q3: What is the stability of ACTH (1-17) after reconstitution?

A3: Upon reconstitution, the solution should be stored at 4°C for short-term use (2-7 days).[1][2] For long-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles.[1][2][3] Some sources suggest that reconstituted standards and controls can be stored at 2-8°C for up to 24 hours or below -10°C for long-term storage, not exceeding three freeze-thaw cycles.[5] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stable for up to six months.[6]

Q4: Can I add a carrier protein to the reconstituted solution?

A4: Yes, for long-term storage of the reconstituted peptide, adding a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended to prevent degradation and adsorption to the vial surface.[1][2]

Q5: What is the primary mechanism of action for ACTH (1-17)?

A5: ACTH (1-17) is a potent agonist for the human melanocortin 1 receptor (MC1R) with a high binding affinity (Ki of approximately 0.21 nM).[4][6][7] It is a fragment of the full-length ACTH (1-39) and is involved in processes such as melanogenesis.[8] The binding of ACTH to its receptor, such as the melanocortin 2 receptor (MC2R) for full-length ACTH, activates G-proteins, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of the Protein Kinase A (PKA) signaling pathway.[9][10][11] This cascade ultimately stimulates steroidogenesis.[9][11]

Data Presentation: Storage and Stability Summary

Table 1: Storage Conditions for Lyophilized ACTH (1-17)

ConditionTemperatureDurationAdditional Notes
Long-Term-20°C or belowAt least one yearStore desiccated and protected from light.[1][2][3]
Short-TermRoom TemperatureUp to 3 weeksNot recommended for optimal stability.[1][2]

Table 2: Storage of Reconstituted ACTH (1-17) Solution

ConditionTemperatureDurationAdditional Notes
Short-Term4°C2-7 days[1][2]
Long-Term-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Adding a carrier protein (0.1% HSA/BSA) is recommended.[1][2][6]
Long-Term-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peptide will not dissolve completely. - Incorrect solvent used.- Concentration is too high.- Peptide has aggregated.- Ensure you are using sterile, high-purity water or the recommended solvent.[2][3]- Try further diluting the sample.- Gentle vortexing or sonication may aid dissolution.[6] Prepare fresh solutions promptly before use.[6]
Loss of biological activity or inconsistent results. - Improper storage of lyophilized powder or reconstituted solution.- Repeated freeze-thaw cycles.- Peptide degradation due to contamination.- Adsorption of the peptide to storage vial surfaces.- Always store the lyophilized peptide at -20°C or below.[3]- Aliquot the reconstituted solution into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles.[1][2][6]- Use sterile techniques and high-purity solvents during reconstitution.- For long-term storage of dilute solutions, add a carrier protein like 0.1% BSA or HSA.[1][2]
Precipitation observed in the solution after thawing. - The peptide has come out of solution during freezing.- Buffer incompatibility.- Allow the vial to warm to room temperature before use.- Gently vortex to redissolve the peptide.- Ensure the peptide is soluble in the buffer system used for your experiment.[12]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ACTH (1-17)

Objective: To properly solubilize lyophilized ACTH (1-17) for use in downstream experiments.

Materials:

  • Vial of lyophilized ACTH (1-17)

  • Sterile, high-purity distilled water (18MΩ-cm) or other recommended solvent

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Before opening, bring the vial of lyophilized peptide to room temperature. This prevents condensation from forming inside the vial.

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Carefully open the vial.

  • Add the required volume of sterile water to achieve the desired stock concentration (e.g., for a 1 mg vial, add 1 mL of water to create a 1 mg/mL stock solution). A minimum concentration of 100 µg/mL is recommended.[2]

  • Recap the vial and gently vortex or swirl until the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

  • For long-term storage, immediately aliquot the stock solution into sterile, low-protein-binding single-use tubes.

  • Store the aliquots at -20°C or -80°C until needed.

Protocol 2: General Cell-Based Bioassay (cAMP Accumulation)

Objective: To assess the biological activity of ACTH (1-17) by measuring its ability to stimulate cAMP production in cells expressing the melanocortin 1 receptor (MC1R).

Materials:

  • MC1R-expressing cell line (e.g., B16 melanoma cells or a transfected cell line)

  • Cell culture medium and supplements

  • Reconstituted ACTH (1-17) stock solution

  • Positive control (e.g., α-MSH)

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., ELISA, HTRF)

  • Multi-well cell culture plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Plate the MC1R-expressing cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Preparation of Standards and Samples: Prepare a serial dilution of the reconstituted ACTH (1-17) and the positive control (α-MSH) in the assay buffer. Include a "no treatment" control (buffer only).

  • Cell Stimulation:

    • Carefully remove the culture medium from the cells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the diluted ACTH (1-17), positive control, and no-treatment control to the respective wells.

    • Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation by removing the assay buffer.

    • Lyse the cells according to the protocol of your chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the assay kit's detection method.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the cAMP concentration against the log of the ACTH (1-17) concentration.

    • Calculate the EC50 value to determine the potency of the peptide. Compare the results to the positive control.

Mandatory Visualizations

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC1R MC1R G_Protein G-Protein (Gs) MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Steroidogenesis, Melanogenesis) CREB->Response Regulates Gene Transcription ACTH ACTH (1-17) ACTH->MC1R Binds

Caption: ACTH (1-17) signaling via the MC1R/cAMP/PKA pathway.

ACTH_Handling_Workflow cluster_storage Storage Options Start Receive Lyophilized ACTH (1-17) Vial Store_Lyo Store Lyophilized Peptide at -20°C or below Start->Store_Lyo Reconstitute Reconstitute with Sterile Water Store_Lyo->Reconstitute Check_Sol Ensure Complete Dissolution Reconstitute->Check_Sol Check_Sol->Reconstitute Not Dissolved (Gentle Vortex) Store_Sol Aliquot & Store Solution Check_Sol->Store_Sol Dissolved Short_Term Short-Term: 4°C (2-7 days) Store_Sol->Short_Term Long_Term Long-Term: -20°C / -80°C Store_Sol->Long_Term Use_Exp Use in Experiment End Data Analysis Use_Exp->End Short_Term->Use_Exp Long_Term->Use_Exp

Caption: Experimental workflow for handling lyophilized ACTH (1-17).

Troubleshooting_Guide Problem Inconsistent or No Biological Activity Check_Storage Was the peptide stored correctly? Problem->Check_Storage Check_Handling Were freeze-thaw cycles avoided? Check_Storage->Check_Handling Yes Sol_Storage Solution: Discard old stock. Use a fresh vial stored at -20°C. Check_Storage->Sol_Storage No Check_Controls Did positive controls work as expected? Check_Handling->Check_Controls Yes Sol_Handling Solution: Discard current stock. Prepare new aliquots from a fresh vial. Check_Handling->Sol_Handling No Sol_Controls_Yes Issue likely with ACTH (1-17) peptide integrity or concentration. Check_Controls->Sol_Controls_Yes Yes Sol_Controls_No Issue is likely with the assay system, not the peptide. Troubleshoot the experimental setup. Check_Controls->Sol_Controls_No No Sol_Controls_Yes->Sol_Storage

Caption: Troubleshooting logic for loss of ACTH (1-17) activity.

References

Technical Support Center: Synthesis and Purification of ACTH (1-17) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing and purifying the adrenocorticotropic hormone fragment (1-17) (ACTH (1-17)).

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the synthesis of ACTH (1-17)?

A1: The synthesis of ACTH (1-17) (Sequence: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH) presents several key challenges:

  • Aggregation: The presence of hydrophobic residues and the arginine-rich C-terminal sequence can lead to peptide chain aggregation on the solid support, resulting in incomplete reactions and low yields.[1][2]

  • Methionine Oxidation: The thioether side chain of methionine (Met) at position 4 is highly susceptible to oxidation to methionine sulfoxide (+16 Da) during synthesis and cleavage.[3][4]

  • Difficult Couplings: The bulky side chain of arginine (Arg) and its protecting group can sterically hinder coupling reactions, leading to deletion sequences.[1][5] The sequence also contains a proline residue which can make the subsequent coupling challenging.[5]

  • Tryptophan Alkylation: The indole ring of tryptophan (Trp) at position 9 is sensitive to alkylation by carbocations generated during the cleavage of protecting groups.[6]

  • Aspartimide Formation: Although ACTH (1-17) does not contain an aspartic acid residue, this is a common side reaction in Fmoc-SPPS to be aware of for other peptide syntheses.[7]

Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for ACTH (1-17)?

A2: The Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy is the most widely used and recommended method for ACTH (1-17) synthesis due to its use of milder cleavage conditions compared to the Boc/Bzl strategy.[8][9] This approach utilizes a base-labile Fmoc group for Nα-amino protection and acid-labile protecting groups for the amino acid side chains.[8][9]

Q3: How can I monitor the progress and completion of coupling and deprotection steps?

A3: Several qualitative and quantitative methods can be used:

  • Kaiser (Ninhydrin) Test: This colorimetric test detects free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) suggests the coupling is complete.[10] Note that this test gives a false negative for proline residues.[11]

  • TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: An alternative colorimetric test that can be used to detect free primary amines.

  • UV-Vis Spectrophotometry of Fmoc Adduct: The amount of Fmoc group cleaved during the deprotection step can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm.[3][11] This allows for a quantitative assessment of the reaction progress.

Troubleshooting Guides

Synthesis Phase
Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low final yield of crude peptide. Incomplete coupling or deprotection due to peptide aggregation.- Incorporate pseudoproline dipeptides at Ser-Tyr or Gly-Lys sequences to disrupt secondary structures.- Use a high-swelling resin (e.g., PEG-PS) to improve solvation.- Perform synthesis at elevated temperatures (microwave synthesis).[2]Improved reaction kinetics, leading to higher crude peptide yield and purity.
Mass spectrometry shows a significant peak at +16 Da. Oxidation of the Methionine (Met) residue at position 4 to methionine sulfoxide.[3][4]- Use deoxygenated solvents during synthesis.- Add scavengers like ammonium iodide to the cleavage cocktail.[4][10]- If oxidation has already occurred, the sulfoxide can be reduced back to methionine post-synthesis.[3]Reduction or elimination of the +16 Da peak, resulting in a more homogenous final product.
HPLC analysis reveals multiple deletion sequences, particularly missing Arginine. Steric hindrance from the bulky Pbf protecting group on Arginine leading to incomplete coupling.[1][5]- Perform a "double coupling" for Arginine residues with fresh reagents.[1][5]- Increase the coupling time for Arginine residues.- Use a more potent coupling reagent like HATU or HCTU.[10]Increased incorporation of Arginine, leading to a higher percentage of the full-length target peptide.
Side product with a mass of +72 Da is observed. Alkylation of the Tryptophan (Trp) indole ring by t-butyl cations generated during cleavage.- Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water.[12]- Employ a Trp residue with a Boc protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH).Minimized alkylation of Tryptophan, leading to a cleaner crude product.
Purification Phase
Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Poor peak shape (tailing or fronting) in preparative HPLC. - Secondary interactions of the basic peptide with residual silanols on the stationary phase.- Column overload.- Use a mobile phase with an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA).- Reduce the sample load on the column.- Optimize the gradient to achieve better separation.Sharper, more symmetrical peaks, allowing for better separation and higher purity of the collected fractions.
Co-elution of the target peptide with impurities. Similar hydrophobicity of the target peptide and impurities (e.g., deletion sequences).- Optimize the HPLC gradient to be shallower, increasing the separation between peaks.- Try a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl column instead of C18).- Adjust the mobile phase pH to alter the charge state and retention of the peptide and impurities.Improved resolution between the target peptide and closely eluting impurities, enabling the collection of higher purity fractions.
Low recovery of the peptide after lyophilization. The peptide is sticking to the glassware or is being lost during transfer.- Pre-treat glassware with a siliconizing agent.- Ensure the peptide is fully dissolved before lyophilization and that the frozen sample does not melt during the process.Increased recovery of the final lyophilized peptide powder.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of ACTH (1-17)

This protocol is for manual synthesis on a 0.1 mmol scale.

  • Resin Selection and Swelling:

    • Start with 100 mg of a pre-loaded Fmoc-Arg(Pbf)-Wang resin (loading ~1.0 mmol/g).

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a fritted syringe.[10]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[13]

    • Wash the resin thoroughly with DMF (5-7 times).[10]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to pre-activate for 2 minutes.[2]

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.[1]

    • Monitor the coupling completion using the Kaiser test. If the test is positive, perform a second coupling.[10]

    • Wash the resin with DMF (3-5 times).[9]

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the ACTH (1-17) sequence from C-terminus to N-terminus.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with Dichloromethane (DCM) and dry it under vacuum.[9]

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[12] For peptides containing methionine, a cocktail containing scavengers like 1,2-ethanedithiol (EDT) can be beneficial to prevent oxidation.[3]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[9]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.[6]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.[6]

    • Dry the crude peptide pellet under vacuum.

Preparative HPLC Purification of ACTH (1-17)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.

  • HPLC System and Column:

    • Use a preparative HPLC system with a C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification Gradient:

    • Start with an analytical run on a smaller column with the same stationary phase to determine the elution profile.

    • Based on the analytical run, develop a shallow gradient for the preparative run. For example, a linear gradient of 20-40% B over 40 minutes at a flow rate of 10 mL/min.

  • Fraction Collection and Analysis:

    • Monitor the elution at 220 nm and collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical HPLC-MS.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.[14]

Quantitative Data Summary

Table 1: Impact of Coupling Reagents on Crude Purity of Arginine-Rich Peptides

Coupling ReagentTypical Crude Purity (%)Key Considerations
HBTU/HOBt/DIPEA60-75Standard, cost-effective choice. May require double coupling for difficult residues.
HATU/HOAt/DIPEA70-85More reactive than HBTU, good for hindered couplings. More expensive.
DIC/Oxyma65-80Carbodiimide-based, generally good yields. Oxyma is a safer alternative to HOBt.

Note: Data is generalized for arginine-rich peptides and actual purities can vary based on the specific sequence and synthesis conditions.

Table 2: Effect of Cleavage Cocktail Composition on Methionine Oxidation

Cleavage Cocktail (TFA/Scavengers)% Methionine Oxidation (Approx.)Notes
95% TFA / 5% H₂O10-30%High risk of oxidation.
95% TFA / 2.5% TIS / 2.5% H₂O5-15%TIS helps scavenge carbocations but offers limited protection against oxidation.
92.5% TFA / 5% Phenol / 2.5% EDT< 5%EDT is an effective scavenger for preventing methionine oxidation.[3]
81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% NH₄I< 2%"Reagent H" is specifically designed to prevent methionine oxidation.[4][15]

Note: The extent of oxidation is highly dependent on the specific peptide and reaction conditions.

Visualizations

spss_workflow cluster_final Final Steps Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat n-1 times Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Purification 9. HPLC Purification Precipitation->Purification Lyophilization 10. Lyophilization Purification->Lyophilization Final_Peptide Pure ACTH (1-17) Lyophilization->Final_Peptide

Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis of ACTH (1-17).

troubleshooting_synthesis Start Problem Identified (e.g., Low Yield, Impurities) Check_Aggregation Check for signs of aggregation? (Resin shrinking, poor coupling) Start->Check_Aggregation Check_Oxidation Mass Spec shows +16 Da peak? Start->Check_Oxidation Check_Deletion Mass Spec shows deletion sequences? Start->Check_Deletion Aggregation_Solution Solution: - Use pseudoprolines - High-swelling resin - Microwave synthesis Check_Aggregation->Aggregation_Solution Yes Oxidation_Solution Solution: - Degas solvents - Use scavengers (EDT) - Reduce post-synthesis Check_Oxidation->Oxidation_Solution Yes Deletion_Solution Solution: - Double couple difficult residues - Increase coupling time - Use stronger coupling reagent Check_Deletion->Deletion_Solution Yes

Caption: Logical workflow for troubleshooting common issues in ACTH (1-17) peptide synthesis.

signaling_pathway_placeholder ACTH ACTH (1-17) MC1R Melanocortin 1 Receptor (MC1R) ACTH->MC1R G_Protein Gs Protein MC1R->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Melanogenesis) PKA->Cellular_Response

Caption: Simplified signaling pathway of ACTH (1-17) through the MC1 receptor.

References

Technical Support Center: Validating the Purity of Synthetic ACTH (1-17) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of synthetic Adrenocorticotropic Hormone (ACTH) (1-17) peptide.

Frequently Asked Questions (FAQs)

Q1: What is synthetic ACTH (1-17) and what is its sequence?

A1: Synthetic ACTH (1-17) is a fragment of the full-length Adrenocorticotropic Hormone. Its amino acid sequence is H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH[1][2][3]. It is a potent agonist of the human melanocortin 1 (MC1) receptor[3][4].

Q2: What are the common impurities found in synthetic peptides like ACTH (1-17)?

A2: Impurities in synthetic peptides can originate from the manufacturing process or degradation during storage[5]. Common impurities include deletion sequences (missing one or more amino acids), truncated sequences, incompletely removed protecting groups, and by-products from side reactions[6][7]. For ACTH (1-17), specific impurities could arise from the oxidation of methionine and tryptophan residues[8][9]. Deamidation of asparagine or glutamine, if present, is also a common modification[5].

Q3: What is a typical acceptable purity level for synthetic ACTH (1-17) for research use?

A3: The required purity level depends on the specific application. For in vitro studies and cell-based assays, a purity of >95% is generally recommended[2][10][11]. For more sensitive applications like clinical trials, a purity of >98% is often required[12].

Q4: Which analytical techniques are essential for validating the purity of ACTH (1-17)?

A4: A combination of analytical methods is crucial for comprehensive purity validation. The most common and essential techniques are:

  • High-Performance Liquid Chromatography (HPLC): To separate the main peptide from its impurities and quantify the purity[11][12][13][14].

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide and identify impurities[12][15][16].

  • Amino Acid Analysis (AAA): To determine the amino acid composition and quantify the peptide content[][18][19][20].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Multiple peaks in HPLC chromatogram - Presence of impurities (e.g., deletion sequences, truncated peptides, oxidized forms).[6] - Suboptimal HPLC method (e.g., incorrect mobile phase, gradient).- Use a combination of HPLC and Mass Spectrometry (LC-MS) to identify the impurities. - Optimize the HPLC method by adjusting the gradient, flow rate, or trying a different column.[5][10]
Observed molecular weight in MS does not match the theoretical mass - Presence of counter-ions (e.g., TFA) from purification.[11][14] - Modifications during synthesis or storage (e.g., oxidation, deamidation).[5][8] - Incorrect peptide sequence.- Ensure the mass calculation accounts for the protonated state of the peptide. - Perform tandem MS (MS/MS) for peptide sequencing to confirm the amino acid sequence and identify any modifications.[21][22]
Low peptide yield after synthesis - Inefficient coupling reactions during synthesis. - Peptide aggregation due to hydrophobicity.[9] - Suboptimal cleavage from the resin.- Review the synthesis protocol and consider using alternative coupling reagents or extending reaction times.[9] - Use solvents like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) for hydrophobic sequences.[9]
Inconsistent results between batches - Variations in the synthesis process. - Different storage conditions leading to degradation.- Standardize the synthesis and purification protocols. - Perform stability studies under controlled conditions to determine the optimal storage and handling procedures.

Quantitative Data Summary

Table 1: Typical Purity Specifications for Synthetic ACTH (1-17)
Parameter Specification Method
Purity≥ 95%HPLC
IdentityConforms to theoretical massMass Spectrometry
Peptide Content70-85%Amino Acid Analysis
AppearanceWhite to off-white lyophilized powderVisual
Table 2: Common Modifications and Impurities in Synthetic ACTH (1-17) and their Mass Shifts
Modification/Impurity Mass Shift (Da) Potential Location in ACTH (1-17)
Oxidation+16Methionine (Met), Tryptophan (Trp)
Deletion of one amino acidVariesAny position
Incomplete removal of protecting groupsVariesSide chains of Arg, Lys
Deamidation+1Not applicable for ACTH (1-17) sequence
Acetylation+42N-terminus

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic ACTH (1-17) peptide.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in sterile, distilled water or a suitable buffer to a final concentration of 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm or 220 nm[11][23].

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the separation of impurities.

  • Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100[23].

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic ACTH (1-17) peptide.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the peptide in an appropriate solvent (e.g., water with 0.1% formic acid).

  • Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed mass-to-charge (m/z) ratio with the theoretical m/z of ACTH (1-17) (Theoretical Monoisotopic Mass: 2092.05 Da).

  • Tandem MS (MS/MS) for Sequencing (Optional):

    • Select the parent ion corresponding to the peptide.

    • Fragment the parent ion using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to confirm the amino acid sequence[21][22].

Amino Acid Analysis (AAA)

Objective: To determine the amino acid composition and quantify the net peptide content.

Methodology:

  • Hydrolysis: Hydrolyze a known amount of the peptide in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids[18].

  • Derivatization: Derivatize the amino acids to make them detectable by HPLC.

  • Chromatographic Separation: Separate the derivatized amino acids using a dedicated amino acid analyzer or an HPLC system.

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.

  • Data Analysis: Compare the experimentally determined amino acid ratios to the theoretical ratios from the ACTH (1-17) sequence. The net peptide content is calculated by comparing the quantified amount of amino acids to the initial weight of the peptide sample[19].

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Purity Validation cluster_results Final Product synthesis Solid-Phase Peptide Synthesis of ACTH (1-17) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization hplc Purity Assessment by RP-HPLC lyophilization->hplc ms Identity Confirmation by Mass Spectrometry lyophilization->ms aaa Composition & Content by Amino Acid Analysis lyophilization->aaa final_product Validated ACTH (1-17) Peptide hplc->final_product Purity >95% ms->final_product Correct Mass aaa->final_product Correct Composition

Caption: Experimental workflow for the synthesis and purity validation of ACTH (1-17).

acth_signaling_pathway acth ACTH mc2r MC2R (ACTH Receptor) G-protein coupled receptor acth->mc2r Binds to g_protein G-Protein mc2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cholesterol Cholesterol pka->cholesterol Mobilizes steroidogenesis Steroidogenesis cholesterol->steroidogenesis cortisol Cortisol Release steroidogenesis->cortisol

Caption: Simplified signaling pathway of ACTH via the MC2R.

References

Technical Support Center: ACTH (1-17) Peptide Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid the aggregation and degradation of the ACTH (1-17) peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is ACTH (1-17) prone to aggregation?

A1: Current research indicates that ACTH (1-17) is not intrinsically amyloidogenic and does not readily self-aggregate to form amyloid fibrils under typical experimental conditions. Studies have shown that even after prolonged incubation, ACTH does not exhibit significant structural changes or bind to amyloid-specific dyes like Thioflavin T. However, it is important to consider that the peptide's stability can be influenced by its environment and the presence of other molecules.

Q2: What are the primary stability concerns for ACTH (1-17)?

A2: The main stability concerns for ACTH (1-17) are chemical degradation rather than spontaneous aggregation. The peptide is susceptible to:

  • Deamidation: Particularly at neutral to alkaline pH, the asparagine (Asn) and glutamine (Gln) residues can undergo deamidation.

  • Oxidation: Methionine (Met), Tryptophan (Trp), and Histidine (His) residues are susceptible to oxidation.

  • Proteolytic Degradation: As a peptide, ACTH (1-17) can be cleaved by proteases present in biological samples or as contaminants.

Q3: What are the optimal storage conditions for lyophilized ACTH (1-17)?

A3: For long-term stability, lyophilized ACTH (1-17) peptide should be stored at -20°C or below. It is advisable to protect the peptide from moisture and light.

Q4: How should I reconstitute and store ACTH (1-17) solutions?

A4: ACTH (1-17) is soluble in water and phosphate-buffered saline (PBS) at pH 7.2. For reconstitution, use sterile, nuclease-free water or an appropriate buffer. To minimize degradation, it is recommended to:

  • Reconstitute the peptide immediately before use.

  • If storage of the solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • For short-term storage (a few days), solutions can be kept at 4°C.

Q5: Can excipients be used to improve the stability of ACTH (1-17) solutions?

A5: Yes, various excipients can be employed to enhance the stability of peptide formulations. While specific data for ACTH (1-17) is limited, general strategies for peptides include:

  • Buffers: Using a buffer system to maintain an acidic pH (e.g., pH 4-6) can help reduce the rate of deamidation. Common buffers include acetate and citrate.

  • Antioxidants: To prevent oxidation, antioxidants such as methionine, ascorbic acid, or sodium thiosulfate can be included.

  • Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can help prevent surface adsorption and potential aggregation.

  • Sugars and Polyols: Sugars like sucrose and trehalose, or polyols like mannitol, can act as cryoprotectants and stabilizers.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of peptide activity over time Chemical degradation (deamidation, oxidation), Proteolytic degradation, Repeated freeze-thaw cycles.- Store the peptide solution at a lower pH (if compatible with the experiment).- Add antioxidants to the buffer.- Use protease inhibitors if working with biological samples.- Aliquot the peptide solution to avoid multiple freeze-thaw cycles.
Inconsistent experimental results Peptide instability, Inaccurate peptide concentration due to adsorption to surfaces.- Prepare fresh peptide solutions for each experiment.- Use low-binding microcentrifuge tubes and pipette tips.- Include a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer to reduce surface adsorption.
Presence of unexpected peaks in chromatography Peptide degradation products (e.g., deamidated or oxidized forms), Formation of small oligomers.- Analyze the sample using mass spectrometry to identify the unexpected species.- Optimize storage and handling conditions to minimize degradation.- Use Size Exclusion Chromatography (SEC) to separate and quantify any oligomeric species.
Evidence of co-aggregation with other molecules Interaction with other proteins or peptides in the experimental system (e.g., β-endorphin).- If co-aggregation is suspected, analyze the sample using techniques like co-immunoprecipitation or cross-linking followed by SDS-PAGE and mass spectrometry.- Consider modifying the experimental buffer with excipients that may disrupt these interactions (e.g., salts, detergents).

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Aggregates

This assay is used to detect the formation of amyloid-like fibrils.

Materials:

  • ACTH (1-17) peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a working solution of ThT in the assay buffer (e.g., 10 µM).

  • Add your ACTH (1-17) sample to the wells of the microplate. Include a positive control (e.g., a known amyloidogenic peptide) and a negative control (buffer only).

  • Add the ThT working solution to each well.

  • Incubate the plate at 37°C, with intermittent shaking if desired to promote aggregation.

  • Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time in the sample wells compared to the negative control indicates the formation of amyloid-like fibrils.

Protocol 2: Dynamic Light Scattering (DLS) for Monitoring Oligomer Formation

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.

Materials:

  • ACTH (1-17) peptide solution

  • Low-volume quartz cuvette or disposable cuvette

  • DLS instrument

Procedure:

  • Filter the peptide solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.

  • Transfer the filtered sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Acquire DLS measurements over time to monitor for any changes in the hydrodynamic radius of the peptide, which would indicate the formation of oligomers or larger aggregates.

Protocol 3: Size Exclusion Chromatography (SEC) for Quantifying Aggregates

SEC separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.

Materials:

  • ACTH (1-17) peptide solution

  • HPLC or UHPLC system with a UV detector

  • SEC column appropriate for the molecular weight range of the peptide and its potential aggregates.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of the ACTH (1-17) peptide solution.

  • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • The monomeric peptide will elute as a major peak. Any earlier eluting peaks correspond to higher molecular weight species (oligomers or aggregates).

  • The percentage of aggregation can be calculated by integrating the peak areas.

Visualizations

ACTH_Degradation_Pathways cluster_degradation Chemical Degradation ACTH (1-17) ACTH (1-17) Deamidated ACTH Deamidated ACTH ACTH (1-17)->Deamidated ACTH Neutral/Alkaline pH Oxidized ACTH Oxidized ACTH ACTH (1-17)->Oxidized ACTH Oxidizing agents Proteolytic Fragments Proteolytic Fragments ACTH (1-17)->Proteolytic Fragments Proteases

Caption: Potential chemical degradation pathways of ACTH (1-17).

Aggregation_Detection_Workflow Peptide Sample Peptide Sample ThT Assay ThT Assay Peptide Sample->ThT Assay DLS DLS Peptide Sample->DLS SEC SEC Peptide Sample->SEC Amyloid Fibril Detection Amyloid Fibril Detection ThT Assay->Amyloid Fibril Detection Oligomer/Aggregate Size Oligomer/Aggregate Size DLS->Oligomer/Aggregate Size Quantification of Aggregates Quantification of Aggregates SEC->Quantification of Aggregates

Caption: Experimental workflow for detecting peptide aggregation.

Best practices for ACTH (1-17) sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ACTH (1-17) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps for ensuring the stability of ACTH (1-17) in plasma samples?

A1: Due to the inherent instability of ACTH peptides in plasma, stringent pre-analytical handling is crucial. Key recommendations include:

  • Collection: Blood should be collected in chilled plastic or siliconized glass tubes containing EDTA.[1]

  • Immediate Chilling: Immediately after collection, tubes should be immersed in an ice-water slurry to minimize enzymatic degradation.[1][2]

  • Prompt Centrifugation: Plasma should be separated from cells by centrifugation within one hour of collection. The centrifugation should ideally be performed at a refrigerated temperature (e.g., 4°C).[1]

  • Storage: Once separated, the plasma should be frozen immediately, preferably at -70°C or lower, if not analyzed promptly.[1][3]

Q2: What is the recommended extraction method for isolating ACTH (1-17) from plasma for mass spectrometry analysis?

A2: Immunoaffinity (IA) purification, often coupled with solid-phase extraction (SPE), is a highly effective method for extracting ACTH and its fragments from complex biological matrices like plasma.[3][4] This hybrid approach offers high selectivity and recovery. Magnetic beads conjugated with anti-ACTH antibodies are commonly used to capture the peptide, followed by washing steps to remove interfering substances and an elution step to release the purified peptide for LC-MS/MS analysis.[3][4]

Q3: My ACTH (1-17) signal is low and inconsistent. What are the potential causes and solutions?

A3: Low and inconsistent signals can stem from several factors:

  • Peptide Degradation: As mentioned in Q1, improper sample handling can lead to significant degradation of ACTH (1-17). Review your collection and storage procedures to ensure they minimize enzymatic activity.[2][5]

  • Poor Extraction Recovery: Suboptimal performance of your extraction method can lead to sample loss. Ensure that your immunoaffinity or SPE protocol is optimized for ACTH (1-17). The choice of wash and elution buffers is critical.[4]

  • Adsorption: Peptides are prone to adsorbing to plastic and glass surfaces. Using low-protein-binding tubes and pipette tips can help mitigate this issue.[3]

  • Mass Spectrometer Sensitivity: Ensure your mass spectrometer is tuned and calibrated for optimal sensitivity in the mass range of ACTH (1-17).

Q4: Can I use enzymatic digestion for the analysis of ACTH (1-17)?

A4: While enzymatic digestion is a cornerstone of bottom-up proteomics, it is generally not necessary for the analysis of a small peptide like ACTH (1-17) if the goal is to quantify the intact peptide. In fact, digestion would break down the target analyte. However, if you are studying the metabolism or degradation products of ACTH (1-17), then a targeted digestion approach might be employed. Ultrafast digestion methods using microdroplets and trypsin have been developed for larger ACTH fragments and could potentially be adapted for such studies.[6][7]

Troubleshooting Guides

Issue 1: High Signal Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Ensure all samples are handled identically, with consistent timing for chilling, centrifugation, and freezing.
Pipetting Errors Calibrate pipettes regularly. Use low-retention pipette tips.
Variable Extraction Efficiency Automate the extraction process if possible. Ensure consistent mixing and incubation times during immunoaffinity or SPE steps.[8]
Matrix Effects in MS Optimize the chromatographic separation to better resolve ACTH (1-17) from co-eluting matrix components. Consider the use of a stable isotope-labeled internal standard.
Issue 2: Poor Peak Shape in LC-MS/MS
Potential Cause Troubleshooting Step
Column Overloading Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., organic solvent, acid modifier) to improve peak shape.
Secondary Interactions with Column Use a column specifically designed for peptide separations.
Sample Solvent Mismatch Ensure the final sample solvent is compatible with the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Immunoaffinity Purification of ACTH (1-17) from Human Plasma

This protocol is adapted from methods developed for ACTH (1-24) and can be optimized for ACTH (1-17).[3]

  • Bead Conjugation:

    • Combine biotinylated anti-ACTH antibody with streptavidin-coated magnetic microparticles in a polypropylene tube.

    • Incubate at 4°C with rotation for at least 2 hours.

    • Use a magnet to immobilize the beads and remove the supernatant.

    • Wash the beads three times with Tris buffer saline (TBS).

    • Reconstitute the bead complex in a storage buffer (e.g., 0.05% Triton-X100 in PBS) and store at 4°C.

  • Sample Preparation:

    • Aliquot 500 µL of plasma sample into a 96-well plate.

    • Add the antibody-conjugated magnetic beads to each well.

    • Incubate on a shaker to allow for binding of ACTH (1-17) to the beads.

  • Washing and Elution:

    • Place the plate on a magnetic separator and discard the supernatant.

    • Wash the beads twice with 200 µL of TBS, with gentle mixing during each wash.

    • Add 60 µL of elution buffer (e.g., water:acetonitrile:formic acid 69:30:1) to each well and shake for 10 minutes.

    • Add 140 µL of deionized water to each well.

    • Place the plate back on the magnet and transfer the eluate to a new plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters

The following are example starting parameters that should be optimized for your specific instrumentation.[3]

Parameter Setting
Mass Spectrometer Triple quadrupole
Ionization Mode Positive Ion Electrospray (ESI+)
Precursor Ion (m/z) To be determined based on the charge state of ACTH (1-17)
Product Ions (m/z) At least two transitions should be monitored for quantification and confirmation.
LC Column C18, suitable for peptide separations
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient from low to high organic content, optimized to resolve ACTH (1-17).

Visualizations

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase blood_collection Blood Collection (Chilled EDTA Tube) chilling Immediate Chilling (Ice-Water Slurry) blood_collection->chilling centrifugation Refrigerated Centrifugation chilling->centrifugation plasma_storage Plasma Storage (-70°C) centrifugation->plasma_storage ia_spe Immunoaffinity Purification (SPE) plasma_storage->ia_spe lc_separation LC Separation ia_spe->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for ACTH (1-17) analysis.

troubleshooting_logic cluster_pre Pre-analytical Checks cluster_ana Analytical Checks start Low/Inconsistent Signal check_handling Review Sample Handling Protocol start->check_handling check_storage Verify Storage Conditions start->check_storage check_extraction Optimize Extraction Protocol start->check_extraction check_adsorption Use Low-Binding Consumables start->check_adsorption check_ms Check MS Sensitivity & Calibration start->check_ms solution Signal Improved check_handling->solution check_storage->solution check_extraction->solution check_adsorption->solution check_ms->solution

Caption: Troubleshooting logic for low MS signal.

References

Technical Support Center: ACTH (1-17) Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the adrenocorticotropic hormone fragment, ACTH (1-17). The content is designed to address specific issues encountered during the experimental investigation of its characteristic biphasic dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-17) and what is its primary mechanism of action?

ACTH (1-17) is a peptide fragment of the full-length adrenocorticotropic hormone (ACTH). It is a potent agonist for the human melanocortin 1 receptor (MC1R).[1][2] Unlike the full-length ACTH, which is the primary ligand for the MC2 receptor to stimulate cortisol production, ACTH (1-17) shows high affinity for MC1R and can also interact with other melanocortin receptors (MC3R, MC4R, MC5R) at varying affinities.[3][4] Its action is initiated by binding to these G-protein coupled receptors (GPCRs), which triggers downstream intracellular signaling cascades.[5][6]

Q2: Why does ACTH (1-17) exhibit a biphasic dose-response curve in some assays?

A biphasic dose-response curve, also known as a hormetic response, is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses, or vice-versa. For ACTH (1-17), this has been observed specifically in melanogenesis assays, where it is more potent than the canonical MC1R agonist, alpha-melanocyte-stimulating hormone (α-MSH).[2][4]

Several factors could contribute to this phenomenon:

  • Dual Signaling Pathways: ACTH (1-17) has been shown to be more potent than α-MSH in stimulating both cyclic AMP (cAMP) and inositol trisphosphate (IP3) production in cells expressing the hMC1R.[2] It is plausible that at different concentration ranges, the peptide preferentially activates different G-protein signaling pathways (e.g., Gs for cAMP vs. Gq for IP3), leading to opposing or distinct functional outcomes.

  • Receptor Desensitization: Like many GPCRs, melanocortin receptors can undergo desensitization after prolonged or high-concentration agonist exposure. This process can uncouple the receptor from its G-protein, leading to a diminished response at higher ligand concentrations.

  • Receptor Dimerization: GPCRs can form homodimers or heterodimers, which can alter their signaling properties. High concentrations of ACTH (1-17) might favor a receptor conformation or dimerization state with different signaling outputs.

  • Off-Target Effects: At very high concentrations, peptides can exhibit off-target effects by binding to other receptors or cellular components, which may produce an effect that opposes the primary response.

Q3: How does the binding affinity of ACTH (1-17) compare to other melanocortins?

ACTH (1-17) displays a high affinity for the human MC1 receptor, comparable to, and in some cases slightly higher than, α-MSH.[1][2] Its affinity for other melanocortin receptors is significantly lower.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of ACTH (1-17) at various melanocortin receptors.

PeptideReceptorAssay TypeValueReference
ACTH (1-17) hMC1RCompetitive Binding (Ki)0.21 ± 0.03 nM[1][2]
α-MSHhMC1RCompetitive Binding (Ki)0.13 ± 0.005 nM[2]
ACTH (1-17) MC1RAdenylate Cyclase (EC50)3.02 nM[4]
ACTH (1-17) MC3RCompetitive Binding (Ki)14 nM[4]
ACTH (1-17) MC4RCompetitive Binding (Ki)419 nM[4]
ACTH (1-17) MC5RCompetitive Binding (Ki)4,240 nM[4]
ACTH (1-17) Melanogenesis (EC50)Biphasic: 0.0001 nM and 0.08 nM[4]

Visualizing the Signaling Pathway of ACTH (1-17) at MC1R

The diagram below illustrates the potential dual signaling pathways activated by ACTH (1-17) upon binding to the MC1 receptor, which may contribute to its complex dose-response profile.

ACTH1_17_Signaling ACTH ACTH (1-17) MC1R MC1 Receptor (GPCR) ACTH->MC1R Gs Gαs MC1R->Gs Low Dose? Gq Gαq MC1R->Gq High Dose? AC Adenylyl Cyclase (AC) Gs->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA Response1 Cellular Response 1 (e.g., Melanogenesis) PKA->Response1 PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response2 Cellular Response 2 (e.g., Proliferation) Ca->Response2 PKC->Response2

Caption: Potential dual signaling of ACTH (1-17) at the MC1 receptor.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of ACTH (1-17) for a melanocortin receptor.

  • Cell Culture: Culture HEK293 cells (or other suitable host cells) stably expressing the human melanocortin receptor of interest.

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet cell debris. Collect the supernatant and perform ultracentrifugation to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Nle⁴,D-Phe⁷ α-MSH).

    • Increasing concentrations of unlabeled ACTH (1-17) (the competitor).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of ACTH (1-17). Use non-linear regression (one-site or two-site competition model) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of ACTH (1-17) to stimulate intracellular cAMP production, a hallmark of Gs-coupled receptor activation.[7][8]

  • Cell Plating: Seed cells expressing the receptor of interest into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (100-500 µM), for 10-30 minutes to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of ACTH (1-17) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the media and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, following the manufacturer's instructions.

  • Data Analysis: Plot the measured signal (which is inversely or directly proportional to cAMP concentration, depending on the kit) against the log concentration of ACTH (1-17). Use a sigmoidal dose-response model to determine the EC50 and Emax values.

Troubleshooting Guide

Q: My dose-response curve is flat or shows very low potency. What could be wrong?
  • Peptide Integrity: Ensure the ACTH (1-17) peptide is properly stored and has not degraded. Reconstitute fresh from a lyophilized stock.

  • Receptor Expression: Verify the expression and cell-surface localization of your melanocortin receptor in the host cells using techniques like flow cytometry or western blotting.

  • Assay Conditions: Optimize incubation times and cell density. For cAMP assays, ensure the PDE inhibitor is active and used at an appropriate concentration.

  • Incorrect G-protein Coupling: Confirm that the cell line endogenously expresses the necessary G-proteins (e.g., Gs for cAMP assays).

Q: I am observing a biphasic curve, but I expected a standard sigmoidal response. How do I interpret this?
  • Confirm the Finding: Repeat the experiment carefully, extending the concentration range on both the low and high ends. Ensure the effect is reproducible.

  • Investigate Dual Signaling: If possible, perform assays for alternative signaling pathways (e.g., measure intracellular calcium or IP3 production) to see if there is activation at higher concentrations that could explain the descending part of the curve.

  • Consider Receptor Desensitization: Perform time-course experiments. A rapid peak followed by a decline in signal at high agonist concentrations can indicate desensitization.

  • Rule out Artifacts: High concentrations of peptides can sometimes interfere with assay detection systems or cause cell toxicity. Run appropriate controls, including a vehicle control and a positive control agonist known to produce a sigmoidal curve (e.g., α-MSH).

Q: My cAMP assay has high background and a poor signal-to-noise ratio. How can I improve it?
  • Optimize Cell Number: Titrate the number of cells plated per well. Too many cells can lead to high basal cAMP levels, while too few can result in a weak signal.

  • PDE Inhibitor Concentration: Ensure the concentration of your PDE inhibitor is optimal. Too little will not effectively prevent cAMP breakdown; too much could be toxic.

  • Serum Starvation: Before the assay, consider serum-starving the cells for a few hours to reduce basal receptor activity.

  • Reagent Quality: Use high-quality reagents and a validated commercial assay kit for the most reliable results.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for characterizing the dose-response of ACTH (1-17).

Experimental_Workflow start Start cell_culture Cell Culture (Receptor-expressing cells) start->cell_culture plating Plate Cells (96-well format) cell_culture->plating stimulation Agonist Stimulation (Varying concentrations) plating->stimulation peptide_prep Prepare ACTH (1-17) Serial Dilutions peptide_prep->stimulation assay Perform Assay (e.g., cAMP HTRF) stimulation->assay readout Plate Reader Data Acquisition assay->readout analysis Data Analysis readout->analysis curve_fit Non-linear Regression (Sigmoidal vs. Biphasic model) analysis->curve_fit params Determine EC50, Emax curve_fit->params end End params->end

Caption: Workflow for a dose-response characterization experiment.

References

Technical Support Center: Control Experiments for ACTH (1-17) Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the signaling of Adrenocorticotropic hormone (ACTH) fragment 1-17.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-17) and what is its primary signaling pathway?

Adrenocorticotropic hormone (ACTH) (1-17) is a peptide fragment of the full-length ACTH.[1][2] It primarily functions as an agonist at melanocortin receptors (MCRs).[1][3][4] Its most well-characterized signaling pathway upon binding to the melanocortin 2 receptor (MC2R) involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][6][7] This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.[5][6]

Q2: Which receptors does ACTH (1-17) bind to?

ACTH (1-17) can bind to several melanocortin receptors. It is a potent agonist at the human melanocortin 1 receptor (MC1R).[3][4][8] It also binds to MC3R, MC4R, and MC5R with varying affinities.[1] While ACTH (1-17) is considered the minimal peptide for MC2R binding and activation, its responsiveness can be lower compared to longer ACTH fragments like ACTH (1-24).[9][10]

Q3: What are the essential positive and negative controls for an ACTH (1-17) signaling experiment?

Positive Controls:

  • Full-length ACTH (1-39) or ACTH (1-24): These are potent agonists for MC2R and can be used to confirm that the signaling pathway is responsive in your cell system.[11][12]

  • Forskolin: This diterpene directly activates adenylyl cyclase, bypassing the receptor.[13] It is an excellent positive control for cAMP assays to ensure the downstream machinery is functional.

Negative Controls:

  • Vehicle Control: The buffer or solvent used to dissolve ACTH (1-17) should be tested alone to ensure it does not elicit a response.

  • Untransfected/Parental Cells: The cell line not expressing the receptor of interest should be treated with ACTH (1-17) to confirm the signal is receptor-specific.

  • Receptor Antagonist: If available, a specific antagonist for the melanocortin receptor being studied can be used to block the effect of ACTH (1-17). For example, ACTH (11-24) has been shown to have antagonist activity.[11][12]

Troubleshooting Guides

Issue 1: No or Low Signal Detected After ACTH (1-17) Stimulation
Potential Cause Troubleshooting Steps
Peptide Integrity/Activity - Verify the source, purity, and storage conditions of your ACTH (1-17) peptide. Peptides are sensitive to degradation. - Prepare fresh solutions of the peptide for each experiment.
Receptor Expression and Functionality - Confirm receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Use a potent, full-agonist like ACTH (1-24) as a positive control to ensure the receptors are functional.[11][12]
Suboptimal Assay Conditions - Optimize the concentration of ACTH (1-17) used. Perform a dose-response curve to determine the optimal concentration. - Optimize the stimulation time. For cAMP assays, the peak response is often rapid (within minutes). For downstream events like ERK phosphorylation, the timing might differ.[14]
Cell Health and Density - Ensure cells are healthy and not overgrown. Contact inhibition in confluent cells can sometimes reduce signaling responsiveness.[15] - Optimize cell seeding density for your assay plates.[16]
Assay Sensitivity - For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal.[13] - Ensure your detection method is sensitive enough for the expected signal.
Issue 2: High Background Signal in Control Wells
Potential Cause Troubleshooting Steps
Constitutive Receptor Activity - Some overexpressed GPCRs can exhibit agonist-independent activity.[17] - Reduce the level of receptor expression if using a transient transfection system.
Serum Components - Serum in the cell culture media can sometimes contain factors that activate the signaling pathway. - Serum-starve the cells for a few hours before the experiment.
Contamination - Ensure there is no microbial contamination in your cell cultures, as this can affect cell signaling.
Assay Reagents - Check for issues with the assay buffer or other reagents. Test each component individually if possible.
Issue 3: Inconsistent or Variable Results Between Experiments
Potential Cause Troubleshooting Steps
Inconsistent Cell Passage Number - Use cells within a consistent and narrow range of passage numbers for all experiments. High passage numbers can lead to phenotypic changes.
Variability in Peptide Aliquots - Aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles.
Inconsistent Cell Seeding - Ensure uniform cell seeding across all wells of your assay plate. Edge effects can be a source of variability.[14]
Pipetting Errors - Use calibrated pipettes and be consistent with your pipetting technique.
Timing of Assay Steps - Be precise and consistent with incubation times for stimulation and reagent addition.

Quantitative Data Summary

The following tables summarize some of the reported binding affinities and functional potencies for ACTH (1-17) and related peptides.

Table 1: Binding Affinities (Ki/IC50) of ACTH Peptides

PeptideReceptorCell LineKi/IC50 (nM)Reference
ACTH (1-17)MC1RHEK2930.23[1]
ACTH (1-17)MC3RHEK29314[1]
ACTH (1-17)MC4RHEK293419[1]
ACTH (1-17)MC5RHEK2934,240[1]
ACTH (1-17)hMC2RTransfected Cells5.5 ± 1.0[9]
ACTH (1-24)hMC2RTransfected Cells3.9 ± 1.2[9]
ACTH (1-39)hMC2RTransfected Cells4.6 ± 1.2[9]

Table 2: Functional Potencies (EC50) of ACTH Peptides

PeptideAssayCell LineEC50 (nM)Reference
ACTH (1-17)cAMP GenerationHeLa (mouse ACTHR)0.049[11][12]
ACTH (1-24)cAMP GenerationHeLa (mouse ACTHR)0.0075[11][12]
ACTH (1-39)cAMP GenerationHeLa (mouse ACTHR)0.057[11][12]
ACTH (1-17)Adenylate Cyclase ActivityHEK293 (MC1R)3.02[1][8]
ACTH (1-17)cAMP ProductionhMC2R5.5 ± 1.0[9]
ACTH (1-24)cAMP ProductionhMC2R1.3 ± 0.2[9]
ACTH (1-39)cAMP ProductionhMC2R3.2 ± 0.5[9]

Experimental Protocols

Protocol 1: cAMP Measurement Assay

This protocol is a general guideline for a cell-based cAMP assay using a competitive immunoassay format.

  • Cell Seeding: Seed cells expressing the melanocortin receptor of interest into a 96-well plate at a pre-optimized density and culture overnight.

  • Serum Starvation: The next day, remove the culture medium and replace it with serum-free medium. Incubate for 2-4 hours.

  • PDE Inhibition (Optional but Recommended): Add a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to the cells and incubate for 10-30 minutes. This will prevent the degradation of cAMP.[13]

  • Stimulation: Add varying concentrations of ACTH (1-17) to the wells. Include positive controls (e.g., ACTH (1-24) or forskolin) and a negative (vehicle) control. Incubate for a pre-determined optimal time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions for your specific cAMP assay kit.

  • cAMP Detection: Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding reaction with a labeled cAMP tracer.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Use this curve to determine the concentration of cAMP in your samples. Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Protocol 2: ERK Phosphorylation Assay (Cell-Based ELISA)

This protocol outlines a cell-based ELISA to measure the phosphorylation of ERK1/2.

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluence. Contact inhibition helps to lower the basal level of ERK phosphorylation.[15]

  • Serum Starvation: Serum-starve the cells for at least 4 hours (or overnight) to reduce background phosphorylation.

  • Stimulation: Treat the cells with different concentrations of ACTH (1-17) for a predetermined optimal time (typically 5-10 minutes for ERK activation). Include positive and negative controls.

  • Fixation and Permeabilization:

    • Remove the stimulation medium and immediately fix the cells with 4% formaldehyde in PBS for 20 minutes.

    • Wash the wells with PBS.

    • Permeabilize the cells with a solution like 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the cells and add a chemiluminescent or colorimetric HRP substrate. Measure the signal using a plate reader.

  • Normalization (Optional but Recommended): To account for variations in cell number, you can normalize the p-ERK signal to the total ERK signal (using a total ERK antibody in parallel wells) or to the total protein content in each well.[18]

Signaling Pathways and Workflows

ACTH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACTH (1-17) ACTH (1-17) MC2R MC2R ACTH (1-17)->MC2R Binds G_protein G Protein (Gs) MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Reagents Check Reagents (Peptide, Buffers, Kits) Start->Check_Reagents Check_Cells Check Cell System (Health, Passage, Expression) Start->Check_Cells Check_Protocol Review Protocol (Times, Concentrations, Steps) Start->Check_Protocol Run_Controls Run Key Controls Check_Reagents->Run_Controls Check_Cells->Run_Controls Check_Protocol->Run_Controls Positive_Control Positive Control Fails? Run_Controls->Positive_Control Negative_Control Negative Control Shows High Signal? Run_Controls->Negative_Control Positive_Control->Negative_Control No System_Issue Systemic Issue (Cells, Reagents) Positive_Control->System_Issue Yes Background_Issue High Background Issue (Contamination, Constitutive Activity) Negative_Control->Background_Issue Yes Optimize Optimize Assay Parameters Negative_Control->Optimize No System_Issue->Start Background_Issue->Start Success Problem Solved Optimize->Success Control_Experiment_Logic Start Is the ACTH (1-17) signal specific? Parental_Cells Test on Parental Cells (No Receptor) Start->Parental_Cells Check 1 Antagonist Use a Receptor Antagonist Start->Antagonist Check 2 Is_Pathway_Intact Is the downstream pathway functional? Start->Is_Pathway_Intact Conclusion_Specific Signal is Receptor-Specific Parental_Cells->Conclusion_Specific No Signal Conclusion_NonSpecific Signal is Non-Specific Parental_Cells->Conclusion_NonSpecific Signal Antagonist->Conclusion_Specific Signal Blocked Antagonist->Conclusion_NonSpecific Signal Not Blocked Forskolin Use Forskolin to activate Adenylyl Cyclase directly Is_Pathway_Intact->Forskolin cAMP pathway PMA_Ionomycin Use PMA/Ionomycin to activate PKC/Ca2+ pathways (for ERK) Is_Pathway_Intact->PMA_Ionomycin ERK pathway Conclusion_Pathway_OK Downstream Pathway is OK Forskolin->Conclusion_Pathway_OK Signal Conclusion_Pathway_Issue Issue with Downstream Pathway Forskolin->Conclusion_Pathway_Issue No Signal PMA_Ionomycin->Conclusion_Pathway_OK Signal PMA_Ionomycin->Conclusion_Pathway_Issue No Signal

References

Technical Support Center: Addressing Variability in Animal Responses to ACTH (1-17)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ACTH (1-17). This resource provides in-depth troubleshooting guides and frequently asked questions to address the inherent variability in animal responses during experimentation. Our goal is to help you identify potential sources of inconsistency and optimize your experimental design for more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-17) and how does its biological activity differ from full-length ACTH (1-39)?

ACTH (1-17) is a synthetic peptide fragment of the full-length adrenocorticotropic hormone. While full-length ACTH (1-39) is the endogenous hormone, studies have shown that the N-terminal fragment (1-17) is the minimal sequence required for binding to and activating the melanocortin-2 receptor (MC2R), which is essential for stimulating steroidogenesis in the adrenal cortex.[1] However, the potency of different ACTH fragments can vary, with ACTH (1-24) often reported as being more potent than ACTH (1-17) and ACTH (1-16) being the minimal peptide for MC2R binding and signaling.[1] ACTH (1-17) is a potent agonist for the human melanocortin 1 receptor (MC1R) as well.[2]

Q2: What are the primary factors contributing to variability in animal responses to ACTH (1-17)?

Variability in response to ACTH (1-17) can be attributed to a range of biological and experimental factors. Key biological factors include the animal's species, strain, sex, age, and genetic background, which can influence the hypothalamic-pituitary-adrenal (HPA) axis.[3][4][5] The animal's physiological state, such as stress level, circadian rhythm, and nutritional status (e.g., fasting), also plays a crucial role.[3][6][7][8] Experimental factors that can introduce variability include the route and timing of administration, the dosage used, the type of anesthesia, and the blood sampling technique.[7][9][10][11]

Q3: How does the animal's stress level impact the response to exogenous ACTH (1-17)?

The stress level of an animal can significantly alter its response to ACTH (1-17). Both acute and chronic stress can lead to dysregulation of the HPA axis.[12][13] Chronic stress may result in either a sensitized or blunted ACTH response.[13] It is crucial to acclimatize animals to handling and experimental procedures to minimize stress-induced variability. The HPA axis is a major neuroendocrine system that controls reactions to stress and regulates many body processes.[14]

Q4: What is the significance of circadian rhythm when administering ACTH (1-17)?

The HPA axis is governed by a strong circadian rhythm, which dictates the basal levels of ACTH and corticosteroids.[15] The timing of ACTH (1-17) administration can significantly affect the observed response. For instance, experiments in mice have shown that ACTH (1-17) can either increase or decrease DNA synthesis depending on the time of day it is administered.[7][9] Therefore, all experiments should be conducted at the same time of day to ensure consistency.

Q5: Which route of administration is optimal for ACTH (1-17) in animal studies?

The choice of administration route depends on the desired pharmacokinetic profile. Intravenous (IV) injection provides the most rapid and direct delivery, while intramuscular (IM) and subcutaneous (SC) injections result in more sustained absorption.[11] Intranasal administration has also been shown to be effective for ACTH peptides, though with lower bioavailability compared to IV injection.[16] Oral administration is generally not effective for peptides like ACTH due to enzymatic degradation in the gastrointestinal tract, although some studies have explored its immunomodulatory effects.[17] The chosen route should be used consistently across all experimental groups.

Troubleshooting Guide

Problem: I am observing a blunted or absent cortisol response after ACTH (1-17) administration.

Possible Cause Troubleshooting Steps
Improper Peptide Handling/Storage Ensure ACTH (1-17) is stored according to the manufacturer's instructions (typically frozen and protected from light). Reconstitute the peptide in a suitable sterile buffer immediately before use. Avoid repeated freeze-thaw cycles.
Incorrect Dosage Verify the calculated dose based on the animal's body weight. Consult the literature for appropriate dose ranges for the specific species and experimental paradigm. Consider performing a dose-response study to determine the optimal dose.
HPA Axis Suppression This can occur due to chronic stress, recent glucocorticoid treatment, or certain disease states. Ensure animals are properly acclimatized and have not been exposed to confounding stressors. Review the animal's history for any recent treatments that could suppress the HPA axis.
Genetic Factors Certain animal strains may have inherent differences in HPA axis reactivity. Mutations in the MC2R or its accessory protein (MRAP) can lead to glucocorticoid deficiency.[18] Ensure the use of a consistent and well-characterized animal strain.
Anesthesia Effects Some anesthetics can interfere with the HPA axis. Research the effects of the chosen anesthetic on corticosteroid release and consider alternative methods or conscious sampling if feasible.

Problem: My results show high variability between individual animals within the same treatment group.

Possible Cause Troubleshooting Steps
Inconsistent Administration Technique Ensure the person administering the peptide is well-trained and uses a consistent technique for the chosen route (e.g., consistent injection depth for IM).
Variable Stress Levels Handle all animals in the same manner and for the same duration. Acclimatize animals to the experimental procedures, including handling and injection. Consider using a sham injection group to control for the stress of the procedure itself.
Circadian Rhythm Disruption Conduct all experiments, including injections and sample collection, at the same time of day to minimize the influence of circadian fluctuations in HPA axis activity.[7][9]
Underlying Health Issues Ensure all animals are healthy and free from subclinical infections or other conditions that could affect their physiological response.
Biological and Analytical Variability Acknowledge that a certain degree of biological variability is normal.[19] To account for this, use a sufficient number of animals per group. Minimize analytical variability by using standardized and validated assays for hormone measurement.

Quantitative Data Summary

Table 1: Factors Influencing Cortisol Response to ACTH Stimulation in Healthy Dogs

Source of Variability Contribution to Total Variability Notes
Between-Individual45%Highlights inherent differences among animals.
Within-Individual15%Represents the physiological fluctuations within a single animal over time.
Analytical40%Emphasizes the importance of precise and accurate laboratory assays.

Data adapted from a study on serum cortisol concentration post-adrenocorticotropic hormone stimulation in healthy dogs.[19]

Experimental Protocols

Protocol: Standard ACTH (1-17) Stimulation Test in Rodents

This protocol provides a general framework. Specific details such as dosage and timing may need to be optimized for your particular animal model and research question.

  • Animal Acclimatization:

    • House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment.

    • Handle animals daily for several days leading up to the experiment to minimize handling stress.

  • Preparation of ACTH (1-17):

    • On the day of the experiment, reconstitute lyophilized ACTH (1-17) in sterile, pyrogen-free saline or another appropriate vehicle to the desired concentration.

    • Keep the reconstituted solution on ice until use.

  • Experimental Procedure:

    • Perform all procedures at the same time of day to control for circadian variations.

    • Weigh each animal to calculate the precise dose.

    • Collect a baseline blood sample (t=0) via an appropriate method (e.g., tail snip, saphenous vein, or indwelling catheter). The chosen method should minimize stress.[10]

    • Administer ACTH (1-17) via the chosen route (e.g., intraperitoneal, intravenous, or subcutaneous injection).

    • Collect subsequent blood samples at predetermined time points (e.g., 30, 60, and 120 minutes post-injection) to capture the peak cortisol/corticosterone response.

    • Process blood samples to separate plasma or serum and store at -80°C until analysis.

  • Hormone Analysis:

    • Measure cortisol or corticosterone concentrations using a validated method such as ELISA or RIA.

Visualizations

ACTH_Signaling_Pathway cluster_cell Adrenal Cortex Cell ACTH (1-17) ACTH (1-17) MC2R MC2R ACTH (1-17)->MC2R Binds G_Protein G Protein (Gs) MC2R->G_Protein Activates MRAP MRAP MRAP->MC2R Required for ligand binding and signaling AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol_Ester Cholesterol Ester PKA->Cholesterol_Ester Phosphorylates (activates enzymes) StAR StAR PKA->StAR Phosphorylates (activates) Gene_Expression Increased expression of steroidogenic enzymes PKA->Gene_Expression Chronic Effect Free_Cholesterol Free Cholesterol Cholesterol_Ester->Free_Cholesterol Hydrolysis Mitochondrion Mitochondrion Free_Cholesterol->Mitochondrion Transported by StAR Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Conversion Cortisol Cortisol Pregnenolone->Cortisol Steroidogenesis Pathway

Caption: ACTH (1-17) signaling pathway in an adrenal cortex cell.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Handling Daily Handling (3-5 days) Acclimatization->Handling Baseline_Sample Baseline Blood Sample (t=0) Handling->Baseline_Sample Administration Administer ACTH (1-17) or Vehicle Baseline_Sample->Administration Post_Treatment_Samples Collect Blood Samples (e.g., 30, 60, 120 min) Administration->Post_Treatment_Samples Sample_Processing Process Samples (Centrifuge, store plasma/serum) Post_Treatment_Samples->Sample_Processing Hormone_Assay Hormone Analysis (ELISA, RIA) Sample_Processing->Hormone_Assay Data_Analysis Statistical Analysis Hormone_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an ACTH (1-17) stimulation study.

Troubleshooting_Guide Start Inconsistent or Unexpected Results? Check_Protocol Review Experimental Protocol Start->Check_Protocol Variability_High High Inter-Animal Variability? Check_Protocol->Variability_High Response_Blunted Blunted/No Response? Check_Protocol->Response_Blunted Variability_High->Response_Blunted No Check_Handling Review Animal Handling and Stress Reduction Variability_High->Check_Handling Yes Check_Peptide Verify Peptide Integrity, Storage, and Preparation Response_Blunted->Check_Peptide Yes Check_Timing Verify Consistency of Administration/Sampling Time Check_Handling->Check_Timing Check_Health Assess Animal Health Status Check_Timing->Check_Health Refine_Protocol Refine Protocol Check_Health->Refine_Protocol Check_Dose Confirm Dosage Calculation Check_Peptide->Check_Dose Check_HPA_Axis Consider HPA Axis Suppression (e.g., prior treatments, chronic stress) Check_Dose->Check_HPA_Axis Check_HPA_Axis->Refine_Protocol

Caption: A decision tree for troubleshooting ACTH (1-17) experiments.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of ACTH (1-17) and ACTH (1-24)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of two key adrenocorticotropic hormone (ACTH) fragments: ACTH (1-17) and ACTH (1-24). The information presented is supported by experimental data to aid in the selection and application of these peptides in research and drug development.

At a Glance: Key Differences in Bioactivity

Both ACTH (1-17) and ACTH (1-24) are biologically active fragments of the full-length ACTH (1-39) peptide. They both elicit steroidogenic responses by activating the melanocortin-2 receptor (MC2R). However, studies suggest potential differences in their potency and duration of action. ACTH (1-24), also known as cosyntropin, is widely used clinically for diagnostic purposes to assess adrenal function[1]. Some research indicates that ACTH (1-17) may exhibit a more potent and prolonged stimulation of cortisol secretion compared to ACTH (1-24)[2].

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of ACTH (1-17) and ACTH (1-24) from in vitro studies. It is important to note that direct head-to-head comparisons of the unmodified peptides in the same experimental setup are limited in the reviewed literature.

Table 1: Receptor Binding Affinity (Ki)

PeptideReceptorCell LineKi (nM)Reference
ACTH (1-17)Mouse MC2RHeLa1.2[3]
ACTH (1-24)Mouse MC2RHeLa0.94[3]

Table 2: Potency in cAMP Production (EC50)

PeptideReceptorCell LineEC50 (nM)Reference
ACTH (1-17)Mouse MC2RHeLa0.049[3]
ACTH (1-24)Mouse MC2RHeLa0.0075[3]
ACTH (1-17) analogHuman MC2ROS30.23[4]
ACTH (1-24) analogHuman MC2ROS30.11[4]

Table 3: Steroidogenic Potency (EC50)

PeptideSteroidSpecies/SystemEC50Reference
ACTH (1-24)CortisolCushing's Disease Patients (in vivo)59 ± 7.4 ng/L[5]

Note: Data for ACTH (1-17) in a comparable steroidogenesis assay was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

ACTH Signaling Pathway in Adrenocortical Cells

Both ACTH (1-17) and ACTH (1-24) exert their effects by binding to the MC2R, a G-protein coupled receptor (GPCR)[6][7]. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[6][7]. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to initiate steroidogenesis[6][7]. This includes the stimulation of cholesterol uptake and its conversion to pregnenolone, the rate-limiting step in steroid hormone synthesis.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-17) or (1-24) MC2R MC2R ACTH->MC2R Binds to Gs Gs protein MC2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Cholesterol Cholesterol Esters PKA->Cholesterol Stimulates hydrolysis Mitochondrion Mitochondrion PKA->Mitochondrion Activates StAR (not shown) FreeCholesterol Free Cholesterol Cholesterol->FreeCholesterol FreeCholesterol->Mitochondrion Transport Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Converts to Steroidogenesis Further Steroidogenesis Pregnenolone->Steroidogenesis

Caption: ACTH signaling pathway leading to steroidogenesis.

Experimental Workflow: In Vitro Steroidogenesis Assay

The following diagram outlines a typical workflow for an in vitro steroidogenesis assay using an adrenocortical cell line like H295R.

Steroidogenesis_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture H295R cells Plating 2. Plate cells in 24-well plates Cell_Culture->Plating Acclimatization 3. Acclimatize for 24h Plating->Acclimatization Stimulation 4. Stimulate with ACTH peptides (e.g., 0-1000 nM) Acclimatization->Stimulation Incubation 5. Incubate for 48h Stimulation->Incubation Harvest 6. Harvest cell culture medium Incubation->Harvest Viability 8. Assess cell viability Incubation->Viability Hormone_Measurement 7. Measure steroid hormones (e.g., Cortisol, Aldosterone) by LC-MS/MS or ELISA Harvest->Hormone_Measurement Data_Analysis 9. Analyze data and determine EC50 values Hormone_Measurement->Data_Analysis Viability->Data_Analysis

Caption: Workflow for an in vitro steroidogenesis assay.

Detailed Experimental Protocols

In Vitro cAMP Production Assay

This protocol is a general guideline for measuring cAMP production in response to ACTH peptides in a cell line expressing the MC2R.

1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK293) or ovarian (CHO) cells stably expressing the human MC2R and its accessory protein MRAP in appropriate growth medium.

  • Seed cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

2. Assay Procedure:

  • Wash the cells once with serum-free medium.

  • Add 50 µL of stimulation buffer (e.g., serum-free medium containing 0.5 mM IBMX, a phosphodiesterase inhibitor) to each well.

  • Add 50 µL of ACTH (1-17) or ACTH (1-24) at various concentrations (e.g., 10^-12 to 10^-6 M) to the wells in triplicate.

  • Incubate the plate at 37°C for 30 minutes.

3. cAMP Measurement:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or RIA) following the manufacturer’s instructions.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Steroidogenesis Assay (H295R Cell Line)

This protocol, based on the OECD Test Guideline 456, is designed to assess the effects of substances on steroid hormone production.

1. Cell Culture and Plating:

  • Culture H295R human adrenocortical carcinoma cells in a complete medium (e.g., DMEM/F12 supplemented with serum and growth factors).

  • Plate the cells in 24-well plates at a density that allows for logarithmic growth during the exposure period.

2. Chemical Exposure:

  • After 24 hours of acclimatization, replace the medium with fresh medium containing the test substances (ACTH (1-17) or ACTH (1-24)) at a range of concentrations. Include appropriate solvent controls.

  • Expose the cells to the test substances for 48 hours.

3. Sample Collection and Analysis:

  • At the end of the exposure period, collect the cell culture medium for hormone analysis.

  • Measure the concentrations of key steroid hormones, such as cortisol and aldosterone, in the medium using validated analytical methods like LC-MS/MS or ELISA.

  • Assess cell viability in parallel to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

4. Data Analysis:

  • Normalize the hormone concentrations to the cell viability data.

  • Determine the concentration-response relationship for each peptide and calculate the EC50 values for the induction of each steroid hormone.

Conclusion

Both ACTH (1-17) and ACTH (1-24) are potent activators of the MC2R, leading to the stimulation of cAMP production and steroidogenesis. The available data suggests that ACTH (1-24) may have a higher potency for cAMP production in some in vitro systems, while ACTH (1-17) might induce a more sustained steroidogenic response in vivo. The choice between these two peptides will depend on the specific research or clinical application. For diagnostic purposes requiring a rapid and standardized response, ACTH (1-24) is the established agent. For research into the nuances of ACTH signaling and steroidogenesis, or for developing therapeutics with potentially different pharmacokinetic profiles, ACTH (1-17) presents an interesting alternative that warrants further investigation. The provided protocols and pathway diagrams serve as a foundation for designing and interpreting experiments aimed at further elucidating the distinct biological activities of these two important ACTH fragments.

References

A Comparative Analysis of ACTH (1-17) and alpha-MSH: Receptor Binding and Functional Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between melanocortin peptides and their receptors is paramount for the development of targeted therapeutics. This guide provides a detailed comparison of Adrenocorticotropic Hormone (1-17) (ACTH (1-17)) and alpha-Melanocyte Stimulating Hormone (alpha-MSH), focusing on their binding affinities and functional potencies across the melanocortin receptor family.

This document summarizes key quantitative data, outlines detailed experimental protocols for the cited assays, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of these two important endogenous ligands.

Receptor Binding Affinity: A Quantitative Comparison

The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. This is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for ACTH (1-17) and alpha-MSH at the human melanocortin receptors 1, 3, 4, and 5 (MC1R, MC3R, MC4R, and MC5R). It is important to note that while both peptides can interact with these receptors, their affinity profiles differ significantly.

ReceptorACTH (1-17) Ki (nM)alpha-MSH Ki (nM)Reference
MC1R 0.21 ± 0.030.13 ± 0.005[1][2]
MC3R 1431[3]
MC4R 419660[3]
MC5R 4,2405700[3]

Note: Data for ACTH (1-17) and alpha-MSH are from different sources and experimental conditions may vary.

Functional Potency: A Measure of Agonist Activity

Beyond binding, the functional potency of a ligand describes its ability to elicit a biological response upon binding to its receptor. This is typically measured by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 value signifies greater potency.

The primary signaling pathway for melanocortin receptors involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). The table below presents the available EC50 values for ACTH (1-17) and alpha-MSH in stimulating cAMP production.

ReceptorACTH (1-17) EC50 (nM)alpha-MSH EC50 (nM)Reference
MC1R 3.020.17[4]
MC3R Data not available0.88[4]
MC4R Data not available1.05[4]
MC5R Data not available1.34[4]

Note: A direct comparative study of the EC50 values for ACTH (1-17) across all melanocortin receptors was not available in the reviewed literature. The provided data for alpha-MSH is from a single study for consistency.

One study demonstrated that while ACTH (1-17) has a slightly lower binding affinity for the human MC1 receptor (hMC1R) compared to alpha-MSH, it is more potent in stimulating the production of both cAMP and inositol trisphosphate (IP3) in cells transfected with the hMC1R[1].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams were generated using the Graphviz DOT language.

Melanocortin_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_effector Downstream Signaling Ligand ACTH (1-17) or α-MSH MCR Melanocortin Receptor (MCxR) Ligand->MCR Binds to G_Protein Gs Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Melanocortin receptor signaling pathway.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with Melanocortin Receptors Incubate Incubate all components to reach equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [125I]NDP-α-MSH) Radioligand->Incubate Competitor Unlabeled Ligand (ACTH (1-17) or α-MSH) Competitor->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity of bound ligand Filter->Count Analyze Determine IC50 and Ki values Count->Analyze

Caption: Experimental workflow for a competitive binding assay.

cAMP_Assay cluster_cell_culture Cell Culture cluster_stimulation Stimulation cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis Cells Cells expressing Melanocortin Receptors Stimulate Stimulate cells with varying concentrations of ACTH (1-17) or α-MSH Cells->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Quantify cAMP levels (e.g., HTRF, ELISA) Lyse->Detect Analyze Determine EC50 values Detect->Analyze

Caption: Experimental workflow for a functional cAMP assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a synthesized representation of standard methods used in the field.

1. Materials:

  • Cell Membranes: Membranes prepared from cells heterologously expressing the human melanocortin receptor of interest (e.g., HEK293 or CHO cells).
  • Radioligand: A high-affinity radiolabeled ligand, typically [¹²⁵I]NDP-α-MSH.
  • Unlabeled Ligands: ACTH (1-17) and alpha-MSH of high purity.
  • Assay Buffer: e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4.
  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
  • 96-well plates and glass fiber filters .
  • Scintillation fluid and a scintillation counter .

2. Procedure:

  • Prepare serial dilutions of the unlabeled ligands (ACTH (1-17) and alpha-MSH) in assay buffer.
  • In a 96-well plate, add in the following order: assay buffer, a fixed concentration of the radioligand (e.g., 0.1-0.5 nM), and the serially diluted unlabeled ligands or buffer for total binding determination.
  • Initiate the binding reaction by adding the cell membranes (typically 5-20 µg of protein per well).
  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of an unlabeled ligand.
  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • The IC50 values are determined by non-linear regression analysis of the competition binding data.
  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This protocol is a synthesized representation of common methodologies for assessing Gs-coupled receptor activation.

1. Materials:

  • Cells: Live cells expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells).
  • Agonists: ACTH (1-17) and alpha-MSH.
  • Cell Culture Medium: Appropriate for the cell line used.
  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
  • cAMP Detection Kit: A commercially available kit, for example, based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
  • Multi-well plates suitable for cell culture and the detection method.

2. Procedure:

  • Seed the cells into multi-well plates and culture until they reach a suitable confluency.
  • On the day of the assay, remove the culture medium and wash the cells with a pre-warmed buffer.
  • Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
  • Add varying concentrations of the agonists (ACTH (1-17) or alpha-MSH) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
  • Terminate the stimulation by lysing the cells according to the protocol of the chosen cAMP detection kit.
  • Measure the intracellular cAMP concentration using the detection kit's instructions.
  • Plot the cAMP concentration against the agonist concentration.
  • Determine the EC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

References

Dose-Response Analysis of ACTH (1-17) on Cortisol Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response relationship between Adrenocorticotropic Hormone (ACTH) (1-17) and cortisol secretion. It aims to offer an objective comparison with other ACTH analogues, supported by available experimental data, to aid in research and development endeavors.

Comparative Analysis of ACTH Analogue Potency

ACTH (1-17), a synthetic analogue of the N-terminal fragment of native ACTH, has demonstrated potent steroidogenic activity. Studies comparing its efficacy to other ACTH fragments, such as the clinically used ACTH (1-24) (Cosyntropin/Tetracosactide), have revealed significant differences in their ability to stimulate cortisol production.

In a human study, intramuscular administration of 100 micrograms of ACTH (1-17) resulted in a significantly greater and more sustained cortisol secretion compared to the same dose of ACTH (1-24)[1]. This suggests that ACTH (1-17) possesses a more pronounced and prolonged biological activity in vivo. Further research indicates that the steroidogenic activity of ACTH fragments is highly dependent on their amino acid sequence, with fragments shorter than 20 amino acids being reported as inactive. This highlights the critical role of the amino acid sequence in receptor activation and subsequent cortisol synthesis.

While direct, comprehensive dose-response data for ACTH (1-17) on cortisol secretion is limited in publicly available literature, in vitro studies on the activation of the ACTH receptor (MC2R) provide insights into its potency. One study measuring cyclic AMP (cAMP) production, a key second messenger in the ACTH signaling pathway, reported the following half-maximal effective concentrations (EC50):

ACTH AnalogueEC50 for cAMP Production (nM)
ACTH (1-17)5.5 ± 1.0
ACTH (1-24)1.3 ± 0.2

This in vitro data suggests that while both peptides are potent activators of the MC2R, ACTH (1-24) exhibits a higher potency in stimulating cAMP production. It is important to note that cAMP production is an upstream event, and the ultimate cortisol output can be influenced by other factors.

For reference, the dose-dependent effect of ACTH (1-24) on cortisol secretion has been documented. In one study, various intravenous bolus doses of ACTH (1-24) were administered to normal subjects, demonstrating a clear dose-dependent increase in peak cortisol concentrations. While this study did not include ACTH (1-17), it provides a benchmark for the expected dose-response of a standard ACTH analogue.

Experimental Protocols

The following outlines a general methodology for an in vitro dose-response analysis of ACTH analogues on cortisol secretion from adrenal cells.

1. Cell Culture:

  • Cell Line: Primary cultures of human, bovine, or rat adrenocortical cells, or immortalized cell lines such as the human NCI-H295R or mouse Y1 cells.
  • Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), insulin, transferrin, selenium, and antibiotics. Cells are grown to a confluent monolayer in multi-well plates.
  • Serum Starvation: Prior to stimulation, cells are typically serum-starved for a period (e.g., 12-24 hours) to reduce basal steroidogenesis.

2. ACTH Analogue Stimulation:

  • Preparation of Stimuli: Lyophilized ACTH (1-17) and other ACTH analogues (e.g., ACTH (1-24)) are reconstituted in a suitable vehicle (e.g., sterile water or culture medium). A series of dilutions are prepared to cover a range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).
  • Stimulation: The serum-free medium is replaced with fresh medium containing the various concentrations of the ACTH analogues. A vehicle control (medium without ACTH) is included.
  • Incubation: The cells are incubated for a defined period (e.g., 2, 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

3. Cortisol Measurement:

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.
  • Quantification: The concentration of cortisol in the supernatant is determined using a validated analytical method, such as:
  • Enzyme-Linked Immunosorbent Assay (ELISA): A common and sensitive method for quantifying hormone levels.
  • Radioimmunoassay (RIA): A highly sensitive immunoassay technique.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and quantitative method.
  • Data Analysis: The cortisol concentrations are plotted against the log of the ACTH analogue concentrations to generate a dose-response curve. Key parameters such as the EC50 (the concentration that elicits 50% of the maximal response) and the maximal cortisol secretion (Emax) are calculated.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adrenal_Cells Adrenal Cell Culture Stimulation Cell Stimulation Adrenal_Cells->Stimulation ACTH_Dilutions ACTH Analogue Dilutions ACTH_Dilutions->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cortisol_Measurement Cortisol Measurement (ELISA/RIA/LC-MS/MS) Supernatant_Collection->Cortisol_Measurement Data_Analysis Dose-Response Curve (EC50, Emax) Cortisol_Measurement->Data_Analysis

Caption: Experimental workflow for dose-response analysis of ACTH analogues.

ACTH Signaling Pathway

acth_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ACTH ACTH (1-17) MC2R MC2R ACTH->MC2R Binds to G_Protein G Protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol_Ester Cholesterol Esters PKA->Cholesterol_Ester Activates Cholesterol Ester Hydrolase Cholesterol Free Cholesterol PKA->Cholesterol Promotes transport into Mitochondria Cholesterol_Ester->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Converted to Cortisol Cortisol Pregnenolone->Cortisol Series of enzymatic reactions Cortisol_Secretion Cortisol Secretion Cortisol->Cortisol_Secretion Secreted

Caption: Simplified signaling pathway of ACTH-induced cortisol secretion.

References

Validating the Specificity of ACTH (1-17) for MC1R Over Other Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the adrenocorticotropic hormone fragment ACTH (1-17), detailing its binding affinity and functional specificity for the melanocortin 1 receptor (MC1R) versus the other four melanocortin receptor subtypes (MC2R, MC3R, MC4R, and MC5R). The data presented herein is intended for researchers, scientists, and drug development professionals investigating melanocortin signaling pathways.

Binding Affinity Profile of ACTH (1-17)

Competitive binding assays are crucial for determining the affinity of a ligand for a receptor. The inhibition constant (Kᵢ) represents the concentration of a competing ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

The data below, derived from studies using HEK293 cells stably expressing each human melanocortin receptor, demonstrates that ACTH (1-17) has a significantly higher affinity for MC1R compared to other MCRs. It exhibits sub-nanomolar affinity for MC1R, while its affinity for MC2R, MC3R, and MC4R is in the nanomolar range.[1] The peptide shows negligible affinity for MC5R.[1]

Receptor SubtypeLigandKᵢ (nM)Selectivity over MC1R (Fold-Increase in Kᵢ)
MC1R ACTH (1-17)0.21 [2][3][4]1x
MC2R ACTH (1-17)10.5~50x
MC3R ACTH (1-17)12.2[1]~58x
MC4R ACTH (1-17)17.5[1]~83x
MC5R ACTH (1-17)>1000[1]>4760x

Table 1: Comparative binding affinities (Kᵢ) of ACTH (1-17) across human melanocortin receptors. Selectivity is calculated as the ratio of the Kᵢ for each receptor to the Kᵢ for MC1R.

Functional Activity Profile of ACTH (1-17)

Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) accumulation, determine a ligand's ability to activate a receptor and elicit a biological response. The half-maximal effective concentration (EC₅₀) is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. A lower EC₅₀ value signifies greater potency.

The following data confirms the high potency of ACTH (1-17) at MC1R.[1] While it also functions as an agonist at MC2R, MC3R, and MC4R, its potency is markedly lower compared to MC1R.[1] At the MC5R, ACTH (1-17) acts as a very weak partial agonist.[1]

Receptor SubtypeLigandEC₅₀ (nM)Potency Ratio relative to MC1R (Fold-Increase in EC₅₀)
MC1R ACTH (1-17)0.24 [1]1x
MC2R ACTH (1-17)2.1~9x
MC3R ACTH (1-17)4.0[1]~17x
MC4R ACTH (1-17)1.1[1]~5x
MC5R ACTH (1-17)>1000[1]>4160x

Table 2: Comparative functional potencies (EC₅₀) of ACTH (1-17) across human melanocortin receptors. The potency ratio indicates the fold-increase in concentration required to achieve 50% activation compared to MC1R.

Signaling Pathway Analysis

All five melanocortin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs subunit.[5] Upon agonist binding, the receptor activates Gαs, which in turn stimulates adenylyl cyclase to catalyze the conversion of ATP to the second messenger cAMP.[5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB), to modulate gene transcription.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane MC1R MC1R Gs Gαs MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes Ligand ACTH (1-17) Ligand->MC1R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Canonical MC1R Gs-cAMP signaling pathway.

Experimental Methodologies

To ensure reproducibility and standardization, detailed protocols for assessing ligand-receptor interactions are provided below. The following diagram illustrates the general experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Generate stable cell lines (e.g., HEK293) expressing a single MCR subtype A2 Culture and harvest cells for assay A1->A2 A3 Prepare serial dilutions of ACTH (1-17) and radiolabeled standard ligand A2->A3 B1 Incubate cells with ligands (Binding Assay: Radioligand + ACTH (1-17)) (Functional Assay: just ACTH (1-17)) A3->B1 B2 Allow reaction to reach equilibrium (Binding) or for a set time (Functional) B1->B2 B3 Terminate reaction and measure signal (e.g., Scintillation counting or HTRF for cAMP) B2->B3 C1 Plot dose-response curves B3->C1 C2 Calculate IC₅₀/EC₅₀ values using non-linear regression C1->C2 C3 Convert IC₅₀ to Kᵢ using Cheng-Prusoff equation C2->C3 D1 Compare Kᵢ and EC₅₀ values across all MCR subtypes to determine specificity C2->D1 C3->D1

General workflow for determining ligand-receptor specificity.
Competitive Radioligand Binding Assay Protocol (for Kᵢ Determination)

This protocol outlines a method for determining the binding affinity of ACTH (1-17) by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture: HEK293 cells stably expressing one of the human MCR subtypes (MC1R, MC3R, MC4R, or MC5R) are cultured to ~80-90% confluency and harvested.

  • Reagents:

    • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

    • Radioligand: [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH (NDP-α-MSH).

    • Competitor Ligand: ACTH (1-17), prepared in serial dilutions (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Non-specific Binding Control: High concentration (e.g., 1 µM) of unlabeled NDP-α-MSH.

  • Procedure:

    • Cell membranes are prepared from harvested cells via homogenization and centrifugation.

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of diluted ACTH (1-17) (or control), and 25 µL of radioligand (at a final concentration near its K₋d).

    • Add 100 µL of the cell membrane preparation to each well.

    • Incubate the plate for 2 hours at room temperature with gentle agitation to reach equilibrium.

    • Harvest the membranes onto a filter mat using a cell harvester, and wash with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of ACTH (1-17).

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

cAMP Accumulation Functional Assay Protocol (for EC₅₀ Determination)

This protocol measures the functional potency of ACTH (1-17) by quantifying the production of the second messenger cAMP upon receptor activation.

  • Cell Culture: HEK293 cells stably expressing one of the human MCR subtypes are seeded in 96-well or 384-well plates and grown overnight.

  • Reagents:

    • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Agonist: ACTH (1-17), prepared in serial dilutions (e.g., 10⁻¹² M to 10⁻⁶ M).

    • Detection Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Remove growth media from the cells and wash once with pre-warmed stimulation buffer (without IBMX).

    • Add 50 µL of stimulation buffer (with IBMX) to each well and pre-incubate for 30 minutes at 37°C.

    • Add 50 µL of the diluted ACTH (1-17) to the appropriate wells.

    • Incubate for 30-60 minutes at 37°C to stimulate cAMP production.

    • Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of ACTH (1-17).

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.

Conclusion

The experimental data compiled in this guide strongly supports the specificity of ACTH (1-17) for the melanocortin 1 receptor. With a binding affinity (Kᵢ) of 0.21 nM and a functional potency (EC₅₀) of 0.24 nM, ACTH (1-17) is a highly potent agonist at MC1R.[1][2][3][4] Its affinity for MC2R, MC3R, and MC4R is 50- to 83-fold lower, and its affinity for MC5R is over 4000-fold lower.[1] This pronounced selectivity profile makes ACTH (1-17) a valuable tool for specifically probing MC1R function in various physiological and pathological contexts.

References

Cross-Reactivity Profile of ACTH (1-17): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from the pro-opiomelanocortin (POMC) precursor. While the full-length ACTH (1-39) is the primary ligand for the melanocortin-2 receptor (MC2R) to stimulate cortisol production, various fragments of ACTH are also biologically active. One such fragment, ACTH (1-17), is generated through post-translational processing of ACTH.[1] This guide provides a comparative analysis of the cross-reactivity of ACTH (1-17) with other peptide hormone receptors, focusing on the melanocortin receptor (MCR) family. The data presented herein is crucial for researchers in endocrinology, pharmacology, and drug development to understand the potential off-target effects and pleiotropic actions of this peptide.

The primary interactions of ACTH and its fragments occur within the melanocortin receptor family, which consists of five G-protein coupled receptors (GPCRs): MC1R, MC2R, MC3R, MC4R, and MC5R.[2][3] While ACTH (1-17) is the minimal sequence required for binding and activation of its cognate receptor, MC2R, it also exhibits significant cross-reactivity with other MCR subtypes.[4][5] Evidence for significant interaction with non-melanocortin peptide hormone receptors is limited, suggesting its selectivity profile is largely confined to the MCR family.

Quantitative Comparison of Receptor Interactions

The following table summarizes the binding affinities and functional activities of ACTH (1-17) and the related endogenous ligand, α-Melanocyte-Stimulating Hormone (α-MSH), across various melanocortin receptors. This data facilitates a direct comparison of the peptide's potency and efficacy at different receptor subtypes.

PeptideReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
ACTH (1-17) hMC1R0.21 ± 0.03[6][7][8]More potent than α-MSH in stimulating cAMP & IP3[7]
hMC2RMinimal peptide for binding[4][5]Full Agonist[5]
hMC3RAgonist Activity[9]Data not available for unmodified peptide
hMC4RAgonist Activity[9][10]Data not available for unmodified peptide
hMC5RAgonist Activity[9]Data not available
α-MSH hMC1R0.13 ± 0.005[7]Full Agonist[7]
hMC2RNo significant binding/activity[5]No significant binding/activity[5]
hMC3RAgonistAgonist
hMC4RAgonist[10]Agonist[10]
hMC5RAgonistAgonist

hMC1R, hMC2R, etc. refer to the human receptors. Data for MC3R, MC4R, and MC5R for ACTH (1-17) is inferred from studies on ACTH fragments and modified peptides, as specific values for the native 1-17 fragment are not readily available in the literature.

Signaling Pathways

Melanocortin receptors primarily signal through the Gαs-protein-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][6][11] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

However, signaling can be more complex, with certain receptors activating alternative or parallel pathways. For instance, at the MC1R, ACTH (1-17) has been shown to be more potent than α-MSH in stimulating not only cAMP but also inositol 1,4,5-trisphosphate (IP3) production, suggesting coupling to Gαq proteins and subsequent increases in intracellular calcium (Ca2+).[7][12] Activation of the Extracellular signal-Regulated Kinase (ERK) pathway has also been reported for MC1R and MC4R.[12][13]

Melanocortin_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACTH ACTH (1-17) MCR Melanocortin Receptor (MCR) ACTH->MCR Binds G_protein Gαs MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: General signaling pathway for Melanocortin Receptors.

MC1R_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand ACTH (1-17) / α-MSH MC1R MC1R Ligand->MC1R Gas Gαs MC1R->Gas Gaq Gαq MC1R->Gaq AC Adenylyl Cyclase Gas->AC Activates PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA ERK ERK1/2 PKA->ERK Response Pigmentation, Anti-inflammatory Response PKA->Response Ca2 Ca2+ IP3->Ca2 Releases Ca2->ERK ERK->Response

Caption: Diverse signaling pathways activated by the MC1 Receptor.

Experimental Protocols

The quantitative data presented in this guide are derived from two primary types of in vitro assays: competitive binding assays and functional cell-based assays.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test ligand (e.g., ACTH 1-17) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Methodology:

  • Cell Culture: A stable cell line (e.g., HEK293, CHO) expressing the human melanocortin receptor of interest (e.g., hMC1R) is cultured to an appropriate density.[5]

  • Assay Preparation: Cells are harvested and cell membrane preparations are isolated, or whole cells are used.

  • Competition Reaction: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]Nle⁴, D-Phe⁷-α-MSH) is incubated with the cell membranes or whole cells in the presence of increasing concentrations of the unlabeled competitor ligand (ACTH 1-17).[7][14]

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.[5]

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start step1 Prepare cells expressing target receptor (e.g., MC1R) start->step1 step2 Incubate cells/membranes with: 1. Fixed [¹²⁵I]-Ligand 2. Increasing [ACTH (1-17)] step1->step2 step3 Separate bound from free [¹²⁵I]-Ligand (e.g., filtration) step2->step3 step4 Quantify bound radioactivity (Gamma Counter) step3->step4 step5 Plot data and calculate IC₅₀ and Ki values step4->step5 end End step5->end cAMP_Assay_Workflow start Start step1 Seed cells expressing target receptor in plates start->step1 step2 Pre-incubate with phosphodiesterase inhibitor step1->step2 step3 Stimulate with increasing concentrations of ACTH (1-17) step2->step3 step4 Lyse cells to release intracellular cAMP step3->step4 step5 Quantify cAMP levels (e.g., HTRF, ELISA) step4->step5 step6 Plot dose-response curve and calculate EC₅₀ step5->step6 end End step6->end

References

Scatchard Analysis of ACTH(1-17) Receptor Binding Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding kinetics of Adrenocorticotropic Hormone (ACTH)(1-17), a significant fragment of the full-length ACTH, at the melanocortin 2 receptor (MC2R). Understanding the binding characteristics of ACTH(1-17) is crucial for the development of novel therapeutics targeting the hypothalamic-pituitary-adrenal (HPA) axis. This document summarizes key quantitative data, details experimental protocols for receptor binding assays, and visualizes the associated signaling pathway and experimental workflow.

Comparative Binding and Functional Activity of ACTH Fragments at the MC2R

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for these peptides, which are indicative of their binding affinity and agonist potency, respectively.

PeptideIC50 (nM)EC50 (nM)Reference
ACTH(1-17)5.5 ± 1.05.5 ± 1.0[1]
ACTH(1-24)3.9 ± 1.21.3 ± 0.2[1]
ACTH(1-39)4.6 ± 1.23.2 ± 0.5[1]

Table 1: Comparative binding affinity (IC50) and functional potency (EC50) of ACTH fragments at the human MC2R.

These data indicate that while ACTH(1-17) binds to the MC2R with high affinity, it is a slightly less potent agonist compared to ACTH(1-24) and ACTH(1-39). Notably, studies have shown that ACTH fragments shorter than 16 amino acids lose their ability to bind and activate the MC2R, establishing ACTH(1-16) as the minimal peptide sequence required for receptor interaction[2]. Furthermore, some research suggests that in binding studies, ACTH(1-17) is only capable of displacing 60-70% of a bound radiolabeled ACTH analog, in contrast to ACTH(1-24) and ACTH(1-39) which can achieve full displacement. This suggests a potential difference in the binding mode of ACTH(1-17) compared to the longer fragments.

Experimental Protocols

The following is a representative protocol for a radioligand binding assay used to determine the binding characteristics of ACTH fragments at the MC2R, based on commonly employed methodologies.

Cell Culture and Membrane Preparation
  • Cell Line: Human embryonic kidney (HEK) 293 cells or other suitable host cells stably transfected to express the human melanocortin 2 receptor (hMC2R) and its accessory protein, MRAP1, are used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Membrane Preparation:

    • Cultured cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Cells are homogenized using a Dounce homogenizer or through sonication.

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

Radioligand Binding Assay (Competitive Binding)
  • Radioligand: A radiolabeled form of ACTH, typically [¹²⁵I]Tyr²³-ACTH(1-39), is used.

  • Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).

  • Procedure:

    • In a 96-well plate, a fixed amount of cell membrane preparation (containing a known concentration of MC2R) is incubated with a constant concentration of the radioligand.

    • Increasing concentrations of the unlabeled competitor ligand (e.g., ACTH(1-17), ACTH(1-24), or ACTH(1-39)) are added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ACTH(1-39).

    • The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to reach binding equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a gamma counter.

Data Analysis
  • The data from the competitive binding assay is used to generate a displacement curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • The IC50 value is determined from this curve using non-linear regression analysis.

  • The affinity of the competitor ligand (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

ACTH(1-17) Receptor Signaling Pathway

The binding of ACTH(1-17) to the MC2R initiates a downstream signaling cascade, primarily through the activation of the adenylyl cyclase pathway.

ACTH_Signaling_Pathway ACTH ACTH(1-17) GPCR_complex MC2R-MRAP Complex ACTH->GPCR_complex Binding MC2R MC2R MRAP MRAP G_protein Gαs GPCR_complex->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylation of target proteins

Caption: ACTH(1-17) binding to the MC2R-MRAP complex activates Gαs, leading to cAMP production and PKA activation.

Experimental Workflow for Scatchard Analysis

The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining receptor kinetics.

Scatchard_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (MC2R-expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Competitor (ACTH(1-17)) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Gamma Counting Washing->Counting Data_Plotting Data Plotting (Displacement Curve) Counting->Data_Plotting Analysis Non-linear Regression (IC50 determination) Data_Plotting->Analysis

Caption: Workflow of a radioligand binding assay for ACTH(1-17) receptor kinetics.

References

Functional Comparison of ACTH (1-17) in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional activity of Adrenocorticotropic Hormone (ACTH) (1-17) across various cell lines expressing different melanocortin receptors. The information is supported by experimental data to facilitate informed decisions in research and development.

Adrenocorticotropic hormone (ACTH) (1-17) is a peptide fragment of ACTH that demonstrates significant biological activity through its interaction with the melanocortin receptor (MCR) family. This guide explores the functional consequences of this interaction, focusing on key signaling pathways: cyclic adenosine monophosphate (cAMP) accumulation, extracellular signal-regulated kinase (ERK) phosphorylation, and intracellular calcium mobilization.

Quantitative Data Summary

The functional potency and efficacy of ACTH (1-17) and other melanocortin peptides are summarized below. These values, primarily EC50 (half-maximal effective concentration) and Ki (inhibitory constant), provide a quantitative measure of the peptide's activity at different melanocortin receptors.

LigandReceptorCell LineAssayKi (nM)EC50 (nM)Reference
ACTH (1-17) MC1RHEK293Binding0.21 ± 0.03[1][2]-[1][2]
ACTH (1-17) MC1RHEK293cAMP Accumulation-3.02[3][3]
ACTH (1-17) MC1RHEK293IP3 Production-More potent than α-MSH[1]
ACTH (1-17) MC3R-Binding14[3]-[3]
ACTH (1-17) MC4R-Binding419[3]-[3]
ACTH (1-17) MC5R-Binding4,240[3]-[3]
α-MSHMC1RHEK293Binding0.13 ± 0.005[1]-[1]
α-MSHMC1RHEK293ERK Phosphorylation-3.7 ± 0.5
α-MSHMC1R, MC3R, MC4R, MC5RHEK293Calcium Mobilization-0.3 - 4.3[4][4]
ACTH (1-24)Neonatal Testicular CellsPrimary CultureAndrogen Production-~100-fold more potent than ACTH (1-17)[5][5]

Signaling Pathways and Experimental Workflow

The interaction of ACTH (1-17) with melanocortin receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP. However, signaling can also diverge to other pathways, including the activation of phospholipase C, which results in the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK.

ACTH (1-17) Signaling Pathways ACTH ACTH (1-17) MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) ACTH->MCR G_alpha_s Gαs MCR->G_alpha_s G_alpha_q Gαq MCR->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates PKA Protein Kinase A cAMP->PKA Activates ERK_pathway MAPK/ERK Pathway PKA->ERK_pathway Activates Response Cellular Response (e.g., Melanogenesis, Steroidogenesis) PKA->Response Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Ca_release->ERK_pathway Can activate Ca_release->Response pERK pERK ERK_pathway->pERK Phosphorylates pERK->Response

ACTH (1-17) initiates multiple signaling cascades upon receptor binding.

A typical experimental workflow to assess the functional activity of ACTH (1-17) involves several key steps, from cell culture to data analysis.

Experimental Workflow for Functional Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 expressing MCR) Plating 2. Cell Plating (e.g., 96-well plate) Cell_Culture->Plating Stimulation 3. Ligand Stimulation (ACTH (1-17) dose-response) Plating->Stimulation Incubation 4. Incubation Stimulation->Incubation Assay 5. Functional Assay (cAMP, pERK, or Ca2+ measurement) Incubation->Assay Detection 6. Signal Detection (e.g., Luminescence, Fluorescence) Assay->Detection Analysis 7. Data Analysis (EC50/Emax determination) Detection->Analysis

A generalized workflow for determining the functional potency of ACTH (1-17).

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation.

  • Cell Culture and Plating:

    • HEK293 cells stably or transiently expressing the melanocortin receptor of interest are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • The culture medium is removed, and cells are washed with pre-warmed phosphate-buffered saline (PBS).

    • Cells are then incubated in serum-free DMEM containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 15 minutes at 37°C.

    • Varying concentrations of ACTH (1-17) are added to the wells, and the plates are incubated for a further 15-30 minutes at 37°C.

  • cAMP Measurement:

    • The reaction is terminated by aspirating the medium and lysing the cells with 0.1 M HCl.

    • Intracellular cAMP levels are determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

  • Data Analysis:

    • The concentration of cAMP is normalized to the total protein content in each well.

    • Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

ERK Phosphorylation Assay (Western Blot)

This method detects the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling pathway.

  • Cell Culture and Serum Starvation:

    • Cells (e.g., HEK293 expressing MC1R) are cultured and plated as described for the cAMP assay.

    • Prior to stimulation, cells are serum-starved for 4-6 hours in serum-free DMEM to reduce basal ERK phosphorylation.

  • Ligand Stimulation and Cell Lysis:

    • Cells are stimulated with different concentrations of ACTH (1-17) for a predetermined time (typically 5-15 minutes) at 37°C.

    • Following stimulation, the medium is aspirated, and cells are washed with ice-cold PBS.

    • Cells are lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Cell lysates are cleared by centrifugation, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • The intensity of the p-ERK and total ERK bands is quantified using densitometry software.

    • The ratio of p-ERK to total ERK is calculated for each sample.

    • Dose-response curves are plotted, and EC50 values are determined.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

  • Cell Culture and Dye Loading:

    • Cells (e.g., HEK293 expressing a specific MCR) are plated in a black, clear-bottom 96-well plate.

    • The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer such as Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C in the dark.

  • Measurement of Calcium Flux:

    • After dye loading, the plate is placed in a fluorescence plate reader equipped with an automated injection system.

    • A baseline fluorescence reading is taken before the addition of the ligand.

    • Different concentrations of ACTH (1-17) are injected into the wells, and the change in fluorescence intensity is monitored over time.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a relative fluorescence unit (for single-wavelength dyes like Fluo-4).

    • The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 can be calculated.

References

A Comparative Guide to the In Vivo Efficacy of ACTH (1-17) and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of Adrenocorticotropic Hormone (ACTH) (1-17) and dexamethasone, with a focus on their anti-inflammatory properties. Due to a lack of direct comparative in vivo studies between ACTH(1-17) and dexamethasone, this guide synthesizes data from studies on full-length ACTH (ACTH 1-39) and its fragments as a proxy for ACTH(1-17), alongside extensive data on dexamethasone. This comparison aims to highlight their distinct mechanisms and potential therapeutic applications.

Executive Summary

Dexamethasone is a potent synthetic glucocorticoid with well-established and powerful anti-inflammatory and immunosuppressive effects.[1] Its mechanism primarily involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression that suppresses pro-inflammatory pathways and promotes anti-inflammatory responses.[1][2] In contrast, ACTH, a polypeptide hormone, exerts anti-inflammatory effects through both glucocorticoid-dependent and -independent pathways.[3] The glucocorticoid-dependent pathway is mediated by the stimulation of endogenous cortisol production from the adrenal glands.[3] The glucocorticoid-independent mechanism involves direct interactions with melanocortin receptors (MCRs) on various immune and non-immune cells.[3][4] While data specifically on ACTH(1-17) is limited, the broader family of melanocortins, including ACTH, has demonstrated direct anti-inflammatory and immunomodulatory activities.[3][4]

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data from various in vivo studies, providing an indirect comparison of the efficacy of ACTH and dexamethasone in relevant animal models of inflammation.

Table 1: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Models

Compound Animal Model Dosage Route of Administration Key Findings Citation
Dexamethasone C57BL/6 Mice5 mg/kgNot SpecifiedSignificantly lowered serum TNF-α and IL-6; Improved survival rate to 87.5% from 37.5% in the LPS-only group.[5]
Dexamethasone C57BL/6 MiceNot SpecifiedSubcutaneousCompletely inhibited LPS-mediated lethality.[6]
Dexamethasone Male Wistar Rats10 mg/kgIntravenousSignificantly less plasma endotoxin and serum TNF-α at 6h and 12h post-LPS.[7]
ACTH (unspecified) PorcineNot SpecifiedPretreatmentAttenuated LPS-induced inflammation in the adrenal gland.[8]

Table 2: Efficacy in Other Inflammation Models

Compound Animal Model Inflammation Model Dosage Route of Administration Key Findings Citation
Dexamethasone BALB/c MiceContact HypersensitivityLow dosesTopicalEntirely prevented ear swelling.[6]
Dexamethasone Beagle DogsCarrageenan-induced tissue cage0.25 mg/animalOralStatistically significant reduction in exudate volume and PGE2 concentration.[9]
Dexamethasone BALB/c MiceAsthma Model (Ovalbumin-induced)Not SpecifiedInjectionSignificantly lower eosinophil numbers and inflammatory cell infiltration in lung tissue.[10]
ACTH (1-39) SJL/J MiceExperimental Autoimmune Encephalomyelitis (EAE)10 µgOral GavageAttenuated clinical EAE disease severity; decreased IL-6 production and increased T regulatory cells.[11][12]
ACTH (unspecified) C57BL/6 MiceEAE (Adoptive Transfer)10 µgOral GavageAttenuated clinical EAE disease and decreased frequencies of Th17 cells in the spleen and CNS.[13]
Natural ACTH MouseAcute GoutNot SpecifiedSubcutaneous injectionEffectively alleviated swelling and inflammation in joints.[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate a deeper understanding of the presented data.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
  • Objective: To evaluate the effect of dexamethasone on survival and pro-inflammatory cytokine levels in an LPS-induced sepsis model.[5]

  • Animals: Mice.[5]

  • Induction of Inflammation: Injection of LPS.[5]

  • Treatment: Mice were treated with high-dose dexamethasone (5 mg/kg).[5]

  • Data Collection: Survival rates were monitored for five days. Serum levels of TNF-α and IL-6 were measured.[5]

Contact Hypersensitivity in Mice
  • Objective: To assess the anti-inflammatory potency of dexamethasone via different administration routes.[6]

  • Animals: BALB/c mice.[6]

  • Induction of Inflammation: A contact hypersensitivity model was induced, leading to ear swelling.[6]

  • Treatment: Low doses of dexamethasone were applied topically.[6]

  • Data Collection: Ear swelling was measured to determine the extent of the inflammatory response.[6]

Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Objective: To determine the effect of oral ACTH on the clinical severity and inflammatory markers in a mouse model of multiple sclerosis.[11][12]

  • Animals: SJL/J mice.[11][12]

  • Induction of Disease: Mice were immunized with proteolipid protein peptide 138–151 to induce EAE.[11]

  • Treatment: Mice were gavaged with 10 µg of ACTH 1-39 during ongoing disease.[11]

  • Data Collection: Clinical EAE scores were recorded. Levels of IL-6 and T regulatory cells in the lamina propria, and CD4+ and γδ IL-17 production in the CNS were analyzed.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of dexamethasone and ACTH, as well as a typical experimental workflow for evaluating anti-inflammatory agents.

Dexamethasone_Signaling_Pathway cluster_nucleus Gene Transcription Modulation DEX Dexamethasone GR Glucocorticoid Receptor (GR) (Cytoplasm) DEX->GR Binds to DEX_GR DEX-GR Complex GR->DEX_GR Nucleus Nucleus DEX_GR->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) DEX_GR->GRE Binds to Pro_Inflammatory_TFs Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) DEX_GR->Pro_Inflammatory_TFs Inhibits Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., Annexin-1, IκBα) GRE->Anti_Inflammatory_Genes Activates Inflammation_Suppression Suppression of Inflammation Anti_Inflammatory_Genes->Inflammation_Suppression Leads to Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, IL-6) Pro_Inflammatory_TFs->Pro_Inflammatory_Genes Activates Inflammation_Induction Inflammation Pro_Inflammatory_Genes->Inflammation_Induction Leads to

Caption: Dexamethasone Signaling Pathway.

ACTH_Signaling_Pathway cluster_gdp Glucocorticoid-Dependent Pathway cluster_gip Glucocorticoid-Independent Pathway ACTH ACTH MC2R_Adrenal MC2R (Adrenal Cortex) ACTH->MC2R_Adrenal Binds to MCR_Immune MCRs (Immune Cells) (MC1R, MC3R, MC5R) ACTH->MCR_Immune Binds to Cortisol Cortisol Production MC2R_Adrenal->Cortisol GR_Signaling Glucocorticoid Receptor Signaling Cortisol->GR_Signaling Activates Anti_Inflammatory_Effects Anti-inflammatory Effects GR_Signaling->Anti_Inflammatory_Effects Immune_Modulation Direct Immunomodulation (e.g., ↓ Cytokine production) MCR_Immune->Immune_Modulation Immune_Modulation->Anti_Inflammatory_Effects

Caption: ACTH Dual Signaling Pathways.

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Mouse, Rat) Inflammation_Induction Induction of Inflammation (e.g., LPS, Carrageenan, Antigen) Animal_Model->Inflammation_Induction Grouping Animal Grouping (Control, Vehicle, Treatment) Inflammation_Induction->Grouping Treatment Drug Administration (ACTH or Dexamethasone) Grouping->Treatment Data_Collection Data Collection & Endpoint Analysis (e.g., Clinical Scores, Cytokine Levels, Histology) Treatment->Data_Collection Analysis Statistical Analysis & Comparison Data_Collection->Analysis

Caption: In Vivo Anti-inflammatory Efficacy Workflow.

References

A Comparative Guide to the Anti-inflammatory Effects of ACTH (1-17)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Adrenocorticotropic hormone (1-17) (ACTH (1-17)) against two widely used classes of anti-inflammatory drugs: corticosteroids, represented by dexamethasone, and non-steroidal anti-inflammatory drugs (NSAIDs), represented by indomethacin. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying signaling pathways to offer an objective evaluation for drug development and research applications.

Executive Summary

ACTH (1-17) demonstrates potent anti-inflammatory effects through a unique mechanism of action involving melanocortin receptors, distinct from the glucocorticoid receptor-mediated pathway of dexamethasone and the cyclooxygenase (COX) inhibition of indomethacin. While direct head-to-head quantitative comparisons in single studies are limited, available data suggests that ACTH (1-17) and its parent molecules can exhibit comparable efficacy to standard anti-inflammatory agents in preclinical models of inflammation. Its distinct signaling pathway presents a promising alternative therapeutic strategy, potentially avoiding some of the side effects associated with long-term corticosteroid or NSAID use.

Comparative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data from various preclinical studies. It is important to note that the data has been compiled from different sources and experimental conditions may vary.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key metric for comparison.

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)SpeciesReference
Indomethacin 10 mg/kgIntraperitoneal87.3%Rat[1]
Dexamethasone 1 mg/kgNot Specified84.6% (immunosuppressive effect)Rat[1]
ACTH Not SpecifiedNot SpecifiedReduced edemaRat[2]

Note: Specific dose-response data for ACTH (1-17) in direct comparison with dexamethasone and indomethacin in the same study is limited in the currently available literature. The data presented for ACTH is qualitative.

In Vitro Anti-inflammatory Activity: Cytokine Inhibition

The inhibition of pro-inflammatory cytokine production by activated immune cells (e.g., macrophages) is a key indicator of anti-inflammatory potential. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell TypeStimulantCytokine InhibitedIC50Reference
Dexamethasone Human MonocytesNot SpecifiedTNF-α~1 µM[3]
Javamide-II (for context) Macrophage-like THP-1 cellsLPSIL-6~0.8 µM[4]
ACTH Not SpecifiedNot SpecifiedReduces TNF-α, IL-1β, IL-6Not Specified

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (ACTH (1-17), Dexamethasone, Indomethacin)

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into control and treatment groups.

  • The treatment groups are administered with the test compounds (e.g., intraperitoneally or orally) at specified doses. The control group receives the vehicle.

  • After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

LPS-Induced Cytokine Release in Macrophages

This in vitro assay is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines.

Objective: To determine the in vitro anti-inflammatory activity of a test compound by measuring its effect on cytokine production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Lipopolysaccharide (LPS)

  • Test compounds (ACTH (1-17), Dexamethasone)

  • Cell culture medium and supplements

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Macrophages are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • LPS is then added to the wells to stimulate the production of pro-inflammatory cytokines. A control group without LPS stimulation is also included.

  • After an incubation period (e.g., 6-24 hours), the cell culture supernatants are collected.

  • The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants is quantified using ELISA kits according to the manufacturer's instructions.

  • The percentage of cytokine inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of ACTH (1-17), dexamethasone, and NSAIDs are mediated by distinct signaling pathways.

ACTH (1-17) and Melanocortin Receptor Signaling

ACTH (1-17) exerts its anti-inflammatory effects primarily through the activation of melanocortin receptors (MCRs), which are G protein-coupled receptors. This signaling is independent of the glucocorticoid receptor.

ACTH_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH (1-17) ACTH (1-17) MCR Melanocortin Receptor (MCR) ACTH (1-17)->MCR Binds AC Adenylate Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Leads to Anti_Inflammatory_Genes Anti-inflammatory Gene Expression (e.g., IL-10) CREB->Anti_Inflammatory_Genes Promotes

Figure 1: ACTH (1-17) anti-inflammatory signaling pathway.

Dexamethasone and Glucocorticoid Receptor Signaling

Dexamethasone, a synthetic glucocorticoid, acts by binding to the intracellular glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus and modulates gene expression.

Figure 2: Dexamethasone anti-inflammatory signaling pathway.

NSAIDs and Cyclooxygenase Inhibition

NSAIDs, such as indomethacin, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

NSAID_Signaling Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX Inhibit

Figure 3: NSAID mechanism of action via COX inhibition.

Conclusion

ACTH (1-17) represents a compelling alternative to traditional anti-inflammatory drugs. Its distinct mechanism of action through melanocortin receptors offers the potential for a different side-effect profile compared to corticosteroids and NSAIDs. While further head-to-head comparative studies are needed to definitively establish its relative potency, the existing evidence supports its significant anti-inflammatory properties. For researchers and drug development professionals, ACTH (1-17) and other melanocortin receptor agonists warrant continued investigation as a novel therapeutic avenue for a range of inflammatory conditions.

References

A Comparative Analysis of the Immunomodulatory Properties of ACTH (1-17) and Other Melanocortin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunomodulatory properties of Adrenocorticotropic Hormone (1-17) (ACTH (1-17)) with other key melanocortin peptides, primarily alpha-Melanocyte-Stimulating Hormone (α-MSH). This analysis is supported by experimental data on receptor binding, signaling potency, and downstream immunological effects.

Executive Summary

ACTH (1-17) and α-MSH are potent immunomodulators that exert their effects through a shared family of melanocortin receptors (MCRs), leading to the suppression of pro-inflammatory pathways. While both peptides exhibit similar mechanisms of action, key differences in receptor affinity and signaling potency suggest that ACTH (1-17) may offer distinct advantages in modulating the immune response. This guide will delve into the quantitative data available, outline the experimental protocols used to generate this data, and visualize the key signaling pathways and experimental workflows.

Comparative Overview of Immunomodulatory Peptides

The primary immunomodulatory effects of ACTH (1-17) and α-MSH are mediated through their interaction with Melanocortin Receptors (MCRs), particularly MC1R, which is expressed on various immune cells, including monocytes, macrophages, and lymphocytes.[1] Activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory responses.[2]

Quantitative Comparison of Receptor Binding and Signaling

Experimental data indicates that ACTH (1-17) is a highly potent agonist at the human MC1R, with a binding affinity comparable to, and in some aspects exceeding, that of α-MSH.

PeptideReceptorBinding Affinity (Ki, nM)Second Messenger StimulationReference
ACTH (1-17) Human MC1R0.21 ± 0.03More potent than α-MSH in stimulating cAMP and IP3 production[3][4]
α-MSH Human MC1R0.13 ± 0.005Standard agonist for cAMP and IP3 production[3]

Table 1: Comparison of Receptor Binding Affinity and Second Messenger Stimulation for ACTH (1-17) and α-MSH at the Human MC1R.

Comparison of Immunomodulatory Effects

Both ACTH (1-17) and α-MSH have been shown to suppress the production of pro-inflammatory cytokines and modulate T-cell responses. While direct quantitative comparisons of the immunomodulatory efficacy of ACTH (1-17) versus α-MSH are limited, the enhanced signaling potency of ACTH (1-17) at the MC1R suggests it may have a more pronounced effect on downstream immune functions.

Immunomodulatory EffectACTH (1-17) (Inferred)α-MSH / ACTH (Full-Length)Reference
Inhibition of TNF-α Potentially more potent due to higher signaling efficacyEffective inhibition in a concentration-dependent manner[5][6]
Inhibition of IL-6 Potentially more potentDemonstrated inhibition[7]
Induction of Regulatory T cells (Tregs) Likely to induce TregsPromotes the differentiation of CD4+ T cells into Tregs[8][9]
Inhibition of T-cell Proliferation Likely to inhibit proliferationShown to have inhibitory effects

Table 2: Comparative Immunomodulatory Effects of ACTH (1-17) and α-MSH. The effects of ACTH (1-17) are largely inferred from its enhanced signaling potency at the MC1R.

Signaling Pathways and Experimental Workflows

The immunomodulatory actions of ACTH (1-17) and other melanocortin peptides are primarily mediated through the activation of MCRs and the subsequent modulation of the NF-κB signaling pathway.

Melanocortin Receptor Signaling Pathway

Upon binding of ACTH (1-17) or α-MSH to MC1R on an immune cell, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can interfere with the NF-κB signaling cascade, a central pathway for pro-inflammatory gene expression.

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_1-17 ACTH (1-17) / α-MSH MC1R MC1R ACTH_1-17->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates IKK_complex IKK Complex PKA->IKK_complex Inhibits IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Binds & Inhibits IκBα_P P-IκBα IκBα->IκBα_P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Ub Ubiquitination IκBα_P->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IκBα Degrades DNA DNA (κB sites) NF-κB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

Melanocortin Receptor Signaling Pathway
Experimental Workflow for Assessing Immunomodulation

The assessment of the immunomodulatory properties of peptides like ACTH (1-17) involves a series of in vitro assays to quantify their effects on immune cell function. A typical workflow is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Immunomodulatory Assays cluster_analysis Data Analysis and Comparison Immune_Cells Isolate Immune Cells (e.g., PBMCs, Macrophages) Culture Culture Cells with Stimulant (e.g., LPS) Immune_Cells->Culture Treatment Treat with Peptides (ACTH (1-17), α-MSH, etc.) Culture->Treatment Cytokine_Assay Cytokine Profiling (ELISA, Luminex) Treatment->Cytokine_Assay TCell_Assay T-cell Proliferation Assay (e.g., CFSE, [3H]-thymidine) Treatment->TCell_Assay NFkB_Assay NF-κB Activation Assay (Western Blot, Reporter Assay) Treatment->NFkB_Assay Data_Quant Quantify Results (e.g., Cytokine levels, Proliferation index) Cytokine_Assay->Data_Quant TCell_Assay->Data_Quant NFkB_Assay->Data_Quant Comparison Compare Efficacy of Different Peptides Data_Quant->Comparison

References

Agonist versus Antagonist Activity of ACTH(1-17) and Related Fragments: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of Adrenocorticotropic Hormone (ACTH) fragments with melanocortin receptors (MCRs) is pivotal for the development of targeted therapeutics. This guide provides a comprehensive comparison of the agonist and antagonist activities of ACTH(1-17) and other key ACTH fragments, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a key component of the hypothalamic-pituitary-adrenal axis. Its fragments, however, exhibit diverse pharmacological profiles, acting as either agonists or antagonists at the five known melanocortin receptors (MC1R to MC5R). This differential activity is critical for designing selective ligands for various therapeutic applications, from inflammatory conditions to endocrine disorders.

Comparative Activity of ACTH Fragments at Melanocortin Receptors

The activity of ACTH fragments is largely determined by their amino acid sequence and the specific melanocortin receptor subtype they interact with. While the full-length ACTH(1-39) can activate all MCRs to some extent, its shorter fragments display more selective actions.

ACTH(1-17): A Potent Agonist, Particularly at MC1R

Experimental evidence consistently demonstrates that ACTH(1-17) functions as a potent agonist, most notably at the human melanocortin 1 receptor (MC1R)[1][2]. It also shows agonist activity at other MCRs, albeit with varying affinities. There is currently no substantial evidence to suggest that ACTH(1-17) possesses antagonist properties at any of the melanocortin receptors.

Other ACTH Fragments: A Spectrum of Agonist and Antagonist Activities

In contrast to ACTH(1-17), other fragments of the parent hormone exhibit antagonist properties, particularly at the ACTH receptor (MC2R). The fragments ACTH(7-38) and ACTH(11-24) have been identified as competitive antagonists of MC2R[3].

The following tables summarize the quantitative data on the binding affinities and functional activities of key ACTH fragments.

Table 1: Binding Affinities (Ki) of ACTH Fragments at Human Melanocortin Receptors

PeptideMC1R (nM)MC3R (nM)MC4R (nM)MC5R (nM)
ACTH(1-17)0.21[1][2]144194240

Data compiled from multiple sources. Binding affinities can vary based on experimental conditions.

Table 2: Functional Activity (EC50/IC50) of ACTH Fragments

PeptideReceptorActivityValue (nM)Assay
ACTH(1-17)hMC1RAgonist (cAMP production)3.02cAMP Accumulation Assay
ACTH(7-38)rMC2RAntagonist (inhibition of ACTH-induced corticosterone production)-Corticosterone Production Assay
ACTH(11-24)mMC2RAntagonist~1 (IC50)cAMP Generation Assay

h: human, r: rat, m: mouse. Functional activity values are highly dependent on the specific cell line and assay conditions used.

Experimental Methodologies

To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to characterize the activity of ACTH fragments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R) are cultured to ~80-90% confluency.

    • Cells are harvested, and crude membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

      • A fixed concentration of the radioligand (e.g., [125I]Nle4, D-Phe7-α-MSH).

      • Increasing concentrations of the unlabeled competitor peptide (e.g., ACTH(1-17)).

      • Receptor-containing cell membranes.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger in MCR signaling.

Protocol:

  • Cell Culture:

    • Cells expressing the target melanocortin receptor are seeded into 96-well plates and grown to a suitable confluency.

  • Agonist Mode:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Increasing concentrations of the test agonist (e.g., ACTH(1-17)) are added to the wells.

    • The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Antagonist Mode:

    • Cells are pre-incubated with the phosphodiesterase inhibitor and the test antagonist (e.g., ACTH(7-38)) for a defined period.

    • A fixed, submaximal concentration of a known agonist (e.g., ACTH) is then added to stimulate cAMP production.

    • The plate is incubated at 37°C.

  • Cell Lysis and cAMP Detection:

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

  • Data Analysis:

    • For agonists, a dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, an inhibition curve is generated to determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualizing the Molecular Mechanisms

To better understand the interactions of ACTH fragments with melanocortin receptors, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 MC1R Agonist Signaling Pathway Agonist ACTH(1-17) MC1R MC1R Agonist->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Melanogenesis Melanogenesis CREB->Melanogenesis Stimulates G cluster_1 MC2R Antagonist Mechanism Antagonist ACTH(7-38) / ACTH(11-24) MC2R MC2R Antagonist->MC2R Binds & Blocks Agonist ACTH Agonist->MC2R Binding Prevented Signaling Downstream Signaling (e.g., cAMP production, Corticosterone synthesis) MC2R->Signaling Activation Inhibited G cluster_2 Competitive Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate: Membranes + Radioligand + Competitor (ACTH fragment) prep->incubate filter Filter & Wash to separate bound from free ligand incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end G cluster_3 cAMP Accumulation Assay Workflow start Start plate_cells Plate Cells Expressing Target Receptor start->plate_cells add_compounds Add Test Compounds (Agonist or Antagonist + Agonist) plate_cells->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP Levels (e.g., HTRF, ELISA) lyse->detect analyze Analyze Data (EC50 / IC50) detect->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of ACTH (1-17): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Adrenocorticotropic Hormone (1-17)

Researchers, scientists, and drug development professionals handling Adrenocorticotropic Hormone (1-17) (ACTH (1-17)) must adhere to stringent safety and disposal procedures to ensure a secure laboratory environment and maintain regulatory compliance. Although ACTH (1-17) is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is imperative to manage its disposal as chemical waste to mitigate any potential environmental or health impacts. This guide provides a comprehensive framework for the proper handling and disposal of ACTH (1-17) in a laboratory setting.

Summary of Key Safety and Handling Information

The following table summarizes crucial safety and handling information for ACTH (1-17), compiled from manufacturer and supplier data. Adherence to these guidelines is the first step in ensuring safe usage and subsequent disposal.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear safety glasses with side shields (or goggles), protective gloves (nitrile, neoprene, natural rubber, or PVC), and a lab coat or long-sleeved clothing.[1]
Handling Avoid inhalation, and contact with eyes and skin. Prevent dust and aerosol formation. Use in well-ventilated areas. Handle in accordance with good industrial hygiene and safety practices.[1][2]
Storage Store in a freezer upon receipt. For long-term storage, -20°C to -80°C is recommended to prevent degradation. Keep in a dry, cool, dark place away from moisture and bright light.
Spill Response In case of a spill, wipe the area immediately with copious amounts of water.
First Aid Eye Contact: Remove contact lenses and flush eyes immediately with large amounts of water. Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing. Inhalation: Move to fresh air. If breathing is difficult, provide CPR. Ingestion: Wash out the mouth with water; do not induce vomiting. In all cases of significant exposure, seek medical attention.[2]

Step-by-Step Disposal Protocol for ACTH (1-17)

The disposal of ACTH (1-17) should be approached with the same diligence as any other laboratory chemical. The following protocol is based on best practices for non-hazardous pharmaceutical and peptide-based waste.

1. Waste Identification and Segregation:

  • Treat all unused, expired, or contaminated ACTH (1-17), whether in solid (lyophilized) or solution form, as chemical waste.

  • Do not dispose of ACTH (1-17) in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Segregate ACTH (1-17) waste from other waste streams such as biohazardous waste, sharps, and RCRA hazardous waste.

2. Preparing Solid Waste for Disposal:

  • For lyophilized ACTH (1-17) in its original vial, ensure the cap is securely fastened.

  • Place the vial in a designated, properly labeled container for non-hazardous chemical waste. The container should be puncture-proof and leak-resistant.

3. Preparing Liquid Waste for Disposal:

  • Aqueous solutions of ACTH (1-17) should be collected in a compatible, sealed waste container.

  • Do not mix with other chemical wastes unless permitted by your institution's EHS guidelines.

  • Clearly label the container as "Aqueous ACTH (1-17) Waste" and include concentration if known.

4. Decontamination of Emptied Containers:

  • Empty vials that once held ACTH (1-17) should be considered chemically contaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).

  • Collect the rinsate as chemical waste.

  • After triple rinsing, the container may be disposed of in the regular trash, provided the label has been defaced to prevent misidentification. Consult your institutional policy for confirmation.

5. Final Disposal:

  • Store the labeled waste containers in a designated, secure area until collection by your institution's hazardous waste management service.

  • Ensure all required waste pickup forms are completed accurately.

  • The most common and recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of ACTH (1-17) in a laboratory setting.

ACTH_Disposal_Workflow cluster_prep Preparation & Assessment cluster_disposal Disposal Procedure cluster_consult Consultation start Start: Have ACTH (1-17) for Disposal assess_form Assess Form of Waste (Solid, Liquid, or Contaminated Material) start->assess_form check_sds Review Institutional Policy & ACTH (1-17) SDS assess_form->check_sds is_hazardous Is it classified as hazardous waste by EHS? check_sds->is_hazardous segregate Segregate as Chemical Waste is_hazardous->segregate No consult_ehs Consult Environmental Health & Safety (EHS) is_hazardous->consult_ehs Yes/Unsure collect_waste Collect in a Labeled, Sealed Waste Container segregate->collect_waste store_waste Store in Designated Secure Waste Area collect_waste->store_waste arrange_pickup Arrange for Pickup by Licensed Waste Contractor store_waste->arrange_pickup incineration Final Disposal: Incineration arrange_pickup->incineration consult_ehs->segregate Follow EHS Guidance

Caption: Workflow for the proper disposal of ACTH (1-17).

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of ACTH (1-17), fostering a culture of safety and environmental responsibility. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.

References

Essential Safety and Logistical Information for Handling ACTH (1-17)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of bioactive peptides like Adrenocorticotropic Hormone (1-17) (ACTH (1-17)) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling ACTH (1-17), adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.

Body PartPersonal Protective EquipmentStandard
Eyes Safety glasses with side shields or gogglesEuropean standard - EN 166
Hands Protective gloves (Nitrile rubber, Neoprene, Natural rubber, or PVC)EN 374
Body Long-sleeved clothing or a laboratory coatN/A

It is essential to inspect gloves before use and to select a glove material with a breakthrough time appropriate for the duration of the handling procedure.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the standard operating procedure for safely handling ACTH (1-17) in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[2][3] An accessible safety shower and eye wash station should be available.[2][3]
  • Work should be conducted in a designated area, away from general laboratory traffic.

2. Donning PPE:

  • Before handling the peptide, put on a lab coat, followed by safety glasses with side shields or goggles, and finally, protective gloves.

3. Handling the Lyophilized Peptide:

  • ACTH (1-17) is typically supplied as a lyophilized powder.[4]
  • Avoid creating dust or aerosols.[2][3]
  • When weighing the peptide, do so in a chemical fume hood or a ventilated balance enclosure.

4. Reconstitution:

  • If reconstitution is necessary, carefully open the vial.
  • Use a sterile, appropriate solvent as recommended by the supplier to dissolve the peptide.
  • Gently swirl or pipette to mix; avoid vigorous shaking.

5. During Use:

  • Handle the reconstituted solution with care to prevent spills and splashes.
  • Do not eat, drink, or smoke in the designated handling area.[1]
  • Avoid inhalation and contact with eyes and skin.[2][3]

6. Storage:

  • Store the lyophilized peptide in a freezer, typically at -20°C for short-term storage and -80°C for long-term storage.[4][5]
  • Store away from incompatible materials and bright light.[1][4]
  • Reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[4]

7. Doffing PPE:

  • Remove PPE in the reverse order it was put on: gloves first, then goggles, and finally the lab coat.
  • Wash hands thoroughly with soap and water after removing gloves.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][6][7]
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.[2][3]

Disposal Plan

Proper disposal of ACTH (1-17) and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

  • Unused Product: Dispose of unused ACTH (1-17) in accordance with federal, state, and local regulations for chemical waste.

  • Contaminated Materials: All materials that have come into contact with ACTH (1-17), such as pipette tips, vials, and gloves, should be considered chemical waste.

  • Waste Containers: Place all contaminated waste into a designated, properly labeled, and sealed container.

  • Spills: In the event of a spill, absorb the material with an inert absorbent material. Place the absorbent and any contaminated cleaning materials into a sealed container for disposal as chemical waste. Decontaminate the spill area thoroughly.[6]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of ACTH (1-17).

cluster_emergency In Case of Exposure A Preparation - Assess Risks - Ensure Engineering Controls (Ventilation, Eyewash) - Gather Materials B Don PPE - Lab Coat - Safety Goggles - Gloves A->B Proceed to PPE C Handling ACTH (1-17) - Weighing in Ventilated Enclosure - Reconstitution - Experimental Use B->C Begin Handling D Storage - Lyophilized: -20°C to -80°C - Solution: Aliquot and Freeze C->D Store Unused Peptide E Decontamination & Waste Disposal - Clean Work Area - Dispose of Contaminated Materials in Labeled Waste Container C->E After Use F Doff PPE - Gloves - Goggles - Lab Coat E->F After Decontamination G Personal Hygiene - Wash Hands Thoroughly F->G Final Step H Emergency Response - Eye Contact: Flush with Water - Skin Contact: Wash with Soap & Water - Inhalation: Move to Fresh Air - Ingestion: Seek Medical Attention

Caption: Workflow for Safe Handling and Disposal of ACTH (1-17).

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.